2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Description
N-Acetyl-b-glucosaminylamine belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. N-Acetyl-b-glucosaminylamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-acetyl-b-glucosaminylamine is primarily located in the cytoplasm. Outside of the human body, N-acetyl-b-glucosaminylamine can be found in a number of food items such as sweet orange, borage, silver linden, and natal plum. This makes N-acetyl-b-glucosaminylamine a potential biomarker for the consumption of these food products.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-b-glucosaminylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114910-04-2, 4229-38-3 | |
| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-acetamido-2-deoxy-beta-D-glucopyranosylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
Executive Summary
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound, a pivotal glycosylamine intermediate in glycochemistry and drug development. As a derivative of N-acetylglucosamine (GlcNAc), this compound serves as a versatile building block for synthesizing complex glycomimetics, enzyme inhibitors, and various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic application. We will delve into its structural characteristics, stability profile, core reactions, and the analytical methodologies essential for its validation, providing both theoretical grounding and practical, actionable protocols.
Introduction to a Versatile Glycosylamine
This compound, also known as N-acetylglucosaminylamine, belongs to the glycosylamine class of compounds. These molecules are characterized by a glycosyl group linked to an amino group via a β-N-glycosidic bond at the anomeric carbon.[1][2] This structure, effectively a cyclic hemiaminal ether, confers a unique set of chemical properties that distinguish it from its parent sugar, N-acetyl-D-glucosamine (GlcNAc).
The significance of this compound lies in its dual functionality: the reactive primary amine at the C1 position and the inherent chirality and functionality of the GlcNAc scaffold. This makes it a molecule of substantial interest for the pharmaceutical and biotechnology sectors, where it plays a role in exploring biological processes like enzyme catalysis and cell signaling.[1] Its utility as a synthetic intermediate is paramount, particularly in the construction of N-linked glycoconjugates and C-glycoside mimics designed to inhibit glycosidases and glycosyltransferases with high potency.[3] Understanding its chemical behavior is therefore critical for its effective deployment in complex synthetic campaigns.
Physicochemical and Structural Properties
The foundational chemical and physical properties of this compound dictate its handling, reactivity, and analytical profile.
Molecular Structure and Stereochemistry
The compound is a colorless, crystalline solid.[4][5] Its structure is defined by a pyranose ring with an acetamido group at the C2 position and a primary amine at the anomeric C1 carbon. The stereochemistry is crucial; the "D" configuration refers to the stereocenter at C5, and the "beta" (β) anomer designates that the amino group at C1 is equatorial, which is generally the more thermodynamically stable configuration for D-sugars due to the anomeric effect.[3]
-
IUPAC Name: N-[(2R,3S,4R,5S)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[6]
-
Molecular Formula: C₈H₁₆N₂O₅[6]
The presence of multiple hydroxyl groups and the polar amino functionality renders the molecule highly soluble in water and other polar solvents like DMSO and DMF, while its solubility in non-polar organic solvents is limited.[3]
| Property | Value | Source |
| Molecular Weight | 220.22 g/mol | [6] |
| Exact Mass | 220.10592162 Da | [6] |
| Melting Point | 60 °C | [7] |
| XLogP3 | -2.0 | [6] |
| Solubility | High in water | [3][4][5] |
| Form | Powder / Crystalline Solid | [4][7] |
Synthesis and Purification: A Practical Workflow
The synthesis of glycosylamines is primarily achieved through the condensation of a reducing sugar with an amine.[3] For this compound, the most direct approach involves the reaction of N-acetyl-D-glucosamine with ammonia.
Rationale for Synthetic Strategy
The core of the synthesis is a nucleophilic addition of the amine to the carbonyl group of the open-chain tautomer of the sugar. This forms an unstable carbinolamine, which then dehydrates to a Schiff base (imine). This intermediate rapidly cyclizes to the more stable glycosylamine.[3] The choice of solvent and reaction conditions is critical. Anhydrous or neutral conditions are favored to maximize the yield of the glycosylamine and prevent its hydrolysis or rearrangement into the Amadori product.[3] Yields for the reaction of D-glucose with ammonia can range from 50% to 80%, depending on the specific conditions.[3]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Glycosylamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 2-Acetamido-2-deoxy-beta-D-glucosylamine | C8H16N2O5 | CID 46779877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Acetamido-2-deoxy-b- D -glucopyranosylamine 97 HPLC 4229-38-3 [sigmaaldrich.com]
A Deep Dive into the Structural Elucidaion of N-Acetyl-beta-D-glucosaminylamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the structural analysis of N-Acetyl-beta-D-glucosaminylamine, a critical monosaccharide derivative implicated in various biological processes. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to deliver a foundational understanding of the principles and practicalities of its structural elucidation. We will explore the core analytical techniques, emphasizing the rationale behind experimental choices to ensure robust and reliable results.
Introduction to N-Acetyl-beta-D-glucosaminylamine
N-Acetyl-beta-D-glucosaminylamine is a derivative of N-acetyl-D-glucosamine, a fundamental component of numerous biopolymers, including chitin and peptidoglycan. The presence of a primary amine group in place of the hydroxyl group at the anomeric carbon distinguishes it from its more common counterpart, N-acetyl-D-glucosamine. This structural modification has significant implications for its chemical reactivity and biological function, making its precise structural characterization paramount in research and development.
This guide will navigate the multifaceted approach required for its structural analysis, from fundamental physicochemical properties to advanced spectroscopic techniques.
Physicochemical Properties and Structural Overview
A thorough understanding of the physicochemical properties of N-Acetyl-beta-D-glucosaminylamine is the bedrock of any analytical endeavor. These properties dictate the selection of appropriate solvents, purification strategies, and analytical conditions.
| Property | Value | Source |
| Chemical Formula | C8H16N2O5 | [1] |
| Average Molecular Weight | 220.223 g/mol | [1] |
| Monoisotopic Molecular Weight | 220.105921632 Da | [1] |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | Inferred from similar structures |
| Solubility | Expected to be soluble in water and polar organic solvents. | [2] |
The core structure consists of a pyranose ring with an acetamido group at the C2 position and a primary amine at the anomeric C1 position, in the beta configuration.
The Analytical Workflow: A Multi-Technique Approach
A definitive structural elucidation of N-Acetyl-beta-D-glucosaminylamine necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; instead, the convergence of data from various methods provides the highest level of confidence.
Caption: The integrated workflow for the structural analysis of N-Acetyl-beta-D-glucosaminylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For N-Acetyl-beta-D-glucosaminylamine, a suite of NMR experiments is essential to assign all proton and carbon signals and to establish connectivity.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of purified N-Acetyl-beta-D-glucosaminylamine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for carbohydrates, but the exchange of labile amine and hydroxyl protons must be considered.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ 0.00).[3]
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on the number of different types of protons, their chemical environments, and their scalar couplings. The anomeric proton (H1) is expected to be a key diagnostic signal.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings within the same spin system, allowing for the tracing of proton connectivity within the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying long-range connectivities and confirming the overall structure, including the position of the N-acetyl group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule.
-
Expected Spectral Features and Interpretation
-
¹H NMR: The anomeric proton (H1) will be a key signal, and its coupling constant (³J(H1,H2)) will be indicative of the β-configuration (typically a large coupling constant of ~8-10 Hz). The N-acetyl methyl group will appear as a sharp singlet around 2.0 ppm.[3]
-
¹³C NMR: The anomeric carbon (C1) will be shifted significantly downfield due to the attached nitrogen. The chemical shifts of the other ring carbons will be characteristic of a pyranose ring.[5]
-
HSQC/HMBC: These experiments will be instrumental in piecing together the carbon skeleton and confirming the attachment of the N-acetyl group to the C2 position.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides precise molecular weight information and, through fragmentation analysis (MS/MS), offers valuable structural insights.
Experimental Protocol: ESI-MS and MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
-
ESI-MS Acquisition:
-
Infuse the sample into the mass spectrometer using an ESI source in positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the accurate mass of the parent ion. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can be used to confirm the elemental composition.
-
-
MS/MS Acquisition:
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the product ion spectrum. The fragmentation pattern will be characteristic of the molecule's structure.
-
Expected Fragmentation Patterns
The fragmentation of N-Acetyl-beta-D-glucosaminylamine is expected to involve glycosidic bond cleavages and cross-ring cleavages. Key fragment ions would likely correspond to the loss of water, the acetamido group, and parts of the pyranose ring. This fragmentation data can be used to confirm the connectivity of the molecule.
Other Supporting Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as O-H, N-H, C=O (amide I), and N-H bending (amide II) vibrations.
-
X-ray Crystallography: If a suitable single crystal of N-Acetyl-beta-D-glucosaminylamine can be grown, X-ray crystallography can provide an unambiguous determination of the solid-state structure, including absolute stereochemistry.
Data Integration and Structure Validation
The final step in the structural analysis is the integration of all collected data. The proposed structure must be consistent with the information obtained from all analytical techniques.
Caption: A logical diagram illustrating the process of data integration for structural validation.
Conclusion
The structural analysis of N-Acetyl-beta-D-glucosaminylamine is a rigorous process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, from sample preparation to data integration, providing researchers with the foundational knowledge to confidently approach the structural elucidation of this important molecule. By understanding the "why" behind each experimental choice, scientists can ensure the generation of high-quality, reliable data, paving the way for a deeper understanding of its biological roles and potential therapeutic applications.
References
-
PubChem. N-Acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine. National Center for Biotechnology Information. [Link]
-
PubChem. N-ACETYL-beta-D-GLUCOSAMINE. National Center for Biotechnology Information. [Link]
-
PubChem. N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-alpha-D-glucosamine. National Center for Biotechnology Information. [Link]
-
PubChem. beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine. National Center for Biotechnology Information. [Link]
-
Muzzarelli, R. A. (1999). Analytical biochemistry and clinical significance of N-acetyl-beta-D-glucosaminidase and related enzymes. EXS, 87, 235–247. [Link]
-
MDPI. Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. [Link]
-
Deng, S., Popova, I., & Dick, R. P. (2011). Chemical structure of N-acetyl-β-D-glucosamine. In Carbohydrate Hydrolases. ResearchGate. [Link]
-
Li, X., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 7448-7459. [Link]
-
ChemBK. n-acetyl-beta-d-glucosamine. [Link]
-
ResearchGate. ¹H NMR Spectra of N‐acetyl‐D‐glucosamine and five peaks marked for tracking. [Link]
-
Biological Magnetic Resonance Bank. N-Acetyl-D-glucosamine. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). [Link]
-
Shirokane, Y., et al. (1987). Analysis of urinary N-acetyl-beta-D-glucosaminidase using 2,4-dinitrophenyl-1-thio N-acetyl-beta-D-glucosaminide as the substrate. Chemical & pharmaceutical bulletin, 35(5), 2026–2032. [Link]
-
Pseudomonas aeruginosa Metabolome Database. N-Acetyl-D-glucosamine (PAMDB000088). [Link]
-
Horak, E., Hopfer, S. M., & Sunderman, F. W., Jr. (1981). Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity. Clinical chemistry, 27(7), 1180–1185. [Link]
-
SpectraBase. N-Acetyl-d-glucosamine. [Link]
-
Le, T. H. (2014). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography. Journal of Applicable Chemistry, 3(4), 1729-1733. [Link]
-
Herdyastuti, N., & Cahyaningrum, S. E. (2017). ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Rasayan Journal of Chemistry, 10(1), 226-233. [Link]
-
NIST WebBook. β-N-Acetyl-D-glucosamine, TMS. [Link]
-
Wikipedia. N-acetyl-β-d-glucosaminidase. [Link]
-
Human Metabolome Database. Showing metabocard for N-Acetyl-b-glucosaminylamine (HMDB0001104). [Link]
-
Wikipedia. N-acetyl-beta-glucosaminyl-glycoprotein 4-beta-N-acetylgalactosaminyltransferase. [Link]
-
MassBank. Organic compounds. [Link]
-
EMBL-EBI. N-acetyl-beta-D-glucosaminide (CHEBI:61631). [Link]
-
EMBL-EBI. N-acetyl-D-glucosaminate (CHEBI:38439). [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-b-glucosaminylamine (HMDB0001104) [hmdb.ca]
- 2. chembk.com [chembk.com]
- 3. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
An In-depth Technical Guide to the Solubility of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a deeper understanding and application of this compound's solubility characteristics.
Introduction: A Tale of Two Molecules
In the realm of carbohydrate chemistry, precision in nomenclature is paramount. The subject of this guide, This compound , is a distinct chemical entity that is often confused with the more commonly known N-acetyl-D-glucosamine (NAG) . While both are derivatives of glucose, their structural differences have significant implications for their physicochemical properties, including solubility.
-
N-acetyl-D-glucosamine (NAG): In this molecule, the hydroxyl group at the C2 position of the glucose ring is replaced by an acetamido group (-NHCOCH₃). The anomeric carbon (C1) retains a hydroxyl group. NAG is a fundamental component of various biopolymers, such as chitin and hyaluronic acid[1].
-
This compound: This compound also features an acetamido group at the C2 position. However, the anomeric hydroxyl group at the C1 position is replaced by an amino group (-NH₂). This seemingly minor alteration fundamentally changes the molecule's chemical nature, classifying it as a glycosylamine.
Understanding the solubility of these and similar molecules is critical in various applications, from drug formulation, where bioavailability is key, to synthetic chemistry, where solvent selection dictates reaction success. This guide will focus on the less-studied this compound, leveraging data from its close analog, NAG, to build a comprehensive solubility profile.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, several key structural features dictate its behavior in organic solvents.
Molecular Structure and Polarity
The presence of multiple polar functional groups—hydroxyl (-OH), acetamido (-NHCOCH₃), and a primary amino (-NH₂) group—renders this compound a highly polar molecule. The capacity for extensive hydrogen bonding, both as a donor (from -OH and -NH groups) and as an acceptor (at the oxygen and nitrogen atoms), is the primary determinant of its solubility.
In principle, "like dissolves like." Therefore, this compound is expected to have a higher solubility in polar solvents capable of hydrogen bonding. The introduction of the amino group at the anomeric position, in place of a hydroxyl group, is likely to increase the molecule's overall polarity and hydrogen bonding capacity compared to NAG.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship is critical for processes like crystallization and purification.[1][2][3][4]
-
Solvent Polarity: As discussed, polar solvents will be more effective at dissolving this highly polar compound. The ability of the solvent to participate in hydrogen bonding is a key factor.[2]
-
Molecular Size and Shape: While the molecular size of the solute is fixed, the crystalline structure and particle size can affect the rate of dissolution, though not the equilibrium solubility.[2][3]
-
Presence of Other Solutes: The presence of other compounds, such as salts or other organic molecules, can either increase or decrease solubility through various intermolecular interactions.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is sparse, a strong theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. It is anticipated to be most soluble in polar, hydrogen-bonding solvents and poorly soluble in non-polar media. For precise applications, the experimental determination of solubility using methods such as the gravimetric protocol detailed in this guide is highly recommended. The comparative data provided for N-acetyl-D-glucosamine serves as a valuable benchmark for estimating the solubility of its glycosylamine counterpart. Further research to generate a comprehensive, quantitative solubility profile of this compound in a range of pharmaceutically and synthetically relevant organic solvents would be a valuable contribution to the field.
References
-
This compound - Introduction. ChemBK. [Link]
-
2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide. PubChem. [Link]
-
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]
-
Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents. [Link]
-
Du, S., et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega, 8(50), 47463–47471. [Link]
-
Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. Pure and Applied Chemistry, 77(3), 559-568. [Link]
-
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, 33631265. [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. [Link]
-
Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. YouTube. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Factors Affecting Solubility. Chemistry LibreTexts. [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 2-acetamido-2-deoxy-β-D-glucopyranosylamine
Introduction
2-acetamido-2-deoxy-β-D-glucopyranosylamine, a derivative of N-acetylglucosamine, is a crucial building block in synthetic carbohydrate chemistry and a compound of significant interest in glycobiology and drug development.[1][2] Its structural integrity is paramount for its successful application in research and pharmaceutical development. This guide provides a comprehensive overview of the stability profile of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, detailing the intrinsic and extrinsic factors that influence its degradation. We will explore the underlying chemical principles governing its stability, recommend optimal storage conditions, and present methodologies for its stability assessment, thereby equipping researchers, scientists, and drug development professionals with the critical knowledge required for its effective handling and utilization.
I. The Chemical Stability Landscape of 2-acetamido-2-deoxy-β-D-glucopyranosylamine
The stability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine is primarily dictated by the labile N-glycosidic bond, which is susceptible to hydrolysis. The rate and extent of this degradation are significantly influenced by environmental factors, most notably pH and temperature.
The Critical Role of pH in Solution Stability
Glycosylamines, as a class of compounds, exhibit a characteristic pH-dependent stability profile.[3] Contrary to what might be intuitively expected, 2-acetamido-2-deoxy-β-D-glucopyranosylamine is least stable in the slightly acidic to neutral pH range (approximately pH 4-7).[3] Within this range, the rate of hydrolysis is significantly accelerated.[3] Conversely, the compound demonstrates greater stability in strongly acidic or alkaline conditions.[3]
This seemingly paradoxical behavior can be attributed to the mechanism of hydrolysis, which involves the protonation of the ring oxygen or the exocyclic nitrogen atom, followed by the nucleophilic attack of water. At very low pH, the high concentration of protons leads to extensive protonation of the amine group, which electrostatically repels the incoming proton required for the hydrolysis of the glycosidic bond, thus slowing down the reaction. In strongly alkaline solutions, the concentration of protons is too low for effective catalysis of the hydrolysis reaction.
Temperature as a Key Determinant of Stability
As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of 2-acetamido-2-deoxy-β-D-glucopyranosylamine. Elevated temperatures provide the necessary activation energy for the hydrolytic cleavage of the N-glycosidic bond, leading to an accelerated rate of degradation. Therefore, maintaining low temperatures is critical for preserving the integrity of the compound, both in solid form and in solution.
II. Unraveling the Degradation Pathways
The primary degradation pathway for 2-acetamido-2-deoxy-β-D-glucopyranosylamine is hydrolysis, which results in the cleavage of the N-glycosidic bond to yield N-acetyl-D-glucosamine and ammonia.
In the context of drug formulation, where this compound might interact with other molecules, the Maillard reaction is a significant degradation pathway to consider.[4] This complex series of reactions is initiated by the condensation of the amino group of 2-acetamido-2-deoxy-β-D-glucopyranosylamine with a carbonyl group of a reducing sugar, forming a Schiff base. This unstable intermediate can then undergo an Amadori rearrangement to form a more stable ketosamine.[4] These subsequent reactions can lead to the formation of a complex mixture of degradation products.
The potential degradation pathways are visualized in the diagram below:
Caption: Major degradation pathways of 2-acetamido-2-deoxy-β-D-glucopyranosylamine.
III. Recommended Storage and Handling Protocols
Based on the inherent instability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, strict adherence to appropriate storage and handling protocols is essential to maintain its purity and activity.
Solid-State Storage
For long-term storage, 2-acetamido-2-deoxy-β-D-glucopyranosylamine should be stored as a solid powder at refrigerated temperatures, specifically between 2°C and 8°C .[1] The container should be tightly sealed to protect the compound from moisture, which can initiate hydrolysis even in the solid state. It is also advisable to store the compound in a desiccator to further minimize exposure to humidity.
Storage of Solutions
Aqueous solutions of 2-acetamido-2-deoxy-β-D-glucopyranosylamine are particularly prone to degradation and should be prepared fresh whenever possible. If short-term storage is unavoidable, the following conditions are recommended:
-
pH: The pH of the solution should be adjusted to be either strongly acidic (pH < 3) or strongly alkaline (pH > 9) to minimize the rate of hydrolysis.
-
Temperature: Solutions should be stored at 2-8°C and protected from light.
-
Duration: Storage of aqueous solutions should not exceed 24 hours.
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Conditions |
| Solid | 2-8°C | Tightly sealed container, protected from moisture. |
| Solution | 2-8°C | Freshly prepared. If stored, adjust pH to <3 or >9. |
IV. Methodologies for Stability Assessment
A robust stability assessment program is crucial for determining the shelf-life of 2-acetamido-2-deoxy-β-D-glucopyranosylamine and for ensuring the quality of formulations containing this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[5][6] It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby providing insights into its degradation pathways and the specificity of the analytical methods used for its analysis.[5][6]
Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of 2-acetamido-2-deoxy-β-D-glucopyranosylamine in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.
-
Neutral Hydrolysis: Incubate in water at 60°C for various time points.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating analytical method.
Analytical Techniques for Stability Monitoring
The choice of analytical technique is critical for accurately monitoring the degradation of 2-acetamido-2-deoxy-β-D-glucopyranosylamine and for quantifying its degradation products.
HPLC is the workhorse technique for stability testing due to its ability to separate the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.
Key Considerations for HPLC Method Development:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) is suitable for detecting the acetamido group. For more sensitive and specific detection, a mass spectrometer (LC-MS) can be used.[1][7]
Caption: Workflow for a stability-indicating HPLC method.
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.[8][9][10][11][12] By comparing the NMR spectra of the stressed and unstressed samples, it is possible to identify changes in the chemical structure and to characterize the degradation products formed. Both ¹H and ¹³C NMR can provide valuable information.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying degradation products.[1][7][13][14] It provides molecular weight information that can be used to deduce the structure of the degradants. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that aid in structural confirmation.[1][7]
V. Conclusion
The stability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine is a critical consideration for its use in research and development. This guide has provided a detailed overview of the factors influencing its stability, its degradation pathways, and the recommended conditions for its storage and handling. By understanding the chemical principles that govern its degradation and by implementing robust stability assessment methodologies, researchers can ensure the integrity of this important molecule and the reliability of their experimental outcomes. The protocols and analytical strategies outlined herein provide a framework for the systematic evaluation of the stability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, enabling its confident application in the advancement of glycoscience and pharmaceutical development.
References
-
Isbell, H. S., & Frush, H. L. (1951). Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. Journal of Research of the National Bureau of Standards, 46(2), 132-149. [Link]
-
Semantic Scholar. (n.d.). Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Study of the isomeric Maillard degradants, glycosylamine and Amadori rearrangement products, and their differentiation via MS2 fingerprinting from collision-induced decomposition of protonated ions. Rapid Communications in Mass Spectrometry, 35(9), e9062. [Link]
-
Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]
-
Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines. The Journal of Organic Chemistry, 23(9), 1309-1319. [Link]
-
Berendsen, H. J. C., et al. (1985). Glycosides of N-hydroxy-N-arylamine derivatives. Part 3. Kinetic and mechanistic studies on the degradation reaction of O-glycosides of N-hydroxy-N-arylamines and their acetohydroxamic acids in acidic and alkaline media. Journal of the Chemical Society, Perkin Transactions 2, (12), 2135-2141. [Link]
-
Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]
-
Usui, T., et al. (1998). Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus Rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide. Bioscience, Biotechnology, and Biochemistry, 62(8), 1581-1585. [Link]
-
Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]
-
Le, L., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(3), 2539-2546. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-4. [Link]
-
Manivasagam, G., et al. (2016). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid. Journal of Biological Chemistry, 291(42), 22000-22010. [Link]
-
ResearchGate. (n.d.). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography. Retrieved from [Link]
-
Sharma, S., & Singh, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38397-38403. [Link]
-
Velan, B., et al. (1995). N-glycosylation of human acetylcholinesterase: effects on activity, stability and biosynthesis. Biochemical Journal, 311(Pt 1), 267–274. [Link]
-
Wikipedia. (n.d.). Glycoside hydrolase. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Synthesis of New Glycosylamine Derivatives based on Carbohydrates. Retrieved from [Link]
-
Hahm, H. S., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(12), e202114755. [Link]
-
Tarantino, M. E., & Delaney, S. (2022). Kinetic Analysis of the Effect of N-Terminal Acetylation on Thymine DNA Glycosylase. Biochemistry, 61(10), 895–908. [Link]
-
Wang, W. (2000). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of Drug Targeting, 8(6), 373-388. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage mechanisms. ChemRxiv. [Link]
-
CAZypedia. (n.d.). Glycoside hydrolases. Retrieved from [Link]
-
Hui, J. P., & Ganesan, A. (1998). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Peptides, 19(4), 633–638. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems. Analytical Chemistry, 94(1), 309-317. [Link]
-
ResearchGate. (n.d.). Influence of pH on the rates (k non values) of hydrolysis of glycosides.... Retrieved from [Link]
-
MTS Training. (n.d.). Live Online Course: How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]
-
Giner, J. L., et al. (2016). NMR Tube Degradation Method for Sugar Analysis of Glycosides. Journal of Natural Products, 79(9), 2413–2417. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]
-
The Pharmaceutical and Chemical Journal. (2017). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. Retrieved from [Link]
-
Lickert, S., et al. (2019). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Journal of Chemical Theory and Computation, 15(11), 6334–6344. [Link]
-
Corzana, F., et al. (2019). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 119(13), 8083–8141. [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
-
BEPLS. (2022). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Gliclazide in Pure and Bulk Drug. Retrieved from [Link]
-
De Rosa, C., et al. (2021). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. Molecules, 26(11), 3144. [Link]
-
ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. Retrieved from [Link]
-
arXiv. (2023). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the stability of glucoamylase. Retrieved from [Link]
-
Liu, Y., et al. (2014). Effects of temperature and additives on the thermal stability of glucoamylase from Aspergillus niger. Journal of Molecular Catalysis B: Enzymatic, 108, 80-86. [Link]
Sources
- 1. Study of the isomeric Maillard degradants, glycosylamine and Amadori rearrangement products, and their differentiation via MS2 fingerprinting from collision-induced decomposition of protonated ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Maillard reaction - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmasm.com [pharmasm.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Tube Degradation Method for Sugar Analysis of Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 12. data.mlr.press [data.mlr.press]
- 13. Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of N-Acetyl-β-D-glucosaminylamine: A Technical Guide for Researchers
Preamble: Scrutinizing a Niche Metabolite in Glycoprotein Catabolism
In the intricate landscape of cellular metabolism, the roles of many small molecules remain partially understood, often overshadowed by their more prominent structural relatives. N-Acetyl-β-D-glucosaminylamine is one such molecule. While structurally similar to the well-studied N-Acetyl-D-glucosamine (GlcNAc), N-Acetyl-β-D-glucosaminylamine occupies a distinct and critical niche within the lysosomal pathway of glycoprotein degradation. This technical guide provides an in-depth exploration of the biological role of N-Acetyl-β-D-glucosaminylamine, moving beyond a superficial overview to offer researchers, scientists, and drug development professionals a comprehensive understanding of its origins, potential fate, and the methodologies for its investigation. We will delve into the established biochemistry of its formation, the pathological consequences of its metabolic pathway's disruption, and the current frontiers of research into its cellular functions.
I. The Genesis of N-Acetyl-β-D-glucosaminylamine: A Product of Lysosomal Glycoprotein Catabolism
The primary and most definitively established biological role of N-Acetyl-β-D-glucosaminylamine is that of a catabolite in the lysosomal degradation of N-linked glycoproteins.
A. The Final Step of Glycoasparagine Cleavage
N-linked glycoproteins, upon reaching the lysosome for turnover, undergo systematic degradation by a series of hydrolases. The final linkage to be cleaved is the amide bond between the asparagine residue of the peptide backbone and the innermost N-Acetyl-D-glucosamine of the glycan chain. This crucial step is catalyzed by the lysosomal enzyme N(4)-(β-N-acetylglucosaminyl)-L-asparaginase (Aspartylglucosaminidase, AGA) [1].
The enzymatic reaction is as follows:
N(4)-(β-N-acetyl-D-glucosaminyl)-L-asparagine + H₂O → N-Acetyl-β-D-glucosaminylamine + L-aspartate [2]
This reaction is the sole source of cellular N-Acetyl-β-D-glucosaminylamine.
B. The Pathological Significance: Aspartylglucosaminuria (AGU)
The critical nature of this metabolic step is underscored by the consequences of its failure. A deficiency in the AGA enzyme, resulting from mutations in the AGA gene, leads to the autosomal recessive lysosomal storage disorder Aspartylglucosaminuria (AGU) [1]. In AGU, the undigested glycoasparagines accumulate within lysosomes, leading to their dysfunction and causing a cascade of cellular and systemic pathologies. The clinical manifestations of AGU are severe and progressive, including intellectual disability, skeletal abnormalities, and neurodegeneration[1]. The study of AGU provides the most compelling evidence for the importance of the metabolic pathway that produces N-Acetyl-β-D-glucosaminylamine.
II. The Cellular Journey and Putative Functions of N-Acetyl-β-D-glucosaminylamine: An Uncharted Territory
While the formation of N-Acetyl-β-D-glucosaminylamine is well-defined, its subsequent metabolic fate and potential biological activities are less clear and represent a frontier in our understanding.
A. Lysosomal Egress: A Probable Route
Once produced within the lysosome, N-Acetyl-β-D-glucosaminylamine must be transported out to the cytosol to prevent its accumulation. While specific transporters for N-Acetyl-β-D-glucosaminylamine have not been identified, studies on the structurally similar N-acetyl-D-glucosamine (GlcNAc) provide a plausible model. Research has shown that lysosomes possess a specific transport system for N-acetyl-D-glucosamine and N-acetyl-D-galactosamine[3]. This transporter is competitively inhibited and distinct from those for other monosaccharides and amino acids[3]. It is highly probable that N-Acetyl-β-D-glucosaminylamine utilizes this or a similar transport system for its export from the lysosome.
Diagram: Proposed Lysosomal Egress of N-Acetyl-β-D-glucosaminylamine
Caption: Proposed pathway for the production and egress of N-Acetyl-β-D-glucosaminylamine from the lysosome.
B. Potential Metabolic Fates in the Cytosol
Following its transport into the cytosol, the metabolic fate of N-Acetyl-β-D-glucosaminylamine is currently unknown. Several possibilities exist, drawing parallels with the metabolism of related amino sugars:
-
Conversion to N-Acetyl-D-glucosamine: It is conceivable that an aminotransferase or a similar enzyme could convert the amine group at the anomeric carbon to a hydroxyl group, yielding N-Acetyl-D-glucosamine (GlcNAc). GlcNAc can then enter mainstream metabolic pathways, such as the hexosamine biosynthetic pathway (HBP), where it can be phosphorylated and ultimately used for the synthesis of UDP-GlcNAc, a crucial donor for glycosylation reactions[4][5].
-
Direct Phosphorylation: An alternative, though less likely, route could involve direct phosphorylation of N-Acetyl-β-D-glucosaminylamine by a kinase, creating a novel phosphorylated intermediate.
-
Excretion: If no specific metabolic pathway exists for its utilization, N-Acetyl-β-D-glucosaminylamine may be recognized as a metabolic end-product and targeted for excretion from the cell.
C. Is There a Signaling Role?
The potential for N-Acetyl-β-D-glucosaminylamine to act as a signaling molecule is an intriguing but entirely speculative area. The structurally related GlcNAc is a key component of O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its regulatory importance[1][2][4][5]. O-GlcNAcylation is involved in nutrient sensing and regulates a vast array of cellular processes[6]. Given its structural similarity to GlcNAc, it is tempting to hypothesize that N-Acetyl-β-D-glucosaminylamine could modulate cellular signaling, perhaps by interacting with enzymes involved in the O-GlcNAc cycle or by acting as a ligand for yet unidentified receptors. However, there is currently no direct evidence to support such a role.
III. Methodologies for the Study of N-Acetyl-β-D-glucosaminylamine
The study of N-Acetyl-β-D-glucosaminylamine is hampered by the lack of commercially available standards and validated analytical methods. However, methodologies developed for the analysis of N-Acetyl-D-glucosamine can be adapted and optimized for this purpose.
A. Quantification in Biological Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most promising technique for the specific and sensitive quantification of N-Acetyl-β-D-glucosaminylamine in complex biological matrices such as cell lysates, plasma, and urine.
Experimental Protocol: Proposed LC-MS/MS Method
-
Sample Preparation:
-
For plasma or cell lysates, perform protein precipitation with a cold organic solvent such as acetonitrile (1:3 v/v).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of this polar analyte.
-
A suitable mobile phase system would be a gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
The mass transition would need to be empirically determined, but a likely precursor ion in positive ionization mode would be the [M+H]⁺ ion (m/z 221.1). Fragmentation would likely involve the loss of the acetamido group or cleavage of the glycosidic bond.
-
| Parameter | Proposed Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The amine group is readily protonated. |
| Precursor Ion (Q1) | m/z 221.1 | [M+H]⁺ of N-Acetyl-β-D-glucosaminylamine. |
| Product Ion (Q3) | To be determined empirically | Likely fragments would correspond to the pyranose ring or loss of the N-acetyl group. |
| Internal Standard | Stable isotope-labeled N-Acetyl-β-D-glucosaminylamine (if available) or a structurally similar compound. | For accurate quantification. |
Diagram: LC-MS/MS Workflow for N-Acetyl-β-D-glucosaminylamine Quantification
Caption: A proposed workflow for the quantification of N-Acetyl-β-D-glucosaminylamine using LC-MS/MS.
B. Chemical Synthesis of an Analytical Standard
The availability of a pure analytical standard is paramount for accurate quantification and for conducting in vitro functional studies. While no direct synthesis for N-Acetyl-β-D-glucosaminylamine is readily available in the literature, a plausible synthetic route can be devised based on established carbohydrate chemistry. A potential strategy would involve the selective introduction of an amine group at the anomeric position of a suitably protected N-Acetyl-D-glucosamine derivative.
IV. Future Directions and Concluding Remarks
The study of N-Acetyl-β-D-glucosaminylamine is still in its infancy. While its role as a product of glycoprotein catabolism is established, its broader biological significance remains an open and exciting field of inquiry. Key questions that need to be addressed include:
-
What is the definitive metabolic fate of N-Acetyl-β-D-glucosaminylamine in the cytosol?
-
Does N-Acetyl-β-D-glucosaminylamine have any signaling or regulatory functions, particularly in the context of lysosomal nutrient sensing?
-
Can the cellular levels of N-Acetyl-β-D-glucosaminylamine serve as a biomarker for lysosomal storage diseases or other metabolic disorders?
Answering these questions will require the development of robust analytical tools and the synthesis of chemical probes to trace its journey and interactions within the cell. For researchers in glycobiology, lysosomal biology, and drug development for metabolic diseases, N-Acetyl-β-D-glucosaminylamine represents a novel avenue of investigation with the potential to uncover new layers of cellular regulation and pathology.
V. References
-
N4-(beta-N-acetylglucosaminyl)-L-asparaginase. Grokipedia.
-
Liu, Y., Li, Z., Liu, G., Jia, J., Li, S., & Yu, C. (2008). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. Journal of Chromatography B, 862(1-2), 150-154.
-
Slawson, C., & Hart, G. W. (2011). New insights into metabolic signaling and cell survival: the role of β-O-linkage of N-acetylglucosamine. Current Opinion in Cell Biology, 23(2), 172-179.
-
Farkas, E., Kandra, L., & Antal, Z. (2012). Synthesis of β-(1→ 6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate research, 356, 135-140.
-
N4-(beta-N-acetylglucosaminyl)-L-asparaginase. Wikipedia.
-
Mobley, H. L., & Doyle, R. J. (1983). Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis. Journal of bacteriology, 156(1), 9-16.
-
Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215). Human Metabolome Database.
-
N-Acetyl-D-Glucosamine synthesis. ChemicalBook.
-
Chatham, J. C., & Marchase, R. B. (2010). Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system. Journal of molecular and cellular cardiology, 49(2), 346-354.
-
Muzzarelli, R. A. (1999). Analytical biochemistry and clinical significance of N-acetyl-beta-D-glucosaminidase and related enzymes. Experientia. Supplementum, 87, 235-247.
-
Liberman, L., & Cvitkovitch, D. G. (2013). Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. Journal of bacteriology, 195(1), 12-21.
-
Mobley, H. L., & Doyle, R. J. (1983). Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis. Journal of bacteriology, 156(1), 9-16.
-
Cao, Z. L., Zhu, C., Wu, W. Y., Zhu, D. D., Qian, D., Zhu, J., ... & Liu, W. W. (2020). Synthesis of N-acyl-D-glucosamines. Journal of Carbohydrate Chemistry, 39(9), 472-484.
-
Sashiwa, H., Fujishima, S., Yamano, N., Kawasaki, N., Nakayama, A., Muraki, E., & Aiba, S. I. (2003). Production of N-Acetyl-D-glucosamine from β-Chitin by Enzymatic Hydrolysis. Chemistry Letters, 32(8), 742-743.
-
Jonas, A. J., & Jobe, H. (1989). Transport of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine by rat liver lysosomes. The Journal of biological chemistry, 264(9), 5051-5056.
-
Horak, E., Hopfer, S. M., & Sunderman, F. W. (1981). Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity. Clinical chemistry, 27(7), 1180-1185.
-
Inouye, Y., Onodera, K., Kitaoka, S., & Kirii, T. (1955). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Institute for Chemical Research, Kyoto University, 33(6), 270-271.
-
N-Acetyl-β-D-Glucosaminidase (NAG). Sigma-Aldrich.
-
Nurfikari, A., & de Boer, J. (2021). Concentrations (mg/L) of glucosamine and N-acetylglucosamine in... ResearchGate.
-
Asano, N., Kato, A., Oseki, K., Kizu, H., & Matsui, K. (2012). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Bioorganic & medicinal chemistry, 20(1), 224-230.
-
Notoya, Y., & Endo, T. (1990). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. Clinical chemistry, 36(3), 460-463.
-
Jung, K., Priem, F., Henke, W., Klotzek, S., & Becker, S. (1991). Evaluation of methods for determining N-acetyl-beta-D-glucosaminidase in urine of rats without purification of urine samples. Journal of experimental animal science, 34(4), 147-152.
-
N-acetyl-β-d-glucosaminidase. Wikipedia.
-
N-Acetyl-D-glucosamine (PAMDB000088). P. aeruginosa Metabolome Database.
-
US5030721A - Novel N-acetyl-β-D-glucosamine derivatives and a process for production... Google Patents.
-
Al-Soud, W. A., & Gonzalez, F. J. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Scientific Reports, 14(1), 1-10.
-
LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies.
-
CN101830938B - Preparation method of N-acetyl-D-glucosamine. Google Patents.
-
Li, X., Wang, Y., Zhang, Y., Wang, Y., & Chen, J. (2024). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. International Journal of Molecular Sciences, 25(1), 592.
-
Bame, K. J., & Rome, L. H. (1985). alpha-glucosaminide N-acetyltransferase. Evidence for a transmembrane acetylation mechanism. The Journal of biological chemistry, 260(20), 11293-11299.
-
Freeman, C., & Hopwood, J. J. (1992). Human acetyl-coenzyme A:alpha-glucosaminide N-acetyltransferase. Kinetic characterization and mechanistic interpretation. The Biochemical journal, 288(Pt 3), 929-937.
-
Thelen, A. M., & Zoncu, R. (2017). Lysosome: regulator of lipid degradation pathways. Trends in cell biology, 27(11), 833-844.
Sources
- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine by rat liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Metabolic Signaling and Cell Survival: The Role of β-O-Linkage of N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215) [hmdb.ca]
The Pivotal Role of N-Acetyl-D-glucosamine in Cellular Homeostasis and Disease: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-glucosamine (NAG), a fundamental amino sugar, is far more than a simple structural component within biological systems. It stands at the crossroads of metabolism, signaling, and post-translational modification, playing a critical role in cellular function and the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the mechanism of action of NAG, with a primary focus on its journey through the hexosamine biosynthetic pathway and its subsequent role as the substrate for O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its regulatory significance. We will dissect the intricate interplay between O-GlcNAcylation and phosphorylation, detail the enzymatic machinery that governs this modification, and provide validated experimental protocols for its investigation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to explore the multifaceted roles of NAG in health and disease.
Introduction: N-Acetyl-D-glucosamine - A Monosaccharide of Great Significance
N-Acetyl-D-glucosamine (GlcNAc or NAG) is an amide derivative of the monosaccharide glucose and is a ubiquitous molecule in biology.[1] While it is widely recognized as the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods, and a key component of bacterial cell walls, its functions within mammalian systems are profoundly more nuanced and intricate.[1] NAG is a critical building block for the synthesis of complex carbohydrates, including glycosaminoglycans (GAGs) such as hyaluronic acid, which are essential components of the extracellular matrix.[2][3] However, the most dynamic and arguably one of the most crucial roles of NAG is as the precursor for a vital post-translational modification known as O-GlcNAcylation. This modification, the addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, acts as a nutrient sensor and a key regulator of a vast array of cellular processes.[4] Dysregulation of NAG metabolism and O-GlcNAcylation has been implicated in a host of pathologies, including diabetes, neurodegenerative diseases, and cancer.[5][6] This guide will illuminate the molecular mechanisms that underpin the diverse functions of NAG.
The Hexosamine Biosynthetic Pathway: The Gateway to O-GlcNAcylation
The journey of N-Acetyl-D-glucosamine from a simple sugar to a powerful signaling molecule begins with the Hexosamine Biosynthetic Pathway (HBP). This metabolic route integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy donor substrate for O-GlcNAcylation: uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[4]
The key steps of the HBP are as follows:
-
Glucose Entry and Conversion to Fructose-6-Phosphate: Glucose enters the cell and is phosphorylated to glucose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate of glycolysis.[7]
-
The Rate-Limiting Step: Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the first and rate-limiting step of the HBP.[4][8]
-
Acetylation: Glucosamine-6-phosphate is then acetylated by glucosamine-6-phosphate N-acetyltransferase (GNA1) to form N-acetylglucosamine-6-phosphate, utilizing acetyl-CoA.[9]
-
Isomerization: N-acetylglucosamine-phosphate mutase (AGM) converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.[10]
-
UDP-GlcNAc Synthesis: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of N-acetylglucosamine-1-phosphate with UTP to produce UDP-GlcNAc.[9]
The flux through the HBP is highly sensitive to the nutrient status of the cell, making UDP-GlcNAc a key indicator of cellular energy levels.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
O-GlcNAcylation: A Dynamic Post-Translational Modification
O-GlcNAcylation is the covalent attachment of a single N-acetylglucosamine molecule to the hydroxyl group of serine or threonine residues of target proteins. This modification is catalyzed by a single, highly conserved enzyme, O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor.[4] The removal of O-GlcNAc is also catalyzed by a single enzyme, O-GlcNAcase (OGA).[4] This dynamic cycling of O-GlcNAc allows for rapid and reversible regulation of protein function in response to cellular signals.
The O-GlcNAc Cycling Enzymes: OGT and OGA
The specificity of O-GlcNAcylation is determined by the substrate recognition of OGT and OGA.
-
O-GlcNAc Transferase (OGT): OGT is a highly conserved enzyme with a unique bipartite structure consisting of a C-terminal catalytic domain and an N-terminal tetratricopeptide repeat (TPR) domain.[11] The TPR domain is thought to be involved in substrate recognition and protein-protein interactions, allowing OGT to target a diverse range of proteins.[4]
-
O-GlcNAcase (OGA): OGA is a bifunctional enzyme with an N-terminal glycoside hydrolase domain responsible for removing O-GlcNAc and a C-terminal histone acetyltransferase (HAT)-like domain of currently unknown function.[11]
The activities of OGT and OGA are tightly regulated by various mechanisms, including their subcellular localization, interaction with other proteins, and post-translational modifications.[12]
Caption: Western Blotting Workflow for O-GlcNAc Detection.
Immunoprecipitation of O-GlcNAcylated Proteins
This technique allows for the enrichment of a specific O-GlcNAcylated protein of interest.
Protocol:
-
Cell Lysis: Lyse cells as described above.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest overnight at 4°C. [13]4. Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Analysis: Analyze the eluate by Western blotting with an anti-O-GlcNAc antibody. [13]
Mass Spectrometry for O-GlcNAc Site Identification
Mass spectrometry (MS) is the gold standard for identifying the specific serine or threonine residues that are O-GlcNAcylated. [14] Workflow:
-
Protein/Peptide Enrichment: Enrich for O-GlcNAcylated proteins or peptides using methods such as lectin affinity chromatography (with Wheat Germ Agglutinin), immunoaffinity purification with anti-O-GlcNAc antibodies, or chemoenzymatic labeling. [14][15]2. Enzymatic Digestion: Digest the enriched proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). Fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they preserve the labile O-GlcNAc modification. [1][14]4. Data Analysis: Identify the O-GlcNAcylated peptides and pinpoint the modification sites using specialized software.
OGT and OGA Activity Assays
These assays are crucial for studying the regulation of the O-GlcNAc cycling enzymes.
OGT Activity Assay (Radiometric):
-
Reaction Mixture: Prepare a reaction mixture containing a peptide substrate, UDP-[³H]GlcNAc, and the OGT enzyme source. [16]2. Incubation: Incubate the reaction at 37°C.
-
Separation: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc using methods like solid-phase extraction. [16]4. Quantification: Quantify the incorporated radioactivity using a scintillation counter. [16] OGA Activity Assay (Colorimetric):
-
Reaction Mixture: Prepare a reaction mixture containing a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and the OGA enzyme source. [17]2. Incubation: Incubate the reaction at 37°C.
-
Stop Reaction and Color Development: Stop the reaction and induce color development by adding a high pH solution. [17]4. Measurement: Measure the absorbance at the appropriate wavelength to determine the amount of product formed. [17]
Conclusion and Future Directions
N-Acetyl-D-glucosamine is a molecule of profound biological importance, acting as a central hub that integrates metabolism and cellular signaling. Its role as the substrate for O-GlcNAcylation places it at the heart of a regulatory network that influences a vast array of cellular processes. The intricate crosstalk between O-GlcNAcylation and phosphorylation highlights the complexity and elegance of cellular regulation. As our understanding of the mechanisms of NAG and O-GlcNAcylation continues to grow, so too will our ability to develop novel therapeutic strategies for a wide range of diseases. The experimental approaches outlined in this guide provide a foundation for researchers to further unravel the complexities of this fascinating and critical area of biology.
References
-
Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. [Link]
-
Hart, G. W., et al. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. The Journal of Biological Chemistry. [Link]
-
Tagliamento, M., et al. (2021). O-GlcNAcylation and Phosphorylation Crosstalk in Vascular Smooth Muscle Cells: Cellular and Therapeutic Significance in Cardiac and Vascular Pathologies. International Journal of Molecular Sciences. [Link]
-
van der Wagt, B., et al. (2017). Elucidating crosstalk mechanisms between phosphorylation and O-GlcNAcylation. Proceedings of the National Academy of Sciences. [Link]
-
Xu, S., et al. (2021). MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation. RSC Chemical Biology. [Link]
-
Wang, Z., et al. (2008). Cross-talk between GlcNAcylation and phosphorylation: Site-specific phosphorylation dynamics in response to globally elevated O-GlcNAc. Proceedings of the National Academy of Sciences. [Link]
-
Slawson, C., et al. (2010). Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates cytokinesis. Science Signaling. [Link]
-
Vitabase. N-acetyl-glucosamine & Inflammatory Bowel Disorders. Vitabase. [Link]
-
Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science. [Link]
-
Hanover, J. A., et al. (2012). The enzymes of O-GlcNAc cycling (OGT and OGA) and their regulation. ResearchGate. [Link]
-
Hahne, G., et al. (2013). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Semantic Scholar. [Link]
-
Rexach, J. E., et al. (2012). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Current Protocols in Chemical Biology. [Link]
-
RxList. (2021). N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
Yang, X., & Qian, K. (2017). Protein O-GlcNAcylation: emerging mechanisms and functions. Nature Reviews Molecular Cell Biology. [Link]
-
Levine, Z. G., & Walker, S. (2021). Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. Glycobiology. [Link]
-
Wikipedia. (n.d.). N-Acetylglucosamine. Wikipedia. [Link]
-
Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. PubMed. [Link]
-
Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. [Link]
-
Hettick, J. M., & Boyce, M. (2018). Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting. Methods in Enzymology. [Link]
-
Li, Y., et al. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry. [Link]
-
Talent, J. M., & Gracy, R. W. (1996). Pilot study of oral polymeric N-acetyl-D-glucosamine as a potential treatment for patients with osteoarthritis. Clinical Therapeutics. [Link]
-
Wani, A. H., et al. (2017). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. [Link]
-
Rubin, B. R., et al. (2001). Oral polymeric N-acetyl-D-glucosamine and osteoarthritis. The Journal of the American Osteopathic Association. [Link]
-
Simental-Mendía, M., et al. (2023). Effectiveness and Safety of Glucosamine in Osteoarthritis: A Systematic Review. Medicina. [Link]
-
Casi.org. (2025). Who Benefits from N-Acetyl-D-Glucosamine (NAG)? Exploring Its Role in Supporting Gut Health and Barrier Integrity. casi.org. [Link]
-
Salvatore, S., et al. (2000). A pilot study of N-acetyl glucosamine, a nutritional substrate for glycosaminoglycan synthesis, in paediatric chronic inflammatory bowel disease. Alimentary Pharmacology & Therapeutics. [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammatory Bowel Disorders and n-acetyl-glucosamine. Caring Sunshine. [Link]
-
Thompson, A. D., et al. (2021). A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation. Analytical Biochemistry. [Link]
-
Rubin, B. R., et al. (2001). Oral polymeric N-acetyl-D-glucosamine and osteoarthritis. Semantic Scholar. [Link]
-
Alteen, M. G., et al. (2020). Methods for generating protein-specific O-GlcNAcylation. ResearchGate. [Link]
-
PubChem. (n.d.). UDP-N-acetyl-D-glucosamine biosynthesis II. PubChem. [Link]
-
Tashima, Y. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols. [Link]
-
Sharif, T., et al. (2018). Schematic depiction of high-throughput assays for activity of OGT and OGA against peptide substrates. ResearchGate. [Link]
-
Lewis, Y. E., et al. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. Journal of the American Chemical Society Au. [Link]
-
Lewis, Y. E., et al. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. ACS Publications. [Link]
-
Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. ResearchGate. [Link]
-
Vasconcelos-Cruz, I., et al. (2021). The hexosamine biosynthetic pathway. ResearchGate. [Link]
-
Trinidad, J. C., et al. (2012). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Methods in Molecular Biology. [Link]
-
Rat Genome Database. (n.d.). hexosamine biosynthetic pathway. Medical College of Wisconsin. [Link]
-
Wani, A. H., et al. (2017). Strategies developed for OGT activity assay and high-throughput screening. ResearchGate. [Link]
-
Mishra, V., et al. (2022). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. [Link]
-
Mishra, V., et al. (2022). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. ResearchGate. [Link]
-
Biomedical Research Service Center. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. Biomedical Research Service Center. [Link]
Sources
- 1. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. hexosamine biosynthetic pathwayRat Genome Database [rgd.mcw.edu]
- 8. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity | Semantic Scholar [semanticscholar.org]
- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmrservice.com [bmrservice.com]
Spectroscopic Characterization of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine: A Technical Guide for Researchers
Introduction
2-Acetamido-2-deoxy-β-D-glucopyranosylamine, an amino sugar derivative of N-acetylglucosamine (GlcNAc), serves as a crucial building block in glycobiology and the synthesis of complex glycoconjugates, including neoglycopeptides and other biologically active molecules.[1] Its unique structure, featuring a primary amine at the anomeric carbon, imparts distinct chemical properties that are pivotal for its application in bioconjugation and drug development. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-acetamido-2-deoxy-β-D-glucopyranosylamine. The content herein is curated to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights into the experimental design and data interpretation for this important glycosylamine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of carbohydrates and their derivatives in solution.[2][3] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity, stereochemistry, and conformation.
Causality in Experimental Choices for NMR Analysis
The choice of NMR experiments and parameters is dictated by the structural features of 2-acetamido-2-deoxy-β-D-glucopyranosylamine. The presence of numerous hydroxyl and amide protons necessitates the use of a deuterated solvent that can exchange with these labile protons, such as deuterium oxide (D₂O), to simplify the spectrum. However, to observe these exchangeable protons, experiments can be conducted in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to unambiguously assign the proton and carbon signals due to significant signal overlap in the one-dimensional (1D) spectra.[4]
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Acetamido-2-deoxy-β-D-glucopyranosylamine in D₂O.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Considerations |
| 1 | ~4.0 - 4.5 | ~80 - 85 | The anomeric proton (H1) is expected to be a doublet with a large coupling constant (J ≈ 8-10 Hz) characteristic of a trans-diaxial relationship with H2, confirming the β-configuration. The C1 signal will be significantly shifted compared to N-acetyl-β-D-glucosamine. |
| 2 | ~3.6 - 3.8 | ~55 - 60 | H2 is coupled to H1 and H3. |
| 3 | ~3.4 - 3.6 | ~73 - 77 | |
| 4 | ~3.3 - 3.5 | ~70 - 74 | |
| 5 | ~3.2 - 3.4 | ~75 - 79 | |
| 6a, 6b | ~3.7 - 3.9 | ~61 - 65 | The two H6 protons are diastereotopic and will appear as distinct signals, likely as a doublet of doublets. |
| -NHCOCH₃ | ~2.0 | ~22 - 24 | The methyl protons of the acetamido group will appear as a sharp singlet. |
| -NHCOCH₃ | Not observed in D₂O | ~175 | The amide proton will exchange with D₂O. The carbonyl carbon will be in the downfield region. |
| -NH₂ | Not observed in D₂O | - | The amine protons will exchange with D₂O. |
Note: These are predicted values based on data from similar compounds and are intended as a guide for spectral interpretation. Actual experimental values may vary.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-acetamido-2-deoxy-β-D-glucopyranosylamine in 0.5-0.7 mL of D₂O (99.9% D).
-
For observation of exchangeable protons, dissolve the sample in DMSO-d₆.
-
Lyophilize the sample from D₂O two to three times to minimize the residual HDO signal.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a 1D ¹H spectrum with water suppression (e.g., presaturation).
-
Typical parameters: 32 scans, 16K data points, spectral width of 10-12 ppm, relaxation delay of 2 seconds.
-
-
¹³C NMR:
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Typical parameters: 2048 scans, 32K data points, spectral width of 200-220 ppm.
-
-
2D NMR:
-
COSY: To establish ¹H-¹H correlations.
-
HSQC: To correlate ¹H and their directly attached ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is useful for assigning quaternary carbons like the carbonyl carbon.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
-
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule and for obtaining structural information through fragmentation analysis.
Causality in Experimental Choices for MS Analysis
Electrospray ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules like 2-acetamido-2-deoxy-β-D-glucopyranosylamine, as it generates intact molecular ions with minimal fragmentation. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, is crucial for accurate mass measurement, which allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information.
Expected Mass and Fragmentation Pattern
The molecular formula of 2-acetamido-2-deoxy-β-D-glucopyranosylamine is C₈H₁₆N₂O₅, with a monoisotopic mass of 220.1060 Da.
Table 2: Expected m/z Values in High-Resolution Mass Spectrometry.
| Ion | Calculated m/z |
| [M+H]⁺ | 221.1132 |
| [M+Na]⁺ | 243.0951 |
| [M-H]⁻ | 219.0986 |
In tandem MS experiments (CID - Collision-Induced Dissociation), the fragmentation of N-acetylglucosamine-containing compounds is well-characterized. The primary fragmentation pathway involves the cleavage of the glycosidic bond, leading to the formation of a characteristic oxonium ion.[5]
Key expected fragment ions for [M+H]⁺ include:
-
m/z 204.087: Loss of ammonia (NH₃) from the anomeric amine.
-
m/z 168.066: Further fragmentation of the oxonium ion.
-
m/z 138.055: Another characteristic fragment of the hexosamine ring.
-
m/z 126.055: A common fragment from the pyranose ring.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent, such as a mixture of water and acetonitrile (1:1, v/v), at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
For ESI in positive ion mode, it may be beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.
-
-
Mass Spectrometry Data Acquisition:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Full Scan MS:
-
Acquire a full scan spectrum in both positive and negative ion modes over a mass range of m/z 100-500.
-
This will confirm the presence of the molecular ion and its common adducts.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 221.1132) as the precursor ion.
-
Perform collision-induced dissociation (CID) using a suitable collision energy to induce fragmentation.
-
Acquire the product ion spectrum to identify the characteristic fragment ions.
-
-
Visualization of MS Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.
III. Conclusion
The spectroscopic characterization of 2-acetamido-2-deoxy-β-D-glucopyranosylamine by NMR and MS provides a robust framework for its unambiguous identification and structural verification. While a complete experimental NMR dataset is not widely published, a predictive approach based on the closely related N-acetyl-β-D-glucosamine allows for confident spectral interpretation. The mass spectrometric behavior is predictable, with characteristic fragmentation patterns providing definitive structural confirmation. The protocols and data presented in this guide offer a solid foundation for researchers working with this versatile and important amino sugar, ensuring scientific integrity and facilitating advancements in glycobiology and drug discovery.
IV. References
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
NMR-Based Approaches in the Study of Foods. (2022). CNR-IRIS. Retrieved January 14, 2026, from [Link]
-
Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Identification of O-Linked N-Acetylglucosamine (O-GlcNAc)-modified Osteoblast Proteins by Electron Transfer Dissociation Tandem Mass Spectrometry Reveals Proteins Critical for Bone Formation. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. List of 1... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of protein glycosylation by mass spectrometry. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
-
Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Determination of acid dissociation constants of anomers of amino sugars by 1H NMR spectroseOpy. (n.d.). Repositorio Académico - Universidad de Chile. Retrieved January 14, 2026, from [Link]
-
2-Acetamido-2-deoxy.beta.-D-glucopyranose - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4) - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. (2020). ACS Publications. Retrieved January 14, 2026, from [Link]
-
(PDF) Enrichment and Site Mapping of O-Linked N-Acetylglucosamine by a Combination of Chemical/Enzymatic Tagging, Photochemical Cleavage, and Electron Transfer Dissociation Mass Spectrometry. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. (2025). IntechOpen. Retrieved January 14, 2026, from [Link]
-
Carbohydrate Structure Database. (n.d.). CSDB Glycoscience. Retrieved January 14, 2026, from [Link]
-
2-(Acetylamino)-2-deoxy-3-O-beta-D-glucopyranuronosyl-beta-D-glucopyranose. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
2-acetamido-2-deoxy-beta-D-glucopyranose. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS. Retrieved January 14, 2026, from [Link]
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. (n.d.). IOSR Journal. Retrieved January 14, 2026, from [Link]
-
Effective use of mass spectrometry for glycan and glycopeptide structural analysis. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Chemical Reviews. Retrieved January 14, 2026, from [Link]
-
Glycan analysis by simple manual MSn spectral matching. (2021). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). CentAUR. Retrieved January 14, 2026, from [Link]
-
Primary Structure of Glycans by NMR Spectroscopy. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2-Acetamido-2-deoxy-b- D -glucopyranosylamine 97 HPLC 4229-38-3 [sigmaaldrich.com]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
anomeric configuration of N-Acetyl-beta-D-glucosaminylamine
An In-Depth Technical Guide to the Anomeric Configuration of N-Acetyl-β-D-glucosaminylamine
Abstract
This technical guide provides a comprehensive examination of the analytical methodologies used to determine and confirm the anomeric configuration of N-Acetyl-β-D-glucosaminylamine. The stereochemistry at the anomeric carbon (C-1) is a critical determinant of a glycosylamine's three-dimensional structure, influencing its biological activity, stability, and interaction with molecular targets. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for unambiguous data interpretation. While the principles discussed are broadly applicable to all glycosylamines, this guide will use the rich experimental data available for the closely related parent compound, N-Acetyl-β-D-glucosamine, as a robust and illustrative model.
Introduction: The Significance of the Anomeric Center
N-Acetyl-β-D-glucosaminylamine is a derivative of the ubiquitous monosaccharide N-Acetyl-D-glucosamine (GlcNAc). The key structural feature distinguishing it as a glycosylamine is the presence of a primary amine (-NH₂) at the anomeric C-1 position, replacing the hydroxyl (-OH) group of the parent sugar. The designation "β" (beta) specifies the stereochemical configuration at this anomeric center, indicating that the amino group is oriented equatorially in the standard 4C₁ chair conformation of the pyranose ring.
This configuration is not a trivial detail. For drug development professionals and biochemists, the anomeric configuration dictates:
-
Molecular Recognition: The spatial orientation of the anomeric substituent is fundamental for binding to enzymes, receptors, and antibodies. An incorrect anomer may exhibit drastically reduced or no biological activity.
-
Physicochemical Properties: Anomerism influences solubility, stability, and crystal packing. The β-configuration is often thermodynamically favored due to the anomeric effect, which involves stabilizing stereoelectronic interactions.[1]
-
Synthetic Strategy: Controlling the stereochemical outcome of glycosylation and amination reactions is a central challenge in carbohydrate chemistry.
Therefore, the unambiguous confirmation of the anomeric configuration is a cornerstone of structural elucidation and quality control in any research or development pipeline involving this class of molecules.
Theoretical Framework: Stereochemical Principles
Carbohydrates in solution exist predominantly in a cyclic hemiacetal or, in this case, a hemiaminal form.[1] This cyclization creates a new stereocenter at the former carbonyl carbon (C-1), giving rise to two possible diastereomers known as anomers: α and β.
In the context of a D-glucosamine derivative in its stable 4C₁ chair conformation:
-
α-anomer: The substituent at C-1 (the anomeric amine) is in an axial orientation.
-
β-anomer: The substituent at C-1 is in an equatorial orientation.
The primary analytical techniques exploit these precise spatial relationships to provide definitive structural proof.
Premier Analytical Methodologies for Anomeric Determination
The two most powerful and definitive methods for determining anomeric configuration are Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most versatile and commonly employed technique for anomeric analysis in solution.[3] It provides detailed information on the chemical environment and spatial relationships of atoms within a molecule. For N-Acetyl-β-D-glucosaminylamine, the key NMR observables are the chemical shift (δ), the scalar coupling constant (J), and the Nuclear Overhauser Effect (NOE).
Rationale for using N-Acetyl-D-glucosamine as an experimental model: While this guide focuses on the "-amine" derivative, publicly available, high-resolution experimental NMR datasets for this specific compound are scarce. However, the principles of anomeric determination are identical to its parent, N-Acetyl-β-D-glucosamine, for which extensive, high-quality data exists.[4][5] The substitution of the anomeric -OH with -NH₂ induces minor, predictable changes in the chemical shifts of nearby nuclei but does not alter the fundamental coupling or NOE relationships that define the β-configuration.
The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. Its chemical shift and, more importantly, its coupling constant to the adjacent proton (H-2) provide the primary evidence for configuration.[6]
-
Chemical Shift (δ): Anomeric protons typically resonate in a relatively clear region of the spectrum, downfield from other ring protons (approx. 4.5-5.5 ppm), due to being attached to a carbon bonded to two heteroatoms (the ring oxygen and the anomeric nitrogen).[7]
-
Coupling Constant (³JH1,H2): This is the most definitive ¹H NMR parameter. The magnitude of this three-bond coupling is dictated by the dihedral angle between H-1 and H-2, as described by the Karplus equation.
-
For the β-anomer: H-1 and H-2 are both in axial positions, resulting in a large dihedral angle (~180°). This leads to a large coupling constant, typically 7–9 Hz .[8]
-
For the α-anomer: H-1 is axial while H-2 is equatorial, creating a dihedral angle of ~60°. This results in a small coupling constant, typically 2–4 Hz .[8]
-
The chemical shift of the anomeric carbon (C-1) is also highly informative.
-
β-anomer C-1: Typically resonates further downfield (e.g., ~97.6 ppm for GlcNAc) compared to the α-anomer.[5]
-
α-anomer C-1: Resonates upfield (e.g., ~93.5 ppm for GlcNAc) relative to the β-anomer.[4]
While coupling constants provide powerful evidence, 2D NOESY (or ROESY) experiments offer the most unequivocal proof of stereochemistry by identifying protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is a self-validating system: the observed spatial correlations must match the predicted model.
-
Confirmation of the β-anomer: The key spatial relationship in the β-anomer is the 1,3-diaxial arrangement of H-1, H-3, and H-5. A NOESY spectrum will show cross-peaks (correlations) between:
-
H-1 and H-3
-
H-1 and H-5
-
-
Absence in the α-anomer: In the α-anomer, the equatorial H-1 is not in close spatial proximity to H-3 or H-5, and these characteristic NOE correlations would be absent.
The diagram below illustrates the key through-space correlations expected for a β-anomer.
Caption: Key NOE correlations for a β-anomer.
X-ray Crystallography: The Gold Standard
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the electron density of the molecule in the solid state. This technique is considered the "gold standard" as it directly visualizes the atomic positions and their stereochemical relationships, leaving no doubt as to the anomeric configuration.[2] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to mathematically reconstruct the molecular structure.
Experimental Protocols & Data Interpretation
This section provides validated, step-by-step methodologies for confirming the anomeric configuration using NMR.
Workflow for Anomeric Configuration Analysis
The logical flow for determining the anomeric configuration is outlined below.
Caption: Workflow for anomeric configuration analysis.
Protocol: NMR Sample Preparation and Acquisition
This protocol is designed to yield high-quality data for structural elucidation.
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterium oxide (D₂O) is the standard solvent for carbohydrates as it is water-miscible and its deuterium signal does not interfere with the proton spectrum.
-
Steps:
-
Weigh approximately 5-10 mg of the purified N-Acetyl-β-D-glucosaminylamine sample.
-
Dissolve the sample in ~0.6 mL of high-purity D₂O (99.9%+).
-
To ensure complete exchange of labile protons (e.g., from -OH and -NH₂ groups), lyophilize (freeze-dry) the sample directly in the NMR tube.
-
Re-dissolve the dried sample in the same volume of D₂O. This step significantly reduces the residual HDO signal, which can obscure nearby proton resonances.
-
Transfer the final solution to a high-precision 5 mm NMR tube.
-
-
-
NMR Data Acquisition:
-
Rationale: A high-field spectrometer (≥500 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the crowded ring-proton region of the spectrum.[3]
-
Steps:
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio. Apply a solvent suppression pulse sequence to minimize the residual HDO peak.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A 2D HSQC experiment is often more sensitive and efficient for assigning carbons by correlating them to their attached protons.[3]
-
2D COSY: Acquire a Correlation Spectroscopy experiment to establish proton-proton coupling networks and confirm which protons are adjacent in the spin system (e.g., H-1 is coupled to H-2, H-2 to H-3, etc.).
-
2D NOESY/ROESY: Acquire a NOESY (for molecules with slower tumbling) or ROESY (for a wider range of molecular sizes) experiment. Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms) to allow for the development of NOE cross-peaks.
-
-
Data Interpretation: A Validated Example
The following table summarizes the expected and experimentally observed NMR data for N-Acetyl-β -D-glucosamine in D₂O, which serves as our validated model.[4][5]
| Parameter | Nucleus | Expected Value (β-anomer) | Observed Value (β-GlcNAc)[4][5] | Interpretation for β-Configuration |
| Chemical Shift (δ) | H-1 | ~4.7 ppm | 4.71 ppm | Anomeric proton in a defined chemical environment. |
| Coupling Constant | ³JH1,H2 | 7 - 9 Hz | ~8.5 Hz (inferred) | Confirmatory. Large value indicates an axial-axial relationship between H-1 and H-2. |
| Chemical Shift (δ) | C-1 | ~95-100 ppm | 97.6 ppm | Consistent with a β-anomeric carbon. |
| NOE Correlation | H-1 ↔ H-3 | Present | Present | Confirmatory. Proves close spatial proximity between axial H-1 and axial H-3. |
| NOE Correlation | H-1 ↔ H-5 | Present | Present | Confirmatory. Proves close spatial proximity between axial H-1 and axial H-5. |
Synthesis and Stability Considerations
The synthesis of glycosylamines can often be achieved by reacting the free sugar with ammonia or an amine in a suitable solvent. A common method involves the direct ammonolysis of the unprotected or selectively protected sugar. Stereochemical control is paramount, and reaction conditions must be optimized to favor the formation of the desired β-anomer. The N-acetamido group at the C-2 position plays a crucial role, often directing incoming nucleophiles to the anomeric center to yield the 1,2-trans product (the β-anomer), a phenomenon known as neighboring group participation.
The inherent stability of the β-anomer is often greater than the α-anomer due to a combination of steric and stereoelectronic factors, including the avoidance of 1,3-diaxial interactions and the favorable alignment of orbitals contributing to the anomeric effect.[1]
Conclusion
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24139, N-ACETYL-beta-D-GLUCOSAMINE. Available at: [Link].
-
Biological Magnetic Resonance Bank (BMRB). Entry bmse000231 for N-Acetyl-D-glucosamine. Available at: [Link].
-
Wishart DS, et al. HMDB: a knowledgebase for the human metabolome. Nucleic Acids Res. 2009 Jan;37(Database issue):D603-10. (HMDB entry for beta-N-Acetylglucosamine HMDB0000803). Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446943, N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-alpha-D-glucosamine. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46878513, N-Acetyl-beta-D-glucosaminyl-(1-4)-D-glucosamine. Available at: [Link].
-
Wroblewski, H., et al. (1995). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1237(1), 51-57. Available at: [Link].
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link].
-
Wikipedia. N-acetyl-β-d-glucosaminidase. Available at: [Link].
-
Norris, G. E., et al. (1994). Crystal Structure of peptide-N4-(N-acetyl-beta-D-glucosaminyl)asparagine Amidase F at 2.2-A Resolution. Journal of Molecular Biology, 243(3), 486-489. Available at: [Link].
-
Deng, S., et al. (2011). Chemical structure of N-acetyl-β-D-glucosamine. ResearchGate. Available at: [Link].
-
Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. Available at: [Link].
-
Tvaroska, I., & Carver, J. P. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Carbohydrate-Based Drug Discovery. Wiley-VCH. Available at: [Link].
-
National Center for Biotechnology Information. Determination of glycan structure by nuclear magnetic resonance. In Glycoscience Protocols (GlycoPODv2). Available at: [Link].
-
Wikipedia. X-ray crystallography. Available at: [Link].
-
Magritek (2014). Glucose Anomers - Conformational Analysis by NMR. Available at: [Link].
-
Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7947-7996. Available at: [Link].
-
Koide, S., et al. (1992). Analysis of NMR spectra of sugar chains of glycolipids by 1D homonuclear Hartmann-Hahn and NOE experiments. Magnetic Resonance in Chemistry, 30(4), 304-308. Available at: [Link].
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Chemistry LibreTexts. X-ray Crystallography. Available at: [Link].
-
Harris, K. (1999). X ray Crystallography. Journal of the Royal Society of Medicine, 92(4), 209-211. Available at: [Link].
Sources
- 1. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of peptide-N4-(N-acetyl-beta-D-glucosaminyl)asparagine amidase F at 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of N-Acetyl-D-glucosamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the biological targets of N-Acetyl-D-glucosamine (NAG), a pivotal monosaccharide with profound implications for cellular signaling, metabolism, and therapeutic interventions. As a key node in cellular nutrient sensing, NAG's influence extends across a spectrum of physiological and pathological processes. This document will dissect the established and potential molecular interactions of NAG, offering a comprehensive resource for researchers seeking to harness its therapeutic potential.
Executive Summary
N-Acetyl-D-glucosamine, an amide derivative of glucose, is a fundamental building block for complex carbohydrates and a critical signaling molecule. Its primary biological significance stems from its role as a substrate in the hexosamine biosynthetic pathway (HBP), which culminates in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for a dynamic post-translational modification known as O-GlcNAcylation, a process that rivals phosphorylation in its regulatory scope. This guide will illuminate the direct and indirect biological targets of NAG, from the enzymes governing its metabolism to the vast array of proteins modulated by O-GlcNAcylation, and will provide the technical framework for their investigation.
The Central Axis: The Hexosamine Biosynthetic Pathway and its Key Enzymatic Targets
The biological effects of NAG are intrinsically linked to its entry into the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.
N-Acetyl-D-glucosamine Kinase (NAGK): The Gateway to the Salvage Pathway
Exogenously supplied NAG primarily enters cellular metabolism through the salvage pathway, initiated by the phosphorylation of NAG to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) by N-acetyl-D-glucosamine kinase (NAGK) . This enzyme represents a key direct target of NAG and a critical control point in the utilization of salvaged amino sugars.
The phosphorylation of GlcNAc by NAGK is the first committed step in its conversion to UDP-GlcNAc. The kinetic properties of NAGK are crucial for understanding the cellular response to varying NAG concentrations.
| Enzyme | Substrate | Apparent Km | Vmax | Source Organism | Reference |
| NAGK | N-Acetyl-D-glucosamine | 342 µM | 118 µmol/min/mg | Escherichia coli | [1] |
| NAGK | N-Acetyl-D-glucosamine | 0.04 - 0.06 mM | - | Rat Kidney and Liver | [2][3] |
| NAGK | ATP | 896 µM | - | Escherichia coli | [1] |
| NAGK | Glucose | 37 mM | 24 µmol/min/mg | Escherichia coli | [1] |
Table 1: Kinetic Parameters of N-Acetyl-D-glucosamine Kinase (NAGK).
The O-GlcNAc Cycle: A Dynamic Duo of Protein Modification
The culmination of the HBP is the synthesis of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT), which catalyzes the addition of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This modification is reversed by O-GlcNAcase (OGA). The dynamic interplay between OGT and OGA, collectively known as the O-GlcNAc cycle, modulates the function of thousands of proteins.
-
O-GlcNAc Transferase (OGT): As the sole enzyme responsible for adding O-GlcNAc to proteins, OGT is a central indirect target of NAG. Increased flux through the HBP, driven by NAG supplementation, elevates UDP-GlcNAc levels, thereby influencing OGT activity and substrate specificity. Kinetic studies have shown that the apparent Km of OGT for UDP-GlcNAc can vary significantly depending on the protein substrate, suggesting a mechanism for differential protein modification in response to nutrient availability.[4][5] The Km,app values for UDP-GlcNAc have been reported to range from 1 µM to over 20 µM.[4]
-
O-GlcNAcase (OGA): This enzyme removes the O-GlcNAc modification, and its inhibition leads to a global increase in O-GlcNAcylation. While NAG itself is not a direct inhibitor of OGA, understanding OGA's function is critical in the context of NAG's biological effects, as the overall level of O-GlcNAcylation is determined by the balance of OGT and OGA activity.
Expanding the Target List: Proteins and Pathways Modulated by N-Acetyl-D-glucosamine
Beyond the core enzymatic machinery of the HBP, the biological reach of NAG extends to a vast network of proteins and signaling pathways, primarily through the modulation of O-GlcNAcylation.
Transcription Factors: Regulating Gene Expression
O-GlcNAcylation has been shown to directly modify and regulate the activity of numerous transcription factors, thereby influencing gene expression programs involved in a wide range of cellular processes.[6]
-
NF-κB (Nuclear Factor-kappa B): A key regulator of inflammation and immunity, the activity of NF-κB is modulated by O-GlcNAcylation.[7][8] Glucosamine, a related amino sugar, has been shown to inhibit NF-κB signaling by promoting the O-GlcNAcylation of IκB kinase (IKK) β, a key kinase in the NF-κB pathway.[8] This leads to the suppression of pro-inflammatory gene expression.[9]
-
c-Myc and p53: These critical regulators of cell cycle and apoptosis are also known targets of O-GlcNAcylation, highlighting the role of NAG in cell fate decisions.[6][10]
Signaling Kinases and Phosphatases: A Crosstalk with Phosphorylation
O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a dynamic interplay between these two major post-translational modifications. This crosstalk can either be competitive or synergistic, adding a complex layer of regulation to cellular signaling. Numerous kinases, phosphatases, and other signaling proteins are targets of O-GlcNAcylation.[11]
Immune Modulation: A Focus on T-cell Activation and Cytokine Production
NAG has demonstrated significant immunomodulatory effects, particularly in the context of autoimmune diseases. Supplementation with NAG can alter T-cell activation and cytokine profiles.
-
T-cell Activation: Oral administration of NAG has been shown to suppress T-helper 1 (Th1) and T-helper 17 (Th17) responses, which are implicated in the pathogenesis of autoimmune diseases like multiple sclerosis.[12][13] This is achieved, in part, by enhancing the N-glycan branching on T-cell surface proteins, which modulates T-cell receptor signaling.[12][13]
-
Cytokine Production: NAG treatment can lead to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-17, and IL-22.[12][14]
| Cytokine | Effect of NAG Treatment | Disease Context | Reference |
| IFN-γ | Decreased | Experimental Autoimmune Encephalomyelitis (EAE) | [12][14] |
| TNF-α | Decreased | EAE | [12][14] |
| IL-17 | Decreased | EAE | [12][14] |
| IL-22 | Decreased | EAE | [12][14] |
| IL-6 | Decreased | Rheumatoid Arthritis (mouse model) | [15] |
| IL-10 | Increased | Rheumatoid Arthritis (mouse model) | [15] |
| TGF-β1 | Increased | Rheumatoid Arthritis (mouse model) | [15] |
Table 2: Effects of N-Acetyl-D-glucosamine on Cytokine Production.
Therapeutic Implications: Targeting Pathological Processes
The diverse biological targets of NAG underpin its therapeutic potential in a range of diseases characterized by inflammation, metabolic dysregulation, and cellular stress.
Osteoarthritis (OA)
NAG is a precursor for the synthesis of glycosaminoglycans (GAGs), essential components of cartilage.[16][17] In OA, NAG may exert its beneficial effects by:
-
Promoting Cartilage Matrix Synthesis: Providing the building blocks for the production of hyaluronic acid and proteoglycans.[18][19]
-
Anti-inflammatory Effects: Inhibiting the expression of pro-inflammatory mediators in chondrocytes.[18]
-
Chondroprotective Effects: Reducing the degradation of type II collagen.[19]
Clinical studies have suggested that NAG supplementation can improve symptoms and biomarkers of cartilage metabolism in individuals with OA.[17][19]
Inflammatory Bowel Disease (IBD)
The protective mucus layer in the gut is rich in glycoproteins, for which NAG is a key building block. In IBD, where this barrier is compromised, NAG may offer therapeutic benefits by:
-
Enhancing Mucin Production: Supporting the integrity of the gut mucosal barrier.[15][20][21]
-
Reducing Inflammation: Modulating the inflammatory response in the gut.[20][22]
Pilot studies in children with treatment-resistant IBD have shown promising results with NAG supplementation.[20][23]
Multiple Sclerosis (MS)
Emerging evidence suggests that NAG may be a valuable therapeutic agent for MS, an autoimmune disease characterized by neuroinflammation and demyelination. The proposed mechanisms of action include:
-
Suppression of Neuroinflammation: Reducing the production of pro-inflammatory cytokines and inhibiting the activity of pathogenic T-cells.[12][13]
-
Promotion of Myelin Repair: Preclinical studies suggest that NAG may promote the remyelination of nerve fibers.
A recent open-label clinical trial in MS patients showed that NAG supplementation reduced markers of inflammation and neurodegeneration. However, larger, placebo-controlled trials are needed to confirm these findings.
Experimental Protocols for Target Identification and Validation
Investigating the biological targets of NAG requires a combination of biochemical, proteomic, and cell-based assays.
Identification of NAG-Binding Proteins using Affinity Chromatography
This protocol describes a general workflow for the enrichment of proteins that bind to NAG from a complex biological sample.
Materials:
-
N-Acetyl-D-glucosamine-agarose resin
-
Chromatography column
-
Binding/Wash Buffer (e.g., PBS, TBS with 0.1% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing a high concentration of free NAG, e.g., 0.5 M)
-
Cell or tissue lysate
-
Bradford assay reagents for protein quantification
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Resin Preparation: Equilibrate the N-Acetyl-D-glucosamine-agarose resin in a chromatography column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Preparation: Prepare a cell or tissue lysate in a compatible buffer. Clarify the lysate by centrifugation to remove insoluble material. Determine the protein concentration using a Bradford assay.
-
Binding: Apply the clarified lysate to the equilibrated column. Allow the lysate to flow through the resin by gravity or at a slow, controlled flow rate to facilitate binding.
-
Washing: Wash the column extensively with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the specifically bound proteins by applying the Elution Buffer to the column. Collect the eluate in fractions.
-
Analysis: Analyze the eluted fractions for protein content using a Bradford assay. Identify the enriched proteins by SDS-PAGE followed by protein staining (e.g., Coomassie Blue or silver stain) and subsequent identification by mass spectrometry. Alternatively, specific candidate proteins can be detected by Western blotting.
Detection and Site-Mapping of O-GlcNAcylated Proteins
Mass spectrometry-based proteomics is the gold standard for identifying O-GlcNAcylated proteins and mapping the sites of modification.
General Workflow:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.
-
Enrichment of O-GlcNAcylated Peptides: Due to the low stoichiometry of O-GlcNAcylation, enrichment of modified peptides is often necessary. This can be achieved through various methods, including:
-
Lectin Affinity Chromatography: Using lectins that specifically recognize the GlcNAc moiety, such as Wheat Germ Agglutinin (WGA).[24]
-
Chemoenzymatic Labeling: This involves the enzymatic transfer of a modified galactose sugar containing a chemical handle (e.g., an azide or alkyne) to the O-GlcNAc moiety. The handle can then be used for biotinylation and subsequent enrichment on streptavidin beads.[25][26]
-
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD): These fragmentation methods can identify O-GlcNAcylated peptides by the presence of a characteristic oxonium ion of GlcNAc. However, the labile nature of the glycosidic bond often leads to the loss of the modification during fragmentation, making site localization challenging.[24][25]
-
Electron Transfer Dissociation (ETD): This fragmentation method preserves the O-GlcNAc modification on the peptide backbone, allowing for more confident site localization.[24][25]
-
-
Data Analysis: The MS/MS data is searched against a protein sequence database to identify the O-GlcNAcylated peptides and the specific serine or threonine residues that are modified.
Future Directions and Conclusion
The study of N-Acetyl-D-glucosamine and its biological targets is a rapidly evolving field. Future research will likely focus on:
-
Elucidating the specific O-GlcNAc proteomes in different cell types and disease states to identify novel therapeutic targets.
-
Developing more potent and specific modulators of the HBP and O-GlcNAc cycling enzymes.
-
Conducting large-scale, randomized controlled clinical trials to definitively establish the therapeutic efficacy of NAG in various diseases.
References
-
Ma, J., & Hart, G. W. (2014). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current protocols in protein science, 76, 12.9.1–12.9.19. [Link]
-
Salvatore, S., Heuschkel, R., Tomlin, S., Davies, S. E., Edwards, S., Walker-Smith, J. A., French, I., & Murch, S. H. (2000). A pilot study of N-acetyl glucosamine, a nutritional substrate for glycosaminoglycan synthesis, in paediatric chronic inflammatory bowel disease. Alimentary pharmacology & therapeutics, 14(12), 1567–1579. [Link]
-
Vosseller, K., Hansen, K. C., Chalkley, R. J., Trinidad, J. C., Wells, L., Hart, G. W., & Burlingame, A. L. (2006). Identification of protein O-GlcNAcylation sites using electron transfer dissociation mass spectrometry on native peptides. Proceedings of the National Academy of Sciences of the United States of America, 103(44), 16293–16298. [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammatory Bowel Disorders and n-acetyl-glucosamine. Retrieved January 14, 2026, from [Link]
-
Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2011). Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry. Journal of proteome research, 10(9), 3966–3975. [Link]
-
RxList. (2021, March 17). N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
Uehara, T., & Park, J. T. (2004). The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling. Journal of bacteriology, 186(21), 7273–7279. [Link]
-
Hsieh, C. Y., Lo, Y. C., & Lee, Y. L. (2020). Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells. Scientific reports, 10(1), 1891. [Link]
-
casi.org. (2025, February 6). Who Benefits from N-Acetyl-D-Glucosamine (NAG)? Exploring Its Role in Supporting Gut Health and Barrier Integrity. [Link]
-
Konopka, J. B. (2012). N-acetylglucosamine functions in cell signaling. Scientifica, 2012, 563510. [Link]
-
Ma, Z., & Vocadlo, D. J. (2018). O-Linked β-N-Acetylglucosamine Modification of A20 Enhances the Inhibition of NF-κB (Nuclear Factor-κB) Activation and Elicits Vascular Protection After Acute Endoluminal Arterial Injury. Arteriosclerosis, thrombosis, and vascular biology, 38(11), 2534–2548. [Link]
-
Lubas, W. A., & Hanover, J. A. (2000). Functional expression of O-linked GlcNAc transferase. Domain structure and substrate specificity. The Journal of biological chemistry, 275(14), 10983–10988. [Link]
-
Kim, M., Kim, Y., & Sung, M. K. (2023). N-Acetylglucosamine and its dimer ameliorate inflammation in murine colitis by strengthening the gut barrier function. Food & function, 14(18), 8533–8544. [Link]
-
Clark, P. M., Dweck, J. F., Mason, D. E., Hart, C. R., Buck, S. B., Peters, E. C., Agnew, B. J., & Hsieh-Wilson, L. C. (2008). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Journal of the American Chemical Society, 130(35), 11576–11577. [Link]
-
Jang, J. Y., Lee, M., & Kim, Y. M. (2025). Glucosamine suppresses the nuclear factor-κB signaling via the O-linked-N-acetylglucosamine modification of inhibitor of κB kinase β in human synovial MH7A cells. Bioscience, biotechnology, and biochemistry, zbaf191. Advance online publication. [Link]
-
Gaballo, A., Ciavarella, C., & Grimaldi, C. (2019). The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System. Scientific reports, 9(1), 13540. [Link]
-
Allen, M. B., & Walker, D. G. (1980). Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. The Biochemical journal, 185(3), 577–582. [Link]
-
Grigorian, A., Araujo, L., Naidu, N. N., Place, D. J., Choudhury, B., & Demetriou, M. (2011). N-Acetylglucosamine Inhibits T-helper 1 (Th1)/T-helper 17 (Th17) Cell Responses and Treats Experimental Autoimmune Encephalomyelitis. The Journal of biological chemistry, 286(46), 40133–40141. [Link]
-
Shibata, Y., Foster, L. A., Bradfield, J. F., & Myrvik, Q. N. (2000). Phagocytosis of N-acetyl-D-glucosamine particles, a Th1 adjuvant, by RAW 264.7 cells results in MAPK activation and TNF-alpha, but not IL-10, production. Journal of leukocyte biology, 68(5), 755–762. [Link]
-
Henrotin, Y., Marty, M., & Mobasheri, A. (2012). Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis?. Arthritis research & therapy, 14(1), 201. [Link]
-
Simental-Mendía, M., Sánchez-García, A., & Simental-Mendía, L. E. (2018). Effectiveness and Safety of Glucosamine in Osteoarthritis: A Systematic Review. Medicina (Kaunas, Lithuania), 54(5), 78. [Link]
-
Allen, M. B., & Walker, D. G. (1980). Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. The Biochemical journal, 185(3), 577–582. [Link]
-
Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current protocols in protein science, 87, 12.9.1–12.9.19. [Link]
-
Graphviz. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic assays with N-acetylmannosamine kinase. A) Rate versus... [Link]
-
Mason, V., Fratter, A., & Pellizzato, M. (2020). Efficacy and absorption of hyaluronic acid and N-acetyl-D-glucosamine for the treatment of osteoarthritis: a review. European review for medical and pharmacological sciences, 24(10), 5136–5144. [Link]
-
Kubomura, D., Ueno, T., & Yamada, M. (2017). Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study. Experimental and therapeutic medicine, 13(4), 1634–1640. [Link]
-
Allen, M. B., & Walker, D. G. (1980). Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. Biochemical Journal, 185(3), 577–582. [Link]
-
ResearchGate. (n.d.). (PDF) Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. [Link]
-
Chatham, J. C., & Marchase, R. B. (2010). Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system. Journal of molecular and cellular cardiology, 49(2), 356–365. [Link]
-
Shiota, E., Mizushima, T., & Hagiwara, Y. (2017). Evaluation of the chondroprotective action of N-acetylglucosamine in a rat experimental osteoarthritis model. Experimental and therapeutic medicine, 13(4), 1641–1646. [Link]
-
Grigorian, A., Araujo, L., Naidu, N. N., Place, D. J., Choudhury, B., & Demetriou, M. (2011). N-acetylglucosamine inhibits T-helper 1 (Th1)/T-helper 17 (Th17) cell responses and treats experimental autoimmune encephalomyelitis. The Journal of biological chemistry, 286(46), 40133–40141. [Link]
-
ResearchGate. (n.d.). D-Glucosamine and N-Acetyl D-Glucosamine: Their Potential Use as Regenerative Medicine. [Link]
-
Lazarus, M. B., Nam, Y., & Slawson, C. (2011). The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. Journal of molecular biology, 411(2), 293–308. [Link]
-
Hashim, A., & Ahmed, Z. (2016). The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis. BMC musculoskeletal disorders, 17, 186. [Link]
-
ResearchGate. (n.d.). (PDF) N-Acetylglucosamine Inhibits T-helper 1 (Th1)/T-helper 17 (Th17) Cell Responses and Treats Experimental Autoimmune Encephalomyelitis. [Link]
-
ResearchGate. (n.d.). Kinetic study of C-654. Effect of UDP-GlcNAc or peptide concentration... [Link]
-
casi.org. (2025, January 15). N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses. [Link]
-
Chien, M. W., Lin, M. H., Huang, S. H., Fu, S. H., Hsu, C. Y., & Yen, B. L. (2015). Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25. The Journal of biological chemistry, 290(49), 29329–29344. [Link]
-
Urbanek, A., & Błaszków, D. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules (Basel, Switzerland), 26(4), 1043. [Link]
-
Melnik, B. (2017). A Quick Introduction to Graphviz. [Link]
-
Jones, S. P., Zachara, N. E., Ngoh, G. A., Hill, B. G., Teshima, Y., Bhatnagar, A., Hart, G. W., & Marbán, E. (2008). Cardioprotection by N-Acetylglucosamine Linkage to Cellular Proteins. Circulation, 117(9), 1172–1182. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 14, 2026, from [Link]
-
Chen, X., Li, X., & Li, G. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in plant science, 15, 1367018. [Link]
-
Chen, X., Li, X., & Li, G. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in plant science, 15, 1367018. [Link]
Sources
- 1. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Glucosamine suppresses the nuclear factor-κB signaling via the O-linked-N-acetylglucosamine modification of inhibitor of κB kinase β in human synovial MH7A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylglucosamine Inhibits T-helper 1 (Th1)/T-helper 17 (Th17) Cell Responses and Treats Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylglucosamine inhibits T-helper 1 (Th1)/T-helper 17 (Th17) cell responses and treats experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nutrafoods.eu [nutrafoods.eu]
- 18. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the chondroprotective action of N-acetylglucosamine in a rat experimental osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A pilot study of N-acetyl glucosamine, a nutritional substrate for glycosaminoglycan synthesis, in paediatric chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Who Benefits from N-Acetyl-D-Glucosamine (NAG)? Exploring Its Role in Supporting Gut Health and Barrier Integrity [casi.org]
- 22. N-Acetylglucosamine and its dimer ameliorate inflammation in murine colitis by strengthening the gut barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 24. pnas.org [pnas.org]
- 25. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Linked Glycopeptides using 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
Introduction: A Convergent Strategy for Accessing Homogeneous Glycopeptides
Glycosylation is a critical post-translational modification that profoundly influences the structure, function, and therapeutic efficacy of proteins and peptides.[1][2] The synthesis of homogeneous glycopeptides, where a defined glycan is attached to a specific site on the peptide backbone, is paramount for detailed structure-activity relationship studies and the development of novel therapeutics. This document provides a comprehensive guide to a robust and convergent strategy for the synthesis of N-linked glycopeptides. This approach hinges on the preparation of 2-acetamido-2-deoxy-β-D-glucopyranosylamine and its subsequent coupling to a peptide assembled on a solid support.
This method offers significant advantages over the linear approach of incorporating a pre-formed glycosylated amino acid building block. By coupling the glycan to the fully assembled peptide, this convergent strategy provides greater flexibility in the synthesis of diverse glycopeptides and can be more efficient for complex glycans.[2] However, this approach is not without its challenges, most notably the potential for aspartimide formation during the coupling step.[3][4] This guide will address these challenges and provide detailed protocols and expert insights to ensure successful glycopeptide synthesis.
Experimental Workflow Overview
The synthesis of N-linked glycopeptides using 2-acetamido-2-deoxy-β-D-glucopyranosylamine follows a multi-step process, beginning with the preparation of the glycosylamine, followed by solid-phase peptide synthesis, on-resin glycosylation, and finally, cleavage, deprotection, and purification of the target glycopeptide.
Caption: Overall workflow for the synthesis of N-linked glycopeptides.
Part 1: Preparation of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
The synthesis of the glycosylamine is a critical first step. A highly efficient and straightforward method utilizes ammonium carbamate for the amination of N-acetylglucosamine.[5] This protocol offers advantages in simplicity and yield over traditional methods using ammonium bicarbonate.
Protocol 1: Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
Materials:
-
N-Acetyl-D-glucosamine (GlcNAc)
-
Ammonium carbamate
-
Methanol (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetyl-D-glucosamine (1.0 eq) in a minimal amount of anhydrous methanol.
-
Amination: Add ammonium carbamate (10-15 eq) to the solution. The large excess of ammonium carbamate drives the reaction to completion.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
-
Precipitation and Isolation: Add diethyl ether to the residue to precipitate the glycosylamine as a white solid.
-
Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting 2-acetamido-2-deoxy-β-D-glucopyranosylamine is typically used in the next step without further purification.
Expert Insight: The glycosylamine is sensitive to hydrolysis.[2] It is crucial to use anhydrous solvents and handle the product promptly. It is recommended to prepare the glycosylamine fresh before the coupling reaction.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
The peptide backbone is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin, such as Rink Amide resin for C-terminal amide peptides.[6]
Protocol 2: Fmoc-Based SPPS
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
General SPPS Cycle:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
Critical Consideration: Preventing Aspartimide Formation
A significant side reaction during the on-resin glycosylation of an aspartic acid residue is the formation of a five-membered succinimide ring, known as an aspartimide.[3][4] This side reaction is particularly prevalent when the C-terminal adjacent amino acid is glycine, serine, or alanine. To mitigate this, it is highly recommended to incorporate a 2,4-dimethoxybenzyl (Dmb) backbone amide protecting group on the amino acid immediately following the aspartic acid residue intended for glycosylation.[3][4]
Part 3: On-Resin Glycosylation
With the peptide synthesized on the solid support, the next step is the coupling of the freshly prepared 2-acetamido-2-deoxy-β-D-glucopyranosylamine to the side chain of an aspartic acid residue.
Protocol 3: On-Resin Glycosylation of Aspartic Acid
Materials:
-
Peptide-resin with a deprotected aspartic acid side chain
-
2-Acetamido-2-deoxy-β-D-glucopyranosylamine
-
HBTU
-
HOBt
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Selective Deprotection of Asp Side Chain: If the aspartic acid side chain is protected (e.g., with an allyl or Dmab ester), selectively remove this protecting group using appropriate orthogonal chemistry.[3][4]
-
Coupling Reaction:
-
Swell the peptide-resin in anhydrous DMF.
-
In a separate vial, dissolve 2-acetamido-2-deoxy-β-D-glucopyranosylamine (5 eq) in anhydrous DMF.
-
Add HBTU (4.9 eq), HOBt (5 eq), and DIPEA (10 eq) to the glycosylamine solution to pre-activate.
-
Add the activated glycosylamine solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM.
Caption: On-resin coupling of glycosylamine to the peptide.
Part 4: Cleavage, Deprotection, and Purification
The final steps involve cleaving the glycopeptide from the solid support, removing all protecting groups, and purifying the final product.
Protocol 4: Cleavage and Deprotection
Materials:
-
Glycopeptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the glycopeptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Isolation: Filter the resin and collect the filtrate containing the cleaved glycopeptide.
-
Precipitation: Precipitate the crude glycopeptide by adding the filtrate to cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the glycopeptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude glycopeptide pellet under vacuum.
Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude glycopeptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% A, 5% B).
-
Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-60% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final glycopeptide as a white, fluffy powder.
Expert Insight: Glycopeptides are generally more hydrophilic than their non-glycosylated counterparts and will elute earlier from the RP-HPLC column.[7] It may be necessary to adjust the gradient to achieve optimal separation.
Data Presentation and Characterization
The purity and identity of the synthesized glycopeptide must be confirmed by analytical techniques.
Table 1: Typical Analytical Data for a Synthesized Glycopeptide
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Observed mass matches calculated mass |
| Structure Confirmation | NMR Spectroscopy | Confirmation of glycosidic linkage and peptide sequence |
Characterization Notes:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified glycopeptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments can be used to confirm the structure of the glycopeptide, including the stereochemistry of the glycosidic linkage.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency of glycosylamine | Inactive coupling reagents; steric hindrance | Use fresh coupling reagents; extend coupling time; consider a different coupling agent (e.g., HATU). |
| Aspartimide formation | Base-catalyzed side reaction | Incorporate a Dmb protecting group on the adjacent amino acid C-terminal to the glycosylation site.[3] |
| Poor solubility of crude glycopeptide | Aggregation | Dissolve in a small amount of a stronger solvent like DMSO before diluting with the HPLC mobile phase. |
| Incomplete deprotection | Insufficient cleavage time or scavenger concentration | Increase cleavage time; ensure appropriate scavengers are used for specific protecting groups. |
Conclusion
The convergent synthesis of N-linked glycopeptides using 2-acetamido-2-deoxy-β-D-glucopyranosylamine is a powerful strategy for accessing well-defined glycoconjugates for research and drug development. By carefully following the detailed protocols and incorporating the expert insights provided in this guide, researchers can successfully navigate the challenges of glycopeptide synthesis and obtain high-purity products for their studies.
References
-
Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184–190. [Link]
-
Creative Biolabs. (n.d.). Synthesis of N-glycopeptides. Retrieved from [Link]
-
Flanigan, S. F., & Imperiali, B. (2010). Synthesis of N-linked glycopeptides via solid-phase aspartylation. Organic & Biomolecular Chemistry, 8(16), 3723–3733. [Link]
-
Kaida, A., et al. (1977). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 58(2), 347-355. [Link]
-
Cohen-Anisfeld, S. T., & Lansbury, P. T., Jr. (1993). A Practical, Convergent Method for Glycopeptide Synthesis. Journal of the American Chemical Society, 115(22), 10531-10537. [Link]
-
Sipos, A., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(18), 4265. [Link]
-
Crich, D., & Dudkin, V. (2005). Improving glycopeptide synthesis: a convenient protocol for the preparation of beta-glycosylamines and the synthesis of glycopeptides. The Journal of Organic Chemistry, 70(9), 3574–3578. [Link]
-
van der Vorm, S., et al. (2018). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry, 16(45), 8683-8700. [Link]
-
Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184-190. [Link]
-
Borgia, J. A., et al. (2001). Difficulties encountered during glycopeptide syntheses. Journal of Biomolecular Techniques, 12(3), 44-68. [Link]
-
Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Retrieved from [Link]
-
Tian, Y., et al. (2007). Solid-phase extraction of N-linked glycopeptides. Nature Protocols, 2(2), 334-339. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Roberge, J. Y., Beebe, X., & Danishefsky, S. J. (1995). A strategy for a convergent synthesis of N-linked glycopeptides on a solid support. Science, 269(5221), 202-204. [Link]
-
Agilent Technologies. (2017). Separation of IgG Glycopeptides using HILIC-LC/MS in Comparison to RP-LC/MS. Retrieved from [Link]
-
Kumar, V. S., et al. (2018). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 16(34), 6245-6250. [Link]
Sources
- 1. Synthesis of N-glycopeptides - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-linked glycopeptides via solid-phase aspartylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of N-linked glycopeptides via solid-phase aspartylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving glycopeptide synthesis: a convenient protocol for the preparation of beta-glycosylamines and the synthesis of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
Application Note & Protocol: Covalent Conjugation of N-Acetyl-β-D-glucosaminylamine to Proteins via Reductive Amination
Introduction: The Rationale for Creating Neoglycoproteins
Protein glycosylation is a critical post-translational modification that dictates protein folding, stability, and function.[1] The synthesis of neoglycoproteins —proteins artificially conjugated to carbohydrate moieties—provides researchers with powerful tools to investigate the roles of specific glycans in biological processes, develop novel therapeutics, and create targeted diagnostic agents.[2][3] N-Acetyl-β-D-glucosamine (GlcNAc) is a fundamental monosaccharide in many biological systems, involved in everything from structural roles in chitin to complex signaling pathways as O-GlcNAc.[4]
This guide provides a comprehensive protocol for the covalent conjugation of N-Acetyl-β-D-glucosaminylamine to a target protein. The strategy leverages a two-stage process:
-
Mild periodate oxidation of the protein's native glycans to generate reactive aldehyde groups.[5][6][]
-
Reductive amination to covalently link the primary amine of N-Acetyl-β-D-glucosaminylamine to the newly formed aldehydes.[8][9][10]
This method offers a robust and targeted approach, primarily modifying the existing glycan structures on a glycoprotein, thus preserving the integrity of critical amino acid residues within the polypeptide chain.[5]
Principle of the Method: A Two-Stage Chemo-Selective Strategy
The conjugation chemistry is based on two well-established reactions executed sequentially. Understanding the mechanism of each step is crucial for troubleshooting and optimization.
Stage 1: Aldehyde Generation via Periodate Oxidation Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that specifically cleaves the bond between adjacent carbon atoms bearing hydroxyl groups (cis-diols).[5] In glycoproteins, the terminal sialic acid residues are particularly susceptible to this oxidation at low concentrations (e.g., 1 mM) of periodate.[5][11] This reaction opens the sugar ring and creates two reactive aldehyde groups, which serve as chemical handles for the subsequent conjugation step.
Stage 2: Covalent Linkage via Reductive Amination Reductive amination is a classic method for forming a stable carbon-nitrogen bond between a carbonyl group (in this case, the protein-aldehyde) and a primary amine (N-Acetyl-β-D-glucosaminylamine).[9][12] The reaction proceeds in two phases:
-
Schiff Base Formation: The amine nucleophilically attacks the aldehyde, forming a reversible imine intermediate (Schiff base). This reaction is pH-dependent, favoring slightly acidic to neutral conditions.
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or the less toxic alternative 2-picoline borane, selectively reduces the imine to a stable secondary amine bond.[13][14] These reducing agents are ideal because they are stable in aqueous solution and react much faster with the iminium ion than with the aldehyde, preventing unwanted side reactions.[9]
Caption: Figure 1: Reductive Amination Mechanism
Overall Experimental Workflow
The entire process, from protein preparation to final characterization, can be visualized as a multi-step workflow. Each step is critical for achieving a high-quality, well-defined neoglycoprotein.
Caption: Figure 2: Experimental Workflow
Detailed Protocols
4.1 Materials and Reagents
-
Protein: Glycoprotein of interest (e.g., IgG, Fetuin) at ≥ 2 mg/mL.
-
Sugar: N-Acetyl-β-D-glucosaminylamine hydrochloride.
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.
-
Oxidizing Agent: Sodium meta-periodate (NaIO₄). Prepare a fresh 100 mM stock solution in water, protected from light.
-
Quenching Reagent: Ethylene Glycol or Glycerol.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline Borane complex (Pic-BH₃). Prepare a fresh 1 M stock in water (for NaBH₃CN) or DMSO (for Pic-BH₃).
-
Purification: Dialysis cassettes (10 kDa MWCO) or size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
4.2 Protocol 1: Protein Oxidation
This protocol is designed for selective oxidation of terminal sialic acids. For more extensive oxidation of other sugars, the periodate concentration can be increased to >10 mM.[5]
-
Protein Preparation: Buffer exchange the protein into Oxidation Buffer to a final concentration of 2-5 mg/mL using a dialysis cassette or a desalting column.
-
Initiate Oxidation: Add the 100 mM NaIO₄ stock solution to the protein solution to achieve a final concentration of 1-2 mM.
-
Rationale: A final concentration of 1 mM periodate preferentially targets sialic acid residues.[5]
-
-
Incubation: Incubate the reaction for 30 minutes at 4°C in the dark (wrap the tube in aluminum foil).
-
Rationale: The reaction is light-sensitive.[5] Low temperature helps maintain protein stability.
-
-
Quench Reaction: Stop the oxidation by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C.
-
Rationale: Ethylene glycol contains a cis-diol and will consume any remaining periodate, preventing unwanted side reactions.
-
-
Purification: Immediately remove excess periodate and quenching reagent by buffer exchanging the oxidized protein into the Conjugation Buffer using a desalting column or dialysis. This step is critical for the efficiency of the subsequent reaction.
4.3 Protocol 2: Reductive Amination
-
Prepare Reactants:
-
To the purified, oxidized protein solution (in Conjugation Buffer), add N-Acetyl-β-D-glucosaminylamine hydrochloride to a final concentration of 50-100 mM. This corresponds to a large molar excess of the sugar.
-
Rationale: A high molar excess of the amine drives the Schiff base equilibrium towards product formation.[9]
-
-
Add Reducing Agent: Add the reducing agent stock solution to a final concentration of 20-50 mM.
-
Example: For a 1 mL reaction, add 20 µL of 1 M NaBH₃CN stock.
-
Rationale: The reducing agent concentration must be sufficient to efficiently reduce the formed Schiff base over the course of the reaction.
-
-
Incubation: Incubate the reaction for 12-24 hours at 4°C or room temperature with gentle mixing.
-
Rationale: Longer incubation times and room temperature can increase conjugation efficiency, but must be balanced with protein stability. A pilot experiment is recommended.
-
-
Purification: Remove excess sugar and reducing agent by extensive dialysis (3 x 1 L changes) against a suitable storage buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography.
-
Storage: Store the purified neoglycoprotein at 4°C or aliquot and freeze at -80°C for long-term storage.
Optimization and Control Parameters
The success of the conjugation depends on several factors that can be optimized for each specific protein. A summary of key parameters is provided below.
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| Periodate Concentration | 1 mM - 20 mM | 1 mM is selective for sialic acids; >10 mM oxidizes other sugars like galactose and mannose, increasing potential conjugation sites.[5] |
| Molar Ratio (Sugar:Protein) | 500:1 to 5000:1 | A high molar excess is required to drive the reaction equilibrium, increasing the degree of labeling. |
| pH of Conjugation | 6.0 - 7.5 | Optimal range for Schiff base formation. Lower pH can cause hydrolysis, while higher pH reduces reaction efficiency.[10] |
| Reducing Agent | NaCNBH₃ or 2-Picoline Borane | NaCNBH₃ is highly efficient but toxic. 2-Picoline Borane is a safer, effective alternative with comparable efficacy.[13][14][15][16] |
| Temperature & Time | 4°C to 25°C; 2-24 hours | Lower temperatures (4°C) improve protein stability for longer reactions. Room temperature can accelerate the reaction rate. |
Validation and Characterization of the Neoglycoprotein
It is essential to validate the successful conjugation and characterize the final product.
-
SDS-PAGE Analysis: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in an upward shift in the molecular weight band, corresponding to the mass of the attached sugars. The shift may appear as a discrete band or a smear, depending on the heterogeneity of conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm conjugation.[17][18] The mass spectrum of the neoglycoprotein will show an increase in mass corresponding to the number of sugar molecules added. This can also provide information on the distribution of glycoforms.
-
Lectin Blotting: Use a lectin known to bind GlcNAc (e.g., Wheat Germ Agglutinin, WGA) to probe a western blot of the conjugate. A strong signal for the neoglycoprotein compared to the control protein confirms the presence of accessible GlcNAc residues.
-
Carbohydrate Quantification: Assays like the phenol-sulfuric acid method can be used to estimate the total amount of carbohydrate conjugated to the protein, although these methods have limitations in specificity.[1][19] More advanced methods like nanopore analysis or quantitative glycoproteomics can provide more precise quantification.[20][21][22]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conjugation | Inefficient oxidation. | Confirm periodate solution is fresh. Increase periodate concentration or incubation time. Ensure pH of Oxidation Buffer is correct (pH 5.5). |
| Incomplete removal of periodate quencher. | Ensure thorough purification after the oxidation step. Tris buffer should not be used as it contains a primary amine and will compete in the reaction. | |
| Inactive reducing agent. | Prepare reducing agent stock solutions fresh before each use. | |
| Suboptimal pH for conjugation. | Verify the pH of the Conjugation Buffer is between 6.0 and 7.5. | |
| Protein Precipitation | Protein instability under reaction conditions. | Perform the conjugation reaction at 4°C. Reduce the reaction time. Add a stabilizer (e.g., glycerol, arginine) if compatible with the protein. |
| Excessive modification. | Reduce the molar excess of the sugar or the concentration of periodate to lower the degree of labeling. | |
| High Heterogeneity | Variable number of accessible glycan sites. | This is an inherent feature of this method. For site-specific conjugation, alternative methods may be required.[6] |
References
- Quantification of Protein Glycosylation Using Nanopores.
- Use of Reductive Amination to Produce Capsular Polysaccharide-Based Glycoconjugates.Methods in Molecular Biology. (2024).
- Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity.MDPI.
- Glycan Quantification.
- Quantification of Protein Glycosylation Using Nanopores.PubMed. (2022-07-13).
- Qualitative and Quantitative Analyses for Protein Glycosylation.
- Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.Journal of the American Chemical Society. (2006).
- Glycoconjugations of Biomolecules by Chemical Methods.Frontiers in Chemistry. (2020).
- Sodium meta-Period
- Glycan Oxidation-based Antibody-Drug Conjug
- Neoglycoproteins: preparation of noncovalent glycoproteins through high-affinity protein-(glycosyl) ligand complexes.Biochemistry. (1984-07-03).
- 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amin
- 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amin
- Glycoconjugations of Biomolecules by Chemical Methods.PMC.
- Neoglycoproteins as carbohydrate antigens: synthesis, analysis, and polyclonal antibody response.PubMed. (2013).
- Chemoenzymatic synthesis of neoglycoproteins driven by the assessment of protein surface reactivity.RSC Advances. (2014).
- Advanced Protein Conjugation Techniques.BOC Sciences. (2025-03-18).
- Reductive Amination of Oligoxylans with Fatty Amide-Amines: Comparison of Picoline-Borane and Sodium Cyanoborohydride as Reducti.Industrial & Engineering Chemistry Research. (2025-10-20).
- Reductive Amination of Oligoxylans with Fatty Amide-Amines: Comparison of Picoline-Borane and Sodium Cyanoborohydride as Reductive Agents and Influence of the Synthetic Route on Surface Activity and Self-Assembly.
- Neoglycoproteins.Lectenz Bio.
- High efficiency labeling of glycoproteins on living cells.
- Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215).
Sources
- 1. QUALITATIVE AND QUANTITATIVE ANALYSES FOR PROTEIN GLYCOSYLATION – Dr. Zafar H. Zaidi, Center for Proteomics, University of Karachi [proteomics.edu.pk]
- 2. Neoglycoproteins: preparation of noncovalent glycoproteins through high-affinity protein- (glycosyl) ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lectenz.com [lectenz.com]
- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215) [hmdb.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 8. Use of Reductive Amination to Produce Capsular Polysaccharide-Based Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 11. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ludger.com [ludger.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Neoglycoproteins as carbohydrate antigens: synthesis, analysis, and polyclonal antibody response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemoenzymatic synthesis of neoglycoproteins driven by the assessment of protein surface reactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Glycan Quantification - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Quantification of Protein Glycosylation Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Hexosaminidase using N-Acetyl-D-glucosamine Affinity Chromatography
Introduction
β-Hexosaminidases are a critical class of lysosomal glycoside hydrolase enzymes (EC 3.2.1.52) responsible for the catabolism of various glycoconjugates.[1][2] These enzymes catalyze the removal of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from glycoproteins, glycolipids, and oligosaccharides.[1][3] The functional enzymes are dimers composed of α and/or β subunits, encoded by the HEXA and HEXB genes, respectively.[2] Genetic deficiencies in these enzymes lead to the accumulation of substrates like GM2 ganglioside, resulting in severe neurodegenerative lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[2]
The production of highly purified and functionally active hexosaminidase is essential for a range of applications, including biochemical characterization, structural studies, high-throughput screening for therapeutic agents, and the development of enzyme replacement therapies (ERT).[1][3] Affinity chromatography provides a powerful, single-step purification strategy that leverages the enzyme's inherent biological specificity. This application note provides a detailed protocol for the purification of hexosaminidase using an N-Acetyl-D-glucosamine (NAG)-functionalized agarose matrix, a method that exploits the natural affinity of the enzyme's active site for its substrate analogue.
Principle of the Method
Affinity chromatography separates proteins based on a highly specific and reversible binding interaction between the target protein and a ligand immobilized on a solid matrix. In this application, the principle relies on the specific recognition of the N-Acetyl-D-glucosamine ligand by the active site of hexosaminidase.
The catalytic mechanism of hexosaminidase is a substrate-assisted process where the C-2 acetamido group of the NAG substrate plays a crucial role in the formation of a reactive intermediate.[1] This intimate and specific interaction allows hexosaminidase in a crude biological sample (e.g., cell lysate or tissue homogenate) to bind selectively to the NAG-agarose resin while contaminating proteins, which lack this specific affinity, pass through the column. After a washing step to remove all non-specifically bound molecules, the purified enzyme is recovered by competitive elution using a buffer containing a high concentration of free N-Acetyl-D-glucosamine. The free ligand competes for the enzyme's active site, displacing it from the immobilized matrix.
Sources
N-Acetyl-beta-D-glucosaminylamine as a precursor for OGA inhibitor synthesis
Topic: N-Acetyl-beta-D-glucosaminylamine as a Precursor for Potent OGA Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Synthesizing and Validating OGA Inhibitors from GlcNAc Scaffolds
This guide provides a comprehensive overview and detailed protocols for the synthesis of potent O-GlcNAcase (OGA) inhibitors, leveraging N-Acetyl-beta-D-glucosamine-related precursors. We will delve into the underlying biochemical rationale, provide a robust, scalable synthesis protocol for a benchmark inhibitor, and outline the necessary steps for its analytical and functional validation.
The Central Role of O-GlcNAcylation and the Therapeutic Promise of OGA Inhibition
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single sugar, O-linked β-N-acetylglucosamine (O-GlcNAc), is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is fundamental to a vast array of cellular functions, including signal transduction, transcription, metabolism, and stress response.[3][4][5][6]
The cycling of O-GlcNAc is tightly regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[2][7][8] A disruption in this delicate balance is implicated in the pathophysiology of numerous diseases. Consequently, the pharmacological inhibition of OGA to elevate global O-GlcNAc levels has emerged as a promising therapeutic strategy for:
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, increasing O-GlcNAcylation on the tau protein has been shown to reduce its pathological hyperphosphorylation, a key driver of neurofibrillary tangle formation.[1][9][10][11][12]
-
Cancer: Altered O-GlcNAc cycling affects cancer cell metabolism, proliferation, and survival, making OGA a potential target for anti-cancer therapies.[1][7]
-
Metabolic Diseases: OGA inhibition can influence insulin signaling and glucose metabolism, offering potential avenues for treating conditions like diabetes.[1][2]
The design of effective OGA inhibitors often relies on mimicking the structure of the natural substrate or the transition state of the enzymatic reaction. This is where precursors like N-Acetyl-beta-D-glucosaminylamine become invaluable starting materials.
Rationale for Synthesis: Mimicking the Catalytic Transition State
OGA, a member of the glycoside hydrolase family 84 (GH84), catalyzes the cleavage of the O-glycosidic bond through a mechanism that involves a transition state with significant oxocarbenium ion character.[9][13] Potent inhibitors are often designed as stable mimics of this high-energy transition state.
N-Acetyl-beta-D-glucosamine and its derivatives provide the core sugar scaffold necessary for recognition by the OGA active site. By chemically modifying this precursor to incorporate features that resemble the transition state, such as a thiazoline ring, we can create highly potent and selective competitive inhibitors.[14] Thiamet-G is a classic example of such a mechanism-inspired inhibitor, demonstrating high potency and selectivity.[11][14][15]
Caption: OGA inhibitor design rationale based on transition state mimicry.
Synthesis Protocol: Hectogram-Scale Production of Thiamet-G
This protocol is adapted from a validated, scalable synthesis that requires no column chromatography, making it highly accessible for producing the quantities needed for extensive cellular and in vivo studies.[14][15][16] The starting material is the inexpensive N-acetyl-D-glucosamine, which serves as a direct and efficient precursor.
Protocol 1: Synthesis of Per-O-acetylated N-acetyl-D-glucosamine Thiourea Intermediate
This two-step, one-pot procedure generates the crucial thiourea intermediate required for the subsequent cyclization.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| N-acetyl-D-glucosamine | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| Pyridine | Anhydrous | Acros Organics |
| Ethyl isothiocyanate | 98% | Alfa Aesar |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
Equipment
| Equipment | Description |
| Round-bottom flasks | 500 mL, 1 L |
| Magnetic stirrer and stir bars | |
| Heating mantle / Oil bath | |
| Reflux condenser | |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Step-by-Step Methodology
-
Acetylation: To a 1 L round-bottom flask, add N-acetyl-D-glucosamine (50.0 g, 226 mmol). Add anhydrous pyridine (250 mL) and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add acetic anhydride (125 mL, 1.32 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 16 hours. The solution should become clear.
-
Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly quench by adding 200 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the per-O-acetylated intermediate as a thick oil. This crude product is used directly in the next step.
-
Thiourea Formation: Dissolve the crude acetylated sugar in anhydrous dichloromethane (DCM, 400 mL).
-
Add triethylamine (63 mL, 452 mmol) followed by ethyl isothiocyanate (20 mL, 226 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 24 hours.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. The resulting residue is triturated with a 1:1 mixture of ethyl acetate and hexanes to precipitate the thiourea product.
-
Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield the thiourea intermediate as a white solid.
Causality Insight: Pyridine acts as both a solvent and a catalyst for the acetylation reaction, scavenging the acetic acid byproduct. The subsequent use of triethylamine, a non-nucleophilic base, is crucial for facilitating the addition of the amine to the isothiocyanate without competing side reactions. Refluxing in DCM provides the necessary thermal energy to drive the reaction to completion.
Protocol 2: Cyclization and Deprotection to Yield Thiamet-G
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Thiourea Intermediate | From Protocol 1 | - |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium Methoxide | 0.5 M in Methanol | Acros Organics |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Acetic Acid | Glacial | VWR |
Step-by-Step Methodology
-
Cyclization: Dissolve the thiourea intermediate (e.g., 10.0 g, ~21 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (12 mL, 157 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a stirred, saturated solution of NaHCO₃. Extract the product with DCM (3 x 75 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude acetylated thiazoline intermediate.
-
Zemplén Deacetylation: Dissolve the crude intermediate in anhydrous methanol (100 mL).
-
Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH, ~1 mL) until the solution pH is ~9-10.
-
Stir at room temperature for 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Neutralization and Isolation: Neutralize the reaction by adding a few drops of glacial acetic acid until the pH is ~7.
-
Concentrate the solution under reduced pressure. The resulting solid can be recrystallized from hot methanol or ethanol to yield pure Thiamet-G.[15]
-
Collect the crystalline product by vacuum filtration and dry thoroughly. An overall yield of ~44% over the six steps from N-acetyl-D-glucosamine is achievable.[15]
Product Characterization and Validation
Confirming the identity and purity of the synthesized Thiamet-G is a critical self-validating step.
Expected Analytical Data for Thiamet-G [15]
| Analysis | Expected Result |
| Appearance | Off-white crystalline solid |
| ¹H NMR (600 MHz, CD₃OD) | δ 6.29 (d, J=6.3 Hz, 1H), 4.05 (t, J=6.1 Hz, 1H), 3.93 (t, J=5.6 Hz, 1H), 3.79 (dd, J=11.7, 2.1 Hz, 1H), 3.70–3.58 (m, 2H), 3.48 (dd, J=9.1, 5.3 Hz, 1H), 3.31–3.22 (m, 2H), 1.17 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (151 MHz, CD₃OD) | δ 163.1, 90.9, 76.3, 75.8, 75.7, 71.2, 63.3, 39.6, 14.9 |
| Mass Spec (ESI+) | Expected [M+H]⁺: 292.1 |
| Melting Point | ~143 °C (decomposition) |
Functional Validation: In Vitro OGA Inhibition Assay
After successful synthesis and characterization, the inhibitor's biological activity must be confirmed. A fluorometric assay is a standard method for determining the inhibitor's potency (IC₅₀).
Caption: Workflow for the in vitro OGA enzymatic inhibition assay.
Protocol 3: Determination of IC₅₀ for OGA Inhibition
Principle
This assay measures the enzymatic activity of OGA on a fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG). Cleavage of 4-MUG by OGA releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be quantified. A potent inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.[13][17]
Materials and Reagents
-
Recombinant human OGA (hOGA)
-
4-MUG substrate
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5)
-
Synthesized Thiamet-G
-
96-well black, flat-bottom plates
Step-by-Step Methodology
-
Inhibitor Preparation: Prepare a 10 mM stock solution of synthesized Thiamet-G in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
Assay Plating: To the wells of a 96-well plate, add 25 µL of each inhibitor dilution. Include wells for a "no inhibitor" positive control (Assay Buffer only) and a "no enzyme" negative control.
-
Enzyme Addition: Add 25 µL of hOGA (at a final concentration of ~0.5-1 nM) to all wells except the negative control.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of 4-MUG substrate (at a final concentration equal to its Kₘ, typically ~50-100 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity (Excitation: 365 nm, Emission: 445 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control)).
-
Plot % Inhibition versus log([Inhibitor]) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Potency
| Compound | Reported IC₅₀ / Kᵢ |
| Thiamet-G | Kᵢ = 21 nM[11] |
| PUGNAc (Control) | Kᵢ ≈ 50 nM (less selective)[8] |
Conclusion and Future Applications
The successful synthesis and validation of a potent OGA inhibitor like Thiamet-G from an N-Acetyl-beta-D-glucosamine precursor provides researchers with a powerful chemical tool. This compound can be used to pharmacologically elevate O-GlcNAc levels, enabling the exploration of this modification's role in diverse biological contexts. Downstream applications include treating cell cultures to study specific signaling pathways or administering the inhibitor in animal models of disease to evaluate its therapeutic potential in vivo.[6][9] The accessible, scalable synthesis protocol detailed here facilitates these critical next steps in drug discovery and fundamental biological research.
References
-
Patsnap Synapse. (2024, June 21). What are OGA inhibitors and how do they work? Retrieved from [Link]
-
Slawson, C., & Hart, G. W. (2003). Cell Signaling, the Essential Role of O-GlcNAc! Journal of Biological Chemistry. Retrieved from [Link]
-
Johns Hopkins University. (n.d.). Cell signaling, the essential role of O-GlcNAc! Retrieved from [Link]
-
Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Chemical Society Reviews. Retrieved from [Link]
-
Ma, J., & Hart, G. W. (2014). O-GlcNAcylation Regulation of Cellular Signaling in Cancer. Trends in Glycoscience and Glycotechnology. Retrieved from [Link]
-
Ong, Q., Han, W., & Yang, X. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in Endocrinology. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (2023, December 21). O-GlcNAcase Inhibitors. Retrieved from [Link]
-
Abe, T., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhu, Y., & Vocadlo, D. J. (2021). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Journal of Biological Chemistry. Retrieved from [Link]
-
Yuzwa, S. A., & Vocadlo, D. J. (2014). Inhibition of O-GlcNAcase (OGA): A Potential Therapeutic Target to Treat Alzheimer's Disease. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Borne, P. M., et al. (2017). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS Omega. Retrieved from [Link]
-
Loeffler, T., et al. (2020). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of OGA inhibitors 11a–b and 15a–h from 8 and 12, respectively. Retrieved from [Link]
-
Borne, P. M., et al. (2017). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS Omega. Retrieved from [Link]
-
Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Opinion in Chemical Biology. Retrieved from [Link]
-
Taylor, R. P., et al. (2022). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology. Retrieved from [Link]
-
Zhu, Y., et al. (2018). Pharmacological Inhibition of O-GlcNAcase Enhances Autophagy in Brain Through an mTOR-Independent Pathway. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. Retrieved from [Link]
-
Yuzwa, S. A., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature Chemical Biology. Retrieved from [Link]
-
Lee, S., et al. (2022). Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, B., et al. (2014). Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel. Biochemical and Biophysical Research Communications. Retrieved from [Link]
Sources
- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell signaling, the essential role of O-GlcNAc! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 6. Pharmacological Inhibition of O-GlcNAcase Enhances Autophagy in Brain through an mTOR-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with N--Acetyl-D-glucosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Glycocalyx with Chemical Precision
Protein glycosylation, a crucial post-translational modification, governs a vast array of cellular processes, including protein folding, stability, cell-cell communication, and signal transduction.[1][2] Among the various forms of glycosylation, O-GlcNAcylation—the attachment of a single N-Acetyl-D-glucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins—stands out for its dynamic and regulatory nature, often competing with phosphorylation to control signaling pathways.[1] Dysregulation of O-GlcNAcylation has been implicated in a host of diseases, including cancer, diabetes, and neurodegenerative disorders.[1]
The study of these modifications has been historically challenging due to their dynamic nature and the technical hurdles in their detection and characterization.[1] Metabolic labeling with N-Acetyl-D-glucosamine (GlcNAc) derivatives offers a powerful strategy to overcome these obstacles. This technique involves introducing GlcNAc analogs carrying bioorthogonal chemical reporters, such as azides or alkynes, into cells.[1][3] These analogs are processed by the cell's own metabolic machinery and incorporated into glycoproteins, allowing for their subsequent visualization, identification, and functional characterization with high specificity and sensitivity.[1][3][4]
This guide provides a comprehensive overview of the principles and protocols for the metabolic labeling of cells with GlcNAc derivatives, with a focus on azido-modified sugars and their detection via click chemistry.
The Principle of Metabolic Glycan Labeling
Metabolic glycan labeling is a two-step process that allows for the covalent tagging of glycans in living cells.[4]
-
Metabolic Incorporation: Cells are cultured in the presence of a modified monosaccharide, an analog of a natural sugar that has been chemically altered to include a bioorthogonal handle (e.g., an azide or alkyne group).[3][5] For labeling with GlcNAc derivatives, per-O-acetylated forms of the sugar analog are often used to enhance cell permeability.[1] Once inside the cell, intracellular esterases remove the acetyl groups, and the modified sugar enters the hexosamine biosynthetic pathway (HBP).[1] It is then converted to a UDP-sugar donor and incorporated into nascent glycans by glycosyltransferases.[1][6]
-
Bioorthogonal Ligation: The incorporated chemical reporter is then detected by reacting it with a complementary probe carrying a tag for visualization (e.g., a fluorophore) or enrichment (e.g., biotin). This reaction, known as bioorthogonal ligation, is highly specific and occurs without interfering with native biological processes.[5] The most common type of bioorthogonal ligation used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," or its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][7]
Diagram of the Metabolic Labeling Workflow
Caption: Workflow of metabolic labeling and detection.
Choosing the Right GlcNAc Derivative
While several GlcNAc derivatives are available, the choice of analog can significantly impact the efficiency and specificity of labeling. A key consideration is the metabolic pathway the analog enters. Interestingly, studies have shown that N-azidoacetylgalactosamine (GalNAz) can be a more robust precursor for labeling O-GlcNAcylated proteins than N-azidoacetylglucosamine (GlcNAz).[8] This is due to metabolic cross-talk where GalNAz is converted to UDP-GalNAz and then epimerized to UDP-GlcNAz, which is a substrate for O-GlcNAc transferase.[8][9] This pathway can be more efficient in some cell types than the direct conversion of GlcNAz.[9]
| Derivative | Common Abbreviation | Primary Application | Key Considerations |
| Tetraacetylated N-azidoacetyl-D-glucosamine | Ac4GlcNAz | Labeling of O-GlcNAc modified proteins | Incorporation can be inefficient in some cell lines due to a bottleneck in the salvage pathway.[9] |
| Tetraacetylated N-azidoacetyl-D-galactosamine | Ac4GalNAz | Robust labeling of O-GlcNAcylated proteins | Efficiently converted to UDP-GlcNAz via metabolic cross-talk, often leading to superior labeling.[8][9] |
| Tetraacetylated N-azidoacetyl-D-mannosamine | Ac4ManNAz | Labeling of sialic acid-containing glycoproteins | Serves as a precursor for sialic acid biosynthesis.[4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Ac4GalNAz
This protocol provides a general guideline for labeling adherent cells. Optimization of reagent concentrations and incubation times may be necessary depending on the cell line and experimental goals.
Materials:
-
Adherent mammalian cells of choice
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate or flask to achieve 70-80% confluency at the time of harvesting.[10]
-
Prepare Labeling Medium:
-
Prepare a 50 mM stock solution of Ac4GalNAz in sterile DMSO. Aliquot and store at -20°C.[10]
-
On the day of the experiment, dilute the Ac4GalNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.[10] The optimal concentration should be determined empirically for each cell line.
-
-
Labeling Incubation:
-
Cell Harvesting:
-
Lysate Preparation:
Protocol 2: Click Chemistry Detection of Azide-Labeled Glycoproteins in Cell Lysates
This protocol describes the detection of azide-labeled proteins in cell lysates using a fluorescent alkyne probe via CuAAC.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in the specified order. A master mix can be prepared for multiple samples.
-
Protein lysate (e.g., 25-50 µg of total protein)
-
Alkyne-fluorophore (final concentration of 10-50 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
Adjust the final volume with PBS or lysis buffer.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.[3]
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the proteins using a methanol/chloroform protocol.[3]
-
Add 4 volumes of methanol, 1.5 volumes of chloroform, and 3 volumes of water to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Remove the upper aqueous layer and carefully aspirate the liquid from the protein pellet at the interface.
-
Wash the pellet with methanol and centrifuge again.
-
Air-dry the protein pellet.
-
-
Sample Preparation for Analysis:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5-10 minutes.
-
-
Analysis: The labeled proteins can be analyzed by:
-
In-gel fluorescence scanning: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel scanner.[3]
-
Western blotting: Transfer the proteins to a membrane and probe with an antibody against a protein of interest to confirm its glycosylation. The fluorescent signal can be detected directly on the membrane.
-
Diagram of the Click Chemistry Detection Workflow
Caption: Workflow for click chemistry detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal | Inefficient metabolic labeling: Cell line may have low uptake or incorporation efficiency.[3] | Increase the concentration of the GlcNAc derivative or the incubation time.[10] Consider using Ac4GalNAz instead of Ac4GlcNAz.[8] Reduce the glucose concentration in the medium to enhance uptake through the salvage pathway.[10] |
| Inefficient click reaction: Reagents may have degraded or were added in the wrong order. | Prepare fresh reagent solutions. Ensure TCEP is added before CuSO₄ to reduce Cu(II) to Cu(I). | |
| Low abundance of the target glycoprotein: The protein of interest may not be highly glycosylated or expressed at low levels. | Increase the amount of protein lysate used in the click reaction.[3] Consider an enrichment step for the target protein before detection. | |
| High background fluorescence | Non-specific binding of the fluorescent probe: The alkyne-fluorophore may be binding non-specifically to proteins or the gel matrix. | Perform protein precipitation after the click reaction to remove excess probe.[3] Include appropriate negative controls (e.g., cells not treated with the azido sugar). |
| Cell toxicity or altered morphology | High concentration of the GlcNAc derivative or DMSO: The labeling reagents may be toxic to the cells at the concentration used. | Perform a dose-response curve to determine the optimal non-toxic concentration of the GlcNAc derivative. Ensure the final DMSO concentration in the medium is low (typically <0.5%). |
Applications in Research and Drug Development
Metabolic labeling with GlcNAc derivatives is a versatile tool with numerous applications:
-
Identification of Novel Glycoproteins: Labeled glycoproteins can be enriched using biotinylated probes and identified by mass spectrometry, expanding our understanding of the O-GlcNAc proteome.[1][4]
-
Studying Glycosylation Dynamics: This technique allows for the tracking of changes in glycosylation patterns in response to various stimuli, disease states, or drug treatments.[1][4]
-
Validating Drug Targets: By identifying specific proteins whose glycosylation status changes with disease or drug treatment, researchers can validate new therapeutic targets.[1]
-
High-Throughput Screening: Labeled GlcNAc analogs can be used in assays to screen for inhibitors of OGT and OGA, the enzymes that regulate O-GlcNAcylation.[1]
Conclusion
Metabolic labeling of cells with N-Acetyl-D-glucosamine derivatives provides a powerful and specific method for studying protein glycosylation in a cellular context. By combining metabolic incorporation of chemically tagged sugars with bioorthogonal ligation, researchers can visualize, identify, and quantify glycoproteins with high precision. The protocols and guidelines presented here offer a solid foundation for implementing this technique to investigate the crucial roles of glycosylation in health and disease.
References
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Boyce, M., & Bertozzi, C. R. (2011). Bringing chemistry to life. Nature Methods, 8(8), 638-642. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Vocadlo, D. J., & Bertozzi, C. R. (2004). A strategy for functional proteomic analysis of glycosidase activity from cell lysates. Angewandte Chemie International Edition, 43(40), 5338-5342. [Link]
-
Zaro, B. W., et al. (2011). Metabolic labeling of O-GlcNAc-modified proteins with a bioorthogonal N-acetylglucosamine analog. Current Protocols in Chemical Biology, 3(4), 179-195. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2009). In vivo imaging of sialylated glycans in developing zebrafish. Proceedings of the National Academy of Sciences, 106(1), 12-17. [Link]
-
Chuh, K. N., & Pratt, M. R. (2016). Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc Modified Proteins. Current Protocols in Chemical Biology, 8(1), 15-33. [Link]
-
Slawson, C., & Hart, G. W. (2011). O-GlcNAc signalling: implications for cancer cell biology. Nature Reviews Cancer, 11(9), 678-684. [Link]
-
Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and disease. Annual Review of Biochemistry, 80, 825-858. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]
-
Vocadlo, D. J., et al. (2003). A chemical-genetic approach for the visualization of protein O-GlcNAcylation in cells. Proceedings of the National Academy of Sciences, 100(16), 9116-9121. [Link]
-
Parker, R. B., et al. (2022). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 119(8), e2116238119. [Link]
-
Varki, A., et al. (2017). Essentials of Glycobiology, 3rd edition. Cold Spring Harbor Laboratory Press. [Link]
-
Parker, R. B., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3157-3162. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Direct imaging of glycans in Arabidopsis roots via click labeling of metabolically incorporated azido-monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Solid-Phase Synthesis of Glycans Using N-Acetyl-D-glucosamine Building Blocks
Audience: Researchers, scientists, and drug development professionals engaged in glycobiology, chemical biology, and medicinal chemistry.
Abstract: The chemical synthesis of complex glycans is a formidable challenge that has historically limited progress in glycoscience. Solid-Phase Glycan Synthesis (SPGS), particularly when automated, offers a robust platform for the rapid and reliable assembly of defined oligosaccharides.[1] This guide provides an in-depth examination of the principles, strategies, and protocols for SPGS with a specific focus on the incorporation of N-Acetyl-D-glucosamine (GlcNAc), a ubiquitous and biologically critical monosaccharide.[2] We will explore the causal relationships behind the selection of solid supports, linkers, and protecting group strategies, offering detailed, field-proven protocols for each stage of the synthesis, from resin loading to final purification.
Introduction: The Imperative for Synthetic Glycans
Glycans are fundamental to a vast array of biological processes, including cell-cell recognition, immune response, and pathogen infection.[] Their inherent structural complexity and the microheterogeneity of natural isolates make obtaining pure, well-defined glycan structures a significant bottleneck for research.[][4] Chemical synthesis, particularly through a solid-phase approach, provides an indispensable solution, enabling access to homogenous glycan populations for structure-function studies, diagnostic development, and therapeutic applications.[5]
Solid-phase synthesis streamlines the entire process by anchoring the growing glycan chain to an insoluble resin, which permits the use of excess reagents to drive reactions to completion and simplifies purification to simple filtration and washing steps.[4][5] However, the synthesis of glycans containing GlcNAc presents unique challenges, primarily related to controlling the stereoselectivity of the β-glycosidic linkage and the relatively low reactivity of the N-acetylated donor.[6] This guide will dissect these challenges and provide a systematic approach to successful synthesis.
Foundational Principles of Solid-Phase Glycan Synthesis
The core of SPGS is the sequential addition of protected monosaccharide building blocks to a growing glycan chain immobilized on a solid support.[7] This process is iterative, following a cycle of deprotection, coupling, and optional capping, as illustrated below. The acceptor-bound approach, where the growing glycan is attached to the resin, is the standard for modern automated glycan assembly due to its flexibility.[7]
Caption: High-level workflow for Solid-Phase Glycan Synthesis (SPGS).
Strategic Selection of Synthesis Components
The success of any solid-phase synthesis is predicated on the judicious selection of its core components: the solid support, the linker, and the building blocks with their intricate protecting group schemes.
Solid Support
The solid support must be chemically inert to the reaction conditions and possess suitable mechanical and swelling properties.
-
Merrifield Polystyrene Resin: This is the most common support for automated glycan assembly due to its excellent chemical stability and swelling characteristics in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[5]
Linker Chemistry: The Gateway to Cleavage
The linker tethers the glycan to the resin and dictates the conditions for its final release. The ideal linker must remain stable throughout all glycosylation and deprotection cycles but be cleaved selectively under specific conditions.[7]
| Linker Type | Cleavage Condition | Resulting Functional Group | Key Advantages | Reference |
| Base-Labile | Methanolysis, Hydrazinolysis | Carboxylic acid, free reducing end, or amine | Mild cleavage, allows for functionalization. | [1][8] |
| Photolabile | UV Light (e.g., 365 nm) | Modified reducing end | Chemically inert, orthogonal cleavage. | [9] |
| Acid-Labile | Trifluoroacetic Acid (TFA) | Free reducing end | Common in peptide synthesis, well-understood. | [10] |
| Allylic | Ozonolysis | Free reducing end | One of the earliest linkers used in SPGS. | [7] |
Expert Insight: For many applications, photolabile linkers offer the highest degree of orthogonality, as they are resistant to the acidic and basic conditions frequently used for glycosylation and temporary deprotection, respectively.[9]
N-Acetyl-D-glucosamine (GlcNAc) Building Blocks
The design of the GlcNAc building block is the most critical variable. This involves a multi-layered protecting group strategy to differentiate between positions that will remain protected until the end (permanent), positions that will be deprotected for chain elongation (temporary), and the N-acetyl group itself.
3.3.1 Protecting Group Strategy
-
Permanent Groups (PGs): These mask hydroxyls that are not involved in glycosylation. They must be stable until the final global deprotection step. Common choices include Benzyl (Bn) ethers or Benzoyl (Bz) esters.[5]
-
Temporary Groups (TPGs): These protect the hydroxyl group that will become the attachment point for the next monosaccharide. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for automated synthesis because its removal with a base (e.g., piperidine) generates dibenzofulvene, which can be quantified by UV spectroscopy to monitor reaction completion.[7]
-
N-Protecting Groups: The 2-acetamido group of GlcNAc is a poor participating group, which can lead to low yields and difficulty in controlling the formation of the desired β-glycosidic bond.[6] To overcome this, the nitrogen is often masked with a more robust group during synthesis.
| Protecting Group | Application | Deprotection Condition | Rationale / Causality | Reference |
| Benzyl (Bn) | Permanent (O-H) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to most acidic/basic conditions. | [5] |
| Benzoyl (Bz) | Permanent (O-H) | Saponification (NaOMe) | Electron-withdrawing, can influence reactivity. | - |
| Fmoc | Temporary (O-H) | 20% Piperidine in DMF | Orthogonal to PGs; allows for UV monitoring. | [7] |
| Phthalimido (Phth) | N-Protection | Hydrazine | Excellent neighboring group participation for β-selectivity. | [2] |
| Azido (N₃) | N-Protection | Reduction (e.g., Staudinger reaction) | Small, non-participating; allows for α-linkage formation. | |
| Troc | N-Protection | Zn, Acetic Acid | More labile than Phth, useful in complex syntheses. | [2] |
| pNZ | N-Protection | Zn, Acetic Acid | Enhances coupling and deprotection efficiency in AGA. | [11][12] |
Expert Insight: For the synthesis of the critical β-(1,4)-linkage found in many N-glycans, using a GlcNAc donor with a participating N-protecting group like phthalimido (Phth) is highly recommended. The Phth group forms a bicyclic oxazolinium intermediate during the reaction, which shields the α-face of the anomeric carbon, directing the incoming acceptor to attack from the β-face, thus ensuring high stereoselectivity.
The SPGS Iterative Cycle: A Detailed Protocol
The following protocol outlines a single cycle for the addition of a GlcNAc building block. This cycle is repeated for each monosaccharide in the target sequence.
Caption: The iterative cycle of Solid-Phase Glycan Synthesis.
Protocol: Single Glycosylation Cycle
Materials & Reagents:
-
Resin-bound acceptor glycan (1.0 eq.)
-
Fmoc-protected GlcNAc thioglycoside donor (3-5 eq.)
-
Activator: N-Iodosuccinimide (NIS) and Triflic acid (TfOH) or TMSOTf
-
Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Capping Solution: Acetic Anhydride (Ac₂O) and Pyridine in DCM (1:1:3 v/v/v)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin-bound glycan in anhydrous DCM in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DCM.
-
Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain.
-
Repeat the piperidine treatment for an additional 7 minutes.
-
Causality: The two-step deprotection ensures complete removal of the Fmoc group while minimizing potential side reactions.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the acidic activator in the next step.
-
DMF (5 times)
-
DCM (5 times)
-
-
Glycosylation (Coupling):
-
In a separate flask, dissolve the GlcNAc donor (3-5 eq.) and NIS (3-5 eq.) in anhydrous DCM. Cool to -40°C under an inert atmosphere (Argon or Nitrogen).
-
Transfer this solution to the reaction vessel containing the resin.
-
Add the catalytic activator TfOH (0.3-0.5 eq.).
-
Agitate the reaction mixture, allowing it to slowly warm to -20°C over 1-2 hours.
-
Causality: Low temperatures are critical for controlling the reactivity of the glycosyl donor and maximizing stereoselectivity. The pre-activation of the donor with NIS before adding the catalyst ensures a rapid and efficient coupling once the reaction is initiated.[13]
-
-
Quenching & Washing: Quench the reaction by adding pyridine. Wash the resin with DCM (3 times) and DMF (3 times).
-
Capping (Recommended):
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Causality: This step acetylates any hydroxyl groups on the acceptor that failed to react during the coupling step. This terminates these chains, preventing the formation of "deletion sequences" and greatly simplifying the final purification.[14]
-
-
Final Washing: Wash the resin extensively with DCM (5 times) and MeOH (3 times) and dry under vacuum. The resin is now ready for the next glycosylation cycle.
Cleavage, Deprotection, and Purification
Once the desired glycan has been assembled, it must be cleaved from the solid support, globally deprotected, and purified.
Protocol: Cleavage and Global Deprotection
This protocol assumes an acid-labile linker and Benzyl (Bn) permanent protecting groups.
Materials:
-
Resin-bound fully protected glycan
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Deprotection: Palladium on Carbon (10% Pd/C), Methanol, Cyclohexene
Procedure:
-
Cleavage from Resin:
-
Treat the dried resin with the TFA cleavage cocktail for 2-4 hours at room temperature.
-
Causality: TFA cleaves the acid-labile linker. Water and TIS act as scavengers, quenching the highly reactive cationic species generated from the protecting groups and linker, which could otherwise cause side reactions with nucleophilic residues.[10]
-
Filter the resin and collect the filtrate. Wash the resin with additional TFA and DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Global Deprotection (Hydrogenolysis):
-
Dissolve the crude, protected glycan in a mixture of Methanol and Cyclohexene.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Reflux the mixture for 12-24 hours until TLC or Mass Spectrometry indicates complete removal of the Bn groups.
-
Causality: Cyclohexene acts as a hydrogen donor in this transfer hydrogenolysis reaction, which is often safer and more convenient than using hydrogen gas.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the crude, fully deprotected glycan.
-
Purification and Analysis
The final step is to purify the target glycan from failed sequences and by-products.
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying unprotected glycans.[5] A C18 column with a water/acetonitrile gradient is typically used.
-
Analysis: The purity and identity of the final product must be confirmed. Standard techniques include:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY): To confirm the structure, sequence, and stereochemistry of the glycosidic linkages.[5]
-
Conclusion
The solid-phase synthesis of glycans containing N-Acetyl-D-glucosamine is a powerful technique that, while challenging, provides unparalleled access to structurally defined oligosaccharides. Success hinges on a deep, causal understanding of the interplay between the solid support, linker, and a sophisticated, multi-layered protecting group strategy. By carefully selecting building blocks and meticulously controlling reaction conditions as outlined in these protocols, researchers can overcome the inherent difficulties of glycan synthesis and produce the high-purity materials needed to advance the frontiers of glycoscience.
References
- Novel Base-Labile Linkers for Convenient Purification and Functional Group Introduction in Solid-Phase Glycan Synthesis.PubMed.
- Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides.PubMed.
- CHAPTER 14: Solid-phase Glycan Synthesis.Royal Society of Chemistry.
- Automating Glycan Assembly in Solution.PubMed Central.
- Novel Base‐Labile Linkers for Convenient Purification and Functional Group Introduction in Solid‐Phase Glycan Synthesis.
- Automating Glycan Assembly in Solution.ACS Central Science.
- Automated Glycan Assembly: A Perspective.Journal of the American Chemical Society.
- The automated glycan assembly workflow.
- Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Str
- Custom Glycan Synthesis.BOC Sciences.
- Recent Developments in Solid-Phase Glycan Synthesis.
- SOLID-PHASE SYNTHESIS OF GLICOSAMINOGLYCANS.CIC biomaGUNE.
- Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments.MDPI.
- A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group.PubMed Central.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- N-Protecting groups for glycan assembly.
- Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal trifl
- Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automating Glycan Assembly in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Novel Base-Labile Linkers for Convenient Purification and Functional Group Introduction in Solid-Phase Glycan Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
The Role of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine in Pioneering New Drug Discovery Pathways
Introduction: In the intricate world of drug discovery, the quest for specificity and efficacy is paramount. Carbohydrate-based molecules, long recognized for their roles in biological recognition events, are increasingly being harnessed as powerful tools to modulate disease pathways. Among these, 2-acetamido-2-deoxy-beta-D-glucopyranosylamine, a derivative of N-acetylglucosamine (GlcNAc), has emerged as a versatile scaffold and building block. Its unique structural and chemical properties make it an invaluable asset in the development of targeted therapies, enzyme inhibitors, and sophisticated drug delivery systems. This guide provides an in-depth exploration of the applications of this compound and its analogs in modern drug discovery, complete with detailed protocols and the scientific rationale underpinning these methodologies.
Section 1: The Central Role of O-GlcNAcylation in Disease and Drug Design
A pivotal application of GlcNAc analogs lies in the modulation of O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] The delicate balance of O-GlcNAcylation is crucial for a myriad of cellular processes, and its dysregulation has been implicated in the pathophysiology of several major diseases, including neurodegenerative disorders like Alzheimer's, cancer, and diabetes.[2][3] Consequently, OGT and OGA have become attractive targets for therapeutic intervention.
Signaling Pathway Overview:
Caption: Chemoenzymatic synthesis of UDP-GlcNAc analogs.
Protocol 2.1.1: One-Pot Chemoenzymatic Synthesis of a UDP-GlcNAc Analog
This protocol outlines a streamlined process for generating a UDP-GlcNAc analog from a chemically modified GlcNAc precursor.
Materials:
-
Chemically synthesized N-acyl-glucosamine analog
-
N-acetylhexosamine kinase (e.g., NahK)
-
GlcNAc-1-phosphate uridyltransferase (e.g., GlmU)
-
ATP and UTP
-
Inorganic pyrophosphatase
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂
Procedure:
-
Dissolve the N-acyl-glucosamine analog in the reaction buffer.
-
Add ATP, UTP, and the inorganic pyrophosphatase to the reaction mixture.
-
Add the kinase (NahK) and the uridyltransferase (GlmU) to initiate the one-pot reaction.
-
Incubate the reaction at 37°C for several hours to overnight, monitoring the progress by HPLC or TLC.
-
Upon completion, purify the UDP-GlcNAc analog using anion-exchange chromatography.
Section 3: Targeted Drug Delivery and Bio-imaging
The overexpression of glucose transporters (GLUTs) and specific lectins on the surface of cancer cells provides a mechanism for targeted drug delivery. GlcNAc and its derivatives can be conjugated to nanoparticles, liposomes, or therapeutic agents to facilitate their selective uptake by cancer cells, thereby increasing the local concentration of the drug and reducing systemic toxicity.
Application Note 3.1: GlcNAc-Functionalized Nanoparticles for Cancer Therapy
Decorating the surface of nanoparticles with GlcNAc moieties can enhance their internalization into cancer cells through receptor-mediated endocytosis. This strategy can be employed to deliver a wide range of therapeutic payloads, including small molecule drugs and nucleic acids.
Protocol 3.1.1: Synthesis of GlcNAc-Conjugated Nanoparticles
This protocol describes a general method for conjugating a GlcNAc derivative to a polymeric nanoparticle.
Materials:
-
Polymeric nanoparticles with surface functional groups (e.g., carboxyl or amine groups)
-
A GlcNAc derivative with a linker arm and a complementary functional group (e.g., an amino-terminated GlcNAc for conjugation to carboxylated nanoparticles)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation
-
Conjugation Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)
-
Dialysis membrane for purification
Procedure:
-
Activate the carboxyl groups on the nanoparticle surface by reacting with EDC and NHS in the conjugation buffer.
-
Add the amino-terminated GlcNAc derivative to the activated nanoparticle suspension.
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small molecule amine (e.g., hydroxylamine).
-
Purify the GlcNAc-conjugated nanoparticles by dialysis or size-exclusion chromatography to remove unreacted reagents.
-
Characterize the functionalized nanoparticles for size, zeta potential, and the degree of GlcNAc conjugation.
Protocol 3.1.2: Cellular Uptake Assay of GlcNAc-Functionalized Nanoparticles
This protocol uses fluorescence microscopy to visualize the enhanced uptake of GlcNAc-functionalized nanoparticles in cancer cells.
Materials:
-
Cancer cell line known to overexpress GLUTs (e.g., MCF-7 breast cancer cells)
-
Fluorescently labeled GlcNAc-conjugated nanoparticles and control (unconjugated) nanoparticles
-
Cell culture medium and supplements
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells in a glass-bottom dish and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled GlcNAc-conjugated nanoparticles or control nanoparticles at a predetermined concentration.
-
Incubate for a specific time (e.g., 4 hours) at 37°C.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. Compare the fluorescence intensity between cells treated with GlcNAc-conjugated and control nanoparticles.
Workflow for Targeted Drug Delivery and Cellular Uptake:
Caption: Targeted drug delivery using GlcNAc-functionalized nanoparticles.
Conclusion
This compound is more than just a simple sugar derivative; it is a key that unlocks a multitude of opportunities in drug discovery. Its application as a scaffold for enzyme inhibitors, a precursor for complex glycan synthesis, and a targeting moiety for drug delivery systems underscores its immense value. The protocols and insights provided in this guide aim to empower researchers to leverage the potential of this versatile molecule in their pursuit of novel and effective therapeutics. As our understanding of the intricate roles of carbohydrates in health and disease continues to grow, so too will the applications of this compound and its analogs in shaping the future of medicine.
References
-
Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols (GlycoPODv2) - NCBI. (2021). [Link]
-
Enzyme assay of O-GlcNAc transferase. Glycoscience Protocols (GlycoPODv2) - NCBI. (2021). [Link]
-
Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, UDP-GlcNAc. Springer Nature Experiments. (n.d.). [Link]
-
Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery. Frontiers. (2020). [Link]
-
How Nanotechniques Could Vitalize the O-GlcNAcylation-Targeting Approach for Cancer Therapy. PubMed Central. (2022). [Link]
-
Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. PubMed. (1975). [Link]
-
Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). PubMed. (1987). [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. (2021). [Link]
-
LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. Niner Commons. (n.d.). [Link]
-
Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay. PubMed Central. (2020). [Link]
-
Visualization of Intracellular Glycosylation. In Situ Analysis of Cellular Functional Molecules. Books Gateway. (2020). [Link]
-
Targeted Gene Delivery via N-Acetylglucosamine Receptor Mediated Endocytosis. Request PDF. (2025). [Link]
-
Chemoenzymatic synthesis of uridine diphosphate-GlcNAc and uridine diphosphate-GalNAc analogs for the preparation of unnatural glycosaminoglycans. PubMed Central. (2012). [Link]
-
Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods (RSC Publishing). (n.d.). [Link]
-
Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry (RSC Publishing). (2024). [Link]
-
Advancement of drugs conjugated with GalNAc in the targeted delivery to hepatocytes based on asialoglycoprotein receptor. PubMed. (2025). [Link]
-
Cellular uptake of nanoparticles in cancer cells ? ResearchGate. (2021). [Link]
-
OGA inhibition by GlcNAc-selenazoline. PubMed Central. (n.d.). [Link]
-
Cancer-Nano-Interaction: From Cellular Uptake to Mechanobiological Responses. PMC. (2021). [Link]
-
Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PubMed Central. (n.d.). [Link]
-
Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. (n.d.). [Link]
- US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.
-
Overall scheme for proposed GlcNAc-mediated drug delivery system (a)... ResearchGate. (n.d.). [Link]
-
Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling. PubMed Central. (n.d.). [Link]
-
DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE. PubMed Central. (n.d.). [Link]
-
The glyconanoparticle as carrier for drug delivery. PubMed Central. (n.d.). [Link]
-
Glycan-based scaffolds and nanoparticles as drug delivery system in cancer therapy. PubMed Central. (2024). [Link]
-
Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023). [Link]
-
Insight into nanoparticle cellular uptake and intracellular targeting. PubMed Central. (n.d.). [Link]
-
Cellular Uptake of Nanoparticles: Journey Inside the Cell. PubMed Central. (n.d.). [Link]
-
Multiplexed Analysis of the Cellular Uptake of Polymeric Nanocarriers Dheeraj K. Agrohia,‡ Peidong Wu,‡ Uyen Huynh, S. Thayu. (n.d.). [Link]
-
Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. NIH. (2021). [Link]
-
Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. ACS Publications. (2014). [Link]
-
Biochemistry Enzyme kinetics. (n.d.). [Link]
-
Bioconjugation Protocols. Wisepress. (n.d.). [Link]
-
Different strategies for N‐glycan engineering. A) Direct conjugation of... ResearchGate. (n.d.). [Link]
-
Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Taylor & Francis Online. (n.d.). [Link]
-
O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. (n.d.). [Link]
-
Mapping GlycoRNAs on an Exosomal Surface. Journal of the American Chemical Society. (2026). [Link]
-
Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. PubMed. (n.d.). [Link]
-
Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. (2020). [Link]
-
Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. Request PDF. (n.d.). [Link]
-
Synthesis of a fluorescent probe for measuring the activity of endo-β-N-acetylglucosaminidases recognizing hybrid-type N-glycans. Request PDF. (n.d.). [Link]
-
Synthesis and characterization of glucosamine-bound near-infrared probes for optical imaging. PubMed. (2006). [Link]
-
Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts. PubMed Central. (n.d.). [Link]
-
Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. NIH. (n.d.). [Link]
-
Synthesis of N-(β-d-glucopyranosyl). ResearchGate. (n.d.). [Link]
-
Recent development of analytical methods for disease-specific protein O-GlcNAcylation. (n.d.). [Link]
-
Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based. ResearchGate. (n.d.). [Link]
-
Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... ResearchGate. (n.d.). [Link]
Sources
- 1. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Nanotechniques Could Vitalize the O-GlcNAcylation-Targeting Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Acetamido-2-deoxy-β-D-glucopyranosylamine Synthesis
Welcome to the technical support guide for the synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. This guide provides in-depth, experience-based insights and actionable troubleshooting steps to help you optimize your reaction yields and obtain high-purity product.
Introduction: The Challenge of Glycosylamine Synthesis
The synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, a valuable intermediate in glycobiology and pharmaceutical development, is often perceived as straightforward. However, the inherent instability of the glycosylamine product presents unique challenges that can lead to unexpectedly low yields.[1][2] Glycosylamines are susceptible to hydrolysis back to the starting sugar, dimerization, and other side reactions, making careful control of reaction and workup conditions paramount.[2] This guide will address the most common pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can arise during the synthesis.
Question 1: My reaction yield is consistently low, or I'm not isolating any product. What are the most likely causes?
Several factors can contribute to low yields in this synthesis. The most common culprits are related to reagent quality, reaction conditions, and workup procedures.
A1: Reagent Quality and Stoichiometry
-
Ammonium Bicarbonate/Carbamate Quality: The success of the reaction heavily relies on the quality of the ammonium salt. Ammonium bicarbonate can decompose over time into ammonia, water, and carbon dioxide. It is crucial to use a fresh, high-purity source. An alternative and often more efficient reagent is ammonium carbamate, which can lead to higher yields and easier product isolation.[2]
-
Starting Material Purity: Ensure your starting N-acetyl-D-glucosamine is of high purity and thoroughly dried. Moisture can promote hydrolysis of the product.
-
Solvent Quality: Use anhydrous solvents where specified, particularly if employing methods involving protecting groups.
A2: Reaction Conditions
-
Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 37-42°C).[2][3] Exceeding the optimal temperature can lead to the formation of degradation byproducts. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction times can increase the likelihood of byproduct formation, such as the dimerization of the glycosylamine product.[2][4] Monitoring the reaction by TLC or NMR is highly recommended.
-
pH of the Reaction Mixture: The reaction is sensitive to pH. The use of ammonium bicarbonate or carbamate helps to maintain a basic environment conducive to the formation of the glycosylamine.
A3: Workup and Product Isolation
-
Hydrolysis During Workup: The glycosylamine product is highly susceptible to hydrolysis in aqueous acidic or even neutral conditions.[1][5] It is critical to perform the workup quickly and under non-acidic conditions.
-
Lyophilization: Lyophilization (freeze-drying) is the preferred method for removing the aqueous ammonia and excess ammonium bicarbonate.[3] Rotary evaporation, even at low temperatures, can sometimes lead to product degradation.
-
Product Precipitation: In some protocols, particularly those using ammonium carbamate in methanol, the product may precipitate as a carbamic acid salt.[2] This can be a significant advantage for isolation as it protects the amine from side reactions.
Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
A1: Unreacted Starting Material
-
The most obvious spot will be your starting N-acetyl-D-glucosamine. If this is a major component, it indicates an incomplete reaction.
A2: Bis-glycosylamine Formation
-
A significant byproduct can be the formation of bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines.[4] This occurs when the newly formed glycosylamine attacks another molecule of the starting sugar. This side reaction is more prevalent with longer reaction times.
A3: Anomerization
-
While the β-anomer is the thermodynamically favored product, the presence of the α-anomer is possible, which may appear as a separate spot on TLC.
A4: Degradation Products
-
At elevated temperatures or with prolonged reaction times, various degradation products can form. These are often colored and can complicate purification.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low yield synthesis.
Question 3: Can you provide a reliable, step-by-step protocol?
This optimized protocol is based on literature-validated methods and is designed to maximize yield and purity.[3][6]
Optimized Protocol for 2-acetamido-2-deoxy-β-D-glucopyranosylamine Synthesis
| Parameter | Value | Rationale |
| Starting Material | N-acetyl-D-glucosamine | High purity, dried under vacuum |
| Aminating Agent | Ammonium Bicarbonate | 1 equivalent |
| Solvent | Concentrated Aqueous Ammonia (e.g., 16M) | Acts as both solvent and reactant, driving the equilibrium |
| Temperature | 42°C | Balances reaction rate and stability of the product |
| Reaction Time | 36 hours | Typically sufficient for high conversion |
| Workup | Lyophilization | Minimizes hydrolysis and degradation of the product |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed vessel, dissolve N-acetyl-D-glucosamine (1 equivalent) and ammonium bicarbonate (1 equivalent) in concentrated aqueous ammonia.
-
Incubation: Heat the sealed reaction mixture at 42°C for 36 hours.
-
Monitoring: (Optional but recommended) Monitor the reaction progress by taking small aliquots, lyophilizing them, and analyzing by TLC or ¹H NMR.
-
Workup: After 36 hours, cool the reaction mixture and freeze it. Lyophilize the frozen mixture until a dry, fluffy powder is obtained. This is the crude 2-acetamido-2-deoxy-β-D-glucopyranosylamine.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol-water) can be employed, though care must be taken to avoid hydrolysis.
Question 4: What is the reaction mechanism and how does it inform the experimental choices?
Understanding the mechanism highlights the critical parameters for success.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of ammonia on the anomeric carbon of the open-chain form of N-acetyl-D-glucosamine.
Caption: Simplified reaction mechanism for glycosylamine formation.
Causality behind Experimental Choices:
-
High Concentration of Ammonia: A high concentration of aqueous ammonia is used to push the equilibrium towards the product side, according to Le Chatelier's principle.
-
Ammonium Bicarbonate as a Catalyst: Ammonium bicarbonate acts as a mild buffer and a source of ammonia, helping to maintain the optimal pH for the reaction.
-
Sealed Vessel: A sealed vessel is necessary to prevent the escape of volatile ammonia gas, maintaining its high concentration in the reaction mixture.
-
Anhydrous Conditions for Protected Sugars: When working with protected sugars, anhydrous conditions are essential to prevent the hydrolysis of both the protecting groups and the final glycosylamine product.
By understanding these principles and following the recommended troubleshooting steps, you can significantly improve the yield and purity of your 2-acetamido-2-deoxy-β-D-glucopyranosylamine synthesis.
References
- Lefeber, F. A. A. P., Liptak, A., & Vliegenthart, J. F. G. (1995). Method for the preparation of glycosylamines from reducing sugars.
-
Augé, C., Gautheron, C., & Pourceau, G. (1995). Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents. Carbohydrate Research, 266(2), 211-219. [Link]
-
Kovensky, J., & Legnani, L. (2018). New Efficient Synthesis of β-Glucosylamines of Mono and Disaccharides with the Use of Ammonium Carbamate. Organic Preparations and Procedures International, 50(5), 485-493. [Link]
-
Vetter, D., & Galliker, P. (2003). A Convenient Protocol for the Preparation of β-Glycosylamines and the Synthesis of Glycopeptides. Organic Letters, 5(4), 469-472. [Link]
-
Kovács, L., & Kandra, L. (2019). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 24(17), 3105. [Link]
-
Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-117. [Link]
-
D'other, M., & van der Marel, G. A. (2013). A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. Molecules, 18(12), 14757-14771. [Link]
-
Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184-190. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Acetyl-β-D-glucosaminylamine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to the common and complex challenges encountered during the purification of N-Acetyl-β-D-glucosaminylamine derivatives. These molecules, with their inherent polarity and structural nuances, often present significant purification hurdles. Here, we move beyond simple protocols to explain the causality behind our troubleshooting strategies, empowering you to make informed decisions in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries. For more detailed troubleshooting, please proceed to Section 2.
Q1: Why are my N-Acetyl-β-D-glucosaminylamine derivatives so difficult to purify using standard silica gel chromatography?
A: The primary challenge stems from the high polarity of these compounds. The multiple hydroxyl groups, the N-acetyl group, and the amine functionality create strong hydrophilic interactions. On standard silica gel (a very polar stationary phase), these molecules tend to bind very strongly, leading to poor mobility (streaking or no movement from the baseline) even with highly polar solvent systems like 100% ethyl acetate or methanol/dichloromethane mixtures.[1] Furthermore, the amine group can interact with acidic silanol groups on the silica surface, causing irreversible adsorption or peak tailing.[2][3]
Q2: I'm observing two spots on my TLC plate that seem to interconvert. What is happening?
A: You are likely observing anomerization. The glycosidic amine at the C1 position can be present as either the α or β anomer. In solution, particularly under mildly acidic or basic conditions (which can be induced by the silica gel itself), these anomers can equilibrate, leading to the appearance of two spots. Confirming this requires characterization of the separated spots; if they yield identical mass spectra and similar NMR spectra (differing mainly in the C1-H coupling constant), anomerization is the likely cause.
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for these compounds?
A: HILIC is a powerful chromatographic technique ideal for highly polar compounds that are poorly retained in reversed-phase (RP) chromatography.[2][4][5] It utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][5] This creates a water-rich layer on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[5] For N-Acetyl-β-D-glucosaminylamine derivatives, HILIC provides excellent retention and often superior peak shapes compared to normal-phase or reversed-phase methods.[2][6][7]
Q4: My final product shows a low yield after purification. What are the common causes?
A: Low yields can result from several factors:
-
Compound Instability: The derivatives may be degrading on acidic silica gel.[1][3]
-
Irreversible Adsorption: Strong binding to the stationary phase can prevent full recovery of the product.
-
Co-elution: Poor separation from byproducts or starting materials may force you to discard mixed fractions, reducing the isolated yield.
-
Incomplete Reaction: The issue may lie in the synthesis itself, not the purification. Always check the crude reaction mixture by TLC or LC-MS to estimate the initial conversion.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide is structured to help you diagnose and solve specific experimental issues.
Issue 1: Compound Streaks or Remains at the TLC/Column Baseline
-
Symptom: On a silica TLC plate, the compound appears as a long, vertical streak rather than a tight spot, or it does not move from the origin, even in polar solvents like 10% MeOH/DCM.
-
Causality: This is a classic sign of a compound that is too polar for the stationary phase/mobile phase combination. The strong, repeated interactions with the silica gel prevent clean elution, causing the streaking or complete retention.[1] The free amine can also interact with acidic silanol groups, exacerbating the issue.
-
Solutions & The Science Behind Them:
-
Switch to a Less Acidic Stationary Phase: If you suspect compound degradation or strong acid-base interactions, consider using deactivated silica, alumina (neutral or basic), or a bonded phase like diol.[3] Deactivating silica is a cost-effective first step (see Protocol 1).
-
Employ a HILIC Approach: This is often the most effective solution. HILIC is designed specifically for retaining and separating very polar compounds, providing better peak shapes and resolution.[2][4]
-
Use Mobile Phase Additives (Normal Phase): Adding a small amount (0.5-2%) of a competitive base like triethylamine (TEA) or ammonia (as a 10% solution in methanol) to your mobile phase can neutralize the acidic silanol sites on the silica gel.[1][3] This masking effect reduces tailing and improves compound mobility.
-
Issue 2: Poor Separation Between Product and Impurities
-
Symptom: Fractions from the column contain both your desired product and a closely-running impurity (e.g., a diastereomer, a partially deprotected intermediate, or starting material).
-
Causality: The selectivity of the chromatographic system is insufficient to resolve the compounds. This means the differential interactions of the analytes with the stationary and mobile phases are too similar.
-
Solutions & The Science Behind Them:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Changing the solvent can alter the selectivity. For normal phase, try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different hydrogen bonding capabilities can significantly impact separation.
-
Change the Chromatographic Mode: If normal phase fails, the answer is often found by switching to a different mechanism.
-
Reversed-Phase (RP) HPLC: Separates based on hydrophobicity.[8] If your impurity has a different number of protecting groups (e.g., Boc, Cbz), it will have a different hydrophobicity and should separate well on a C18 column.[2]
-
HILIC: Separates based on hydrophilicity.[5] This is excellent for separating isomers or compounds with very subtle differences in their polar functional groups.[7]
-
-
Issue 3: Product Degradation During Purification
-
Symptom: You observe new, unexpected spots on TLC after running a column, and the recovery of your desired product is low. An LC-MS of the "purified" product may show degradation products.
-
Causality: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the hydrolysis of acid-labile protecting groups (like Boc or acetals) or the glycosidic amine bond itself.[1][3]
-
Solutions & The Science Behind Them:
-
Test for Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[1]
-
Deactivate the Silica: Flush the packed column with your eluent containing 1-2% triethylamine before loading the sample. This neutralizes the surface.[3]
-
Use an Alternative Stationary Phase: Alumina or reversed-phase silica are excellent, less harsh alternatives.[3]
-
Work Quickly and at Low Temperature: If possible, run the chromatography in a cold room to minimize the time the compound is in contact with the stationary phase and reduce the rate of degradation.
-
Issue 4: Difficulty with Crystallization
-
Symptom: The purified, amorphous solid product refuses to crystallize from various solvent systems.
-
Causality: Crystallization requires the formation of a highly ordered crystal lattice.[9] Amorphous solids lack this long-range order. This can be due to the presence of minor impurities, conformational flexibility of the molecule, or the presence of an anomeric mixture, all of which disrupt the packing process.
-
Solutions & The Science Behind Them:
-
Ensure High Purity: The first step is to ensure the material is >98% pure by a high-resolution technique like HPLC. Even small impurities can inhibit crystal nucleation.
-
Screen a Wide Range of Solvents: Use a systematic approach. Try slow evaporation, vapor diffusion, or cooling from a variety of solvent systems (e.g., ethanol/ether, methanol/dichloromethane, water/acetonitrile).
-
Use Seeding: If you have even a single, tiny crystal, use it to seed a supersaturated solution of your compound.[10][11][12] This provides a template for crystal growth.
-
Address Anomerization: If you have an anomeric mixture, crystallization will be very difficult. It is often necessary to purify a single anomer chromatographically before attempting crystallization.
-
Section 3: Key Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol minimizes the acidity of silica gel, preventing degradation of sensitive compounds.[3]
-
Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pack Column: Pack the column with the slurry as you normally would.
-
Prepare Deactivating Eluent: Prepare a sufficient volume of your starting mobile phase (e.g., 95:5 Hexane:EtOAc) and add 1-2% triethylamine (TEA) by volume.
-
Flush the Column: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the TEA-containing eluent. This ensures all acidic sites are neutralized.
-
Load Sample: Dissolve your crude product in a minimal amount of the mobile phase (without TEA if possible, to ensure a tight loading band) and load it onto the column.
-
Elute: Run the chromatography using your pre-determined solvent system, which should also contain 1-2% TEA throughout the gradient to maintain the deactivated state.
Protocol 2: HILIC Method Development for Purity Analysis
This protocol provides a starting point for separating highly polar N-Acetyl-β-D-glucosaminylamine derivatives by HPLC.
-
Column Selection: Start with an amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm). Amide phases offer excellent selectivity for sugars and their derivatives.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
-
Gradient Elution:
-
Time (min) | % B
-
--- | ---
-
0.0 | 5
-
20.0 | 50
-
22.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: UV (if applicable, e.g., 210 nm for amide) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection.
-
-
Optimization: Adjust the gradient slope, pH, or buffer concentration to optimize the separation of your specific derivative and its impurities.
Section 4: Data Presentation & Visualization
Table 1: Comparison of Chromatographic Modes for N-Acetyl-β-D-glucosaminylamine Derivatives
| Feature | Normal Phase (Silica) | Reversed-Phase (C18) | HILIC (Amide) |
| Principle | Adsorption (Polarity) | Partitioning (Hydrophobicity) | Partitioning (Hydrophilicity) |
| Stationary Phase | Polar (SiO₂) | Non-polar (C18-Si) | Polar (Amide-Si) |
| Mobile Phase | Non-polar (Hexane/EtOAc) | Polar (Water/ACN) | Non-polar (ACN/Water) |
| Typical Problem | Very strong retention, streaking, compound degradation.[1][3] | Poor or no retention of highly polar derivatives.[13] | Requires careful method development; sensitive to water content. |
| Best Suited For | Less polar, protected derivatives. | Derivatives with significant hydrophobic protecting groups. | Unprotected or highly polar derivatives, anomer separation.[5][7] |
Diagrams
This diagram outlines a logical decision-making process when encountering poor separation.
Caption: Decision tree for troubleshooting poor separation.
This diagram illustrates the fundamental principle of Hydrophilic Interaction Liquid Chromatography.
Caption: Partitioning mechanism in HILIC.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Britannica. (2026, January 8). Sugar - Crystallization, Refining, Sweetener. Retrieved from [Link]
-
LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. Retrieved from [Link]
-
Slideshare. (n.d.). Crystallization of sugar. Retrieved from [Link]
-
Staron, R. W. (1980). Separation of amino sugars and related compounds by two-dimensional thin-layer chromatography. Journal of Chromatography A, 195(1), 127-132. [Link]
-
MyCAERT. (n.d.). Sugar Crystallization. Retrieved from [Link]
- Chen, A. C. (1980). U.S. Patent No. 4,216,025. Washington, DC: U.S.
-
Cope, K. (n.d.). The Sweet Science of Sugar Crystals. Oklahoma State University. Retrieved from [Link]
-
Shikov, A. N., et al. (2022). Modern methods for identification and quantification of cardiac glycosides. Pharmacy & Pharmacology, 10(2), 148-160. [Link]
-
Whiton, R. S., & Zoecklein, B. W. (2001). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 52(4), 389-392. [Link]
- Creative Proteomics. (n.d.). Glycosides Analysis. This is a general reference for analytical techniques.
-
Wang, S., et al. (2019). Development of a filter-aided extraction method coupled with glycosylamine labeling to simplify and enhance high performance liquid chromatography-based N-glycan analysis. Journal of Chromatography A, 1600, 105-111. [Link]
-
Wei, H., & Li, X. (2018). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 23(10), 2496. [Link]
-
Waters Corporation. (n.d.). Developing High Resolution HILIC Separations of Intact Glycosylated Proteins. Retrieved from [Link]
-
Havlicek, J., et al. (2020). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. Nova Biotechnologica et Chimica, 19(2), e757. [Link]
-
Wikipedia. (n.d.). Amino sugar. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Glycosylation analysis by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 9. isbe.net [isbe.net]
- 10. Sugar - Crystallization, Refining, Sweetener | Britannica [britannica.com]
- 11. Crystallization of sugar | PPTX [slideshare.net]
- 12. sugar.org [sugar.org]
- 13. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Glycosylation Reactions with N-Acetyl-D-glucosamine
Welcome to the technical support center for N-Acetyl-D-glucosamine (GlcNAc) glycosylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating GlcNAc into glycoconjugates. As a ubiquitous monosaccharide in critical biological structures, the chemical synthesis of GlcNAc-containing oligosaccharides presents unique and significant challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.
Fundamental Challenges in GlcNAc Glycosylation
Directly using N-Acetyl-D-glucosamine donors in glycosylation is notoriously difficult for two primary reasons: the inherent reactivity of the donor and a competing intramolecular side reaction.
-
The "Disarmed" Nature of GlcNAc Donors: The N-acetyl group at the C-2 position is electron-withdrawing. This electronic effect reduces the electron density at the anomeric center (C-1), destabilizing the formation of the critical oxocarbenium ion intermediate required for the glycosylation to proceed.[3] In the language of carbohydrate chemistry, this makes the GlcNAc donor "disarmed" and significantly less reactive than its "armed" counterparts, which bear electron-donating groups like benzyl ethers.[3]
-
Competing Oxazoline Formation: The major challenge in GlcNAc glycosylation is the participation of the neighboring N-acetyl group. The amide oxygen can act as an internal nucleophile, attacking the anomeric center to form a highly stable 1,2-oxazoline byproduct.[1][4] This pathway directly competes with the desired intermolecular reaction with the glycosyl acceptor, often becoming the dominant and yield-limiting process.[1][4]
Caption: Competing reaction pathways in GlcNAc glycosylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My glycosylation reaction is extremely sluggish or stalls completely, with a lot of unreacted starting material. What's wrong?
This is a classic symptom of using a "disarmed" acetylated donor.[3] The activation energy for the reaction is high, and your conditions may not be sufficient to overcome it.
Causality & Solution:
-
Insufficient Activation: The Lewis acid or promoter you are using may be too weak, or you may be using too little of it.
-
Suboptimal Temperature: While many glycosylations start at low temperatures to control side reactions, a disarmed donor often requires more thermal energy to react.[5]
Troubleshooting Steps:
-
Increase Activator Stoichiometry: Gradually increase the equivalents of your activator (e.g., TMSOTf, BF₃·Et₂O). Monitor the reaction by TLC to find the sweet spot before decomposition becomes an issue.[3]
-
Elevate Reaction Temperature: Cautiously increase the temperature. You might start the reaction at -40°C, then allow it to slowly warm to 0°C or room temperature.[6] Be aware that higher temperatures can also accelerate side reactions.[5]
-
Switch to a Stronger Activator: If a mild promoter isn't working, consider a more potent one. The optimal choice is highly dependent on your specific glycosyl donor (leaving group) and acceptor.[3]
-
Consider an "Armed" Donor: If optimization fails, a chemical modification may be necessary. Replacing an O-acetyl group with an O-benzyl ether can arm the donor. A more subtle and effective strategy is to use an electron-donating silyl group, such as a tert-butyldimethylsilyl (TBDMS) group at the 4-position, which has been shown to significantly increase reactivity and promote β-selectivity.[7]
Q2: My TLC shows a major byproduct spot, and my desired product yield is very low. I suspect it's the oxazoline. How can I confirm and prevent this?
Formation of the stable oxazoline is the most common failure mode.[1][4] This byproduct is often less polar than the glycosylated product and can be challenging to separate.
Causality & Solution:
-
Reaction Kinetics: The rate of intramolecular cyclization is faster than the rate of intermolecular glycosylation. This balance is key; to get a good yield, you must find conditions that favor the glycosylation rate.[1]
-
Solvent Effects: Coordinating solvents, such as acetonitrile, can stabilize the oxocarbenium ion intermediate in a way that promotes cyclization.[3]
Troubleshooting Steps:
-
Change the Solvent: Switch from coordinating solvents to non-coordinating ones like dichloromethane (DCM), 1,2-dichloroethane, or toluene/diethyl ether mixtures.[7][8]
-
Tune the Activator: The choice and amount of Lewis acid are critical. Some activators may favor oxazoline formation more than others. Screening different activators (e.g., TMSOTf, Bi(OTf)₃, Fe(OTf)₃) can help identify one that balances activation with minimizing the side reaction.[1]
-
Modify the N-Protecting Group: This is the most effective but synthetically intensive solution. Bypassing the N-acetyl group's participation is the rationale for using alternative N-protecting groups. (See FAQ Q1).
Q3: I am struggling to achieve the desired β-stereoselectivity. What factors control the anomeric outcome?
Achieving high stereoselectivity is a common goal. For GlcNAc, β-glycosides are often the desired product.
Causality & Solution:
-
Neighboring Group Participation: While the N-acetyl group causes problems with oxazoline formation, other "participating" groups can be used to direct stereochemistry. Protecting groups at C-2 that can form a cyclic intermediate (e.g., phthalimido, Troc) will block the α-face of the sugar, forcing the acceptor to attack from the β-face, resulting in a 1,2-trans product (the β-glycoside).[2][9]
-
Remote Protecting Group Effects: Even protecting groups not directly at C-2 can influence stereoselectivity. A 4-O-TBDMS group has been shown to give complete β-selectivity under certain conditions.[7]
-
Solvent Choice: Ethereal solvents can play a role in Sₙ2-like reactions at the anomeric center, which can favor inversion of stereochemistry. For an α-donor, this can lead to a β-product.[10]
Troubleshooting Steps:
-
Employ a Participating N-Protecting Group: The most reliable method for obtaining β-glycosides is to use a participating group like N-phthaloyl (NPhth) or N-trichloroethoxycarbonyl (NTroc).[2][9]
-
Optimize Donor/Activator/Solvent System: For direct glycosylation with an N-acetylated donor, screen conditions. A combination of a specific donor (e.g., 4-O-TBDMS armed donor) with a catalytic amount of TMSOTf in 1,2-dichloroethane has been reported to be highly β-selective.[7]
Caption: A workflow for troubleshooting low-yield GlcNAc glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for GlcNAc glycosylation?
There is no single "best" group; the choice depends on your synthetic strategy and desired outcome. It involves a trade-off between reaction efficiency, stereocontrol, and the number of synthetic steps.
| N-Protecting Group | Advantages | Disadvantages |
| N-Acetyl (Ac) | Atom economical (often present in starting material).[1] | Low reactivity ("disarmed"); promotes oxazoline side reaction.[1][3] |
| N-Phthaloyl (Phth) | Excellent β-directing group; robust.[2][11] | Requires harsh conditions for removal (hydrazine), which may not be compatible with other protecting groups. |
| N-Trichloroethoxycarbonyl (Troc) | Excellent β-directing group; removed under mild reductive conditions (e.g., Zn/AcOH).[2] | Requires extra synthetic steps for installation and removal. |
| N-Azido (N₃) | Can be converted to N-acetyl; does not participate, allowing for α-selectivity with certain methods. | Requires specific reagents for installation and reduction. |
Q2: How critical are anhydrous conditions?
Absolutely critical. Glycosylation reactions are highly sensitive to moisture.[6] Trace amounts of water can hydrolyze your expensive glycosyl donor, deactivate the Lewis acid activator, and lead to a complete failure of the reaction. Always use freshly distilled, anhydrous solvents, and ensure your glassware is flame- or oven-dried. Activated molecular sieves (typically 4Å) are essential for scavenging any residual water.[6]
Q3: How do I properly monitor the reaction?
Thin-Layer Chromatography (TLC) is your most important tool.
-
Stains: Use a general carbohydrate stain like p-anisaldehyde or ceric ammonium molybdate (CAM) as many sugar compounds are not UV-active.
-
What to look for: Monitor the consumption of your limiting reagent (usually the acceptor). Watch for the appearance of the product spot and any major byproduct spots (like the oxazoline). A stalled reaction will show persistent starting materials. A messy reaction will show multiple new spots, indicating decomposition.
-
Co-spotting: Always run lanes with your starting donor, starting acceptor, and a co-spot of the reaction mixture with the starting materials to accurately identify what is present.
Q4: What are the best general conditions to start with for a new GlcNAc glycosylation?
A good starting point for a direct glycosylation with a per-O-acetylated GlcNAc donor is based on established protocols.[7]
-
Donor/Acceptor Ratio: Use a slight excess of the donor (1.2 - 1.5 equivalents) relative to the acceptor (1.0 equivalent).
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane.
-
Activator: Catalytic TMSOTf (0.2 equivalents).
-
Temperature: Start at a low temperature (e.g., 0°C or -20°C) and let it warm slowly to room temperature or slightly above (e.g., 40°C).[7]
-
Additives: Include 4Å molecular sieves.
Always run a small-scale test reaction first before committing a large amount of valuable material.
Key Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation
This protocol is adapted from a reported β-selective glycosylation and should be optimized for your specific substrates.[7]
-
Preparation: Add the glycosyl acceptor (1.0 mmol) and the GlcNAc donor (1.2 mmol) to a flame-dried round-bottom flask containing activated 4Å molecular sieves under an inert atmosphere (Argon or N₂).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (5.0 mL) via syringe to dissolve the reagents.
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 40°C, as reported for an armed donor, or a lower temperature like 0°C for a standard donor).
-
Activation: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol, 36 μL) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the chosen temperature for 1-24 hours. Monitor the progress by TLC every 1-2 hours.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Work-up: Dilute the mixture with DCM and filter through a pad of celite to remove the molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Choose an appropriate size column and pack it with silica gel using a slurry method with your starting eluent (e.g., a non-polar solvent like hexanes or toluene).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the packed column.
-
Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The optimal solvent system must be determined by TLC analysis beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified glycoside.
References
-
El-Hilaly, Y. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. Advances in Carbohydrate Chemistry and Biochemistry, 73, 117-224. [Link]
-
Tanaka, H., Hamaya, Y., & Kotsuki, H. (2018). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 23(7), 1803. [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? The Journal of Organic Chemistry, 82(1), 143-156. [Link]
-
Request PDF. (n.d.). Stereoselective Glycosylation of Glucosamine: The Role of the N-Protecting Group. ResearchGate. [Link]
-
Mong, K.-K., et al. (2017). Solvent Effect on Glycosylation. National Yang Ming Chiao Tung University Academic Hub. [Link]
- CN110669082B - Purification and separation method of N-acetyl-D-glucosamine.
- US11555049B2 - Method for separation and purification of n-acetylglucosamine.
-
Hevey, R. (2021). Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly. Angewandte Chemie International Edition, 60(29), 15935-15942. [Link]
-
SciSpace. (n.d.). A Simplified Preparation of N-Acetyl-D-glucosamine. [Link]
-
Li, Y., et al. (2024). Effect of Protecting Groups and Activating Conditions on 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid (Kdn) Glycosylation: Stereoselective Synthesis of α- and β-Kdn Glycosides. Organic Letters. [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? PubMed. [Link]
-
Gening, M. L., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 397, 30-38. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 9. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycopeptide Synthesis with 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
Welcome to the technical support center for glycopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine (GlcNAc-NH2) for the synthesis of N-linked glycopeptides. As a key intermediate, GlcNAc-NH2 offers a direct route to installing the core N-acetylglucosamine moiety onto aspartic acid residues. However, its unique chemical properties can lead to specific side reactions that require careful consideration and troubleshooting.
This document provides in-depth, experience-driven answers to frequently encountered challenges, explains the underlying chemical mechanisms, and offers validated protocols to mitigate these issues, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor Coupling Efficiency and Low Yield
Question: I am experiencing low coupling efficiency when reacting this compound with the side chain of an aspartic acid residue in my peptide. What are the common causes and how can I improve my yield?
Answer:
Low coupling efficiency is a frequent challenge and can stem from several factors related to the stability of the glycosylamine and the reaction conditions.
Root Cause Analysis:
-
Instability of the Glycosylamine: this compound is known to be unstable, particularly in solution.[1] It can undergo hydrolysis back to the reducing sugar or self-condensation reactions. For optimal results, it is crucial to use freshly prepared glycosylamine for the coupling reaction. Storage of the glycosylamine, even at low temperatures, can lead to degradation and reduced reactivity.
-
Suboptimal Activation of Aspartic Acid: The side-chain carboxyl group of aspartic acid must be appropriately activated for efficient coupling. Inadequate activation will result in a sluggish reaction and low yields. Standard peptide coupling reagents are used, but their effectiveness can be influenced by steric hindrance and the specific peptide sequence.
-
Steric Hindrance: The bulky nature of both the glycosylamine and the peptide can lead to steric hindrance, which slows down the coupling reaction. The surrounding amino acid sequence of the aspartic acid residue can significantly impact the accessibility of the carboxyl group.
-
Solvent and pH Effects: The choice of solvent and the pH of the reaction mixture are critical. The glycosylamine's solubility and stability, as well as the reactivity of the activated aspartic acid, are highly dependent on these parameters. An optimal pH range of 5-7 is generally recommended for solutions containing peptides to maintain their stability.[2]
Troubleshooting and Optimization Protocol:
-
Fresh Preparation of Glycosylamine: Always use freshly prepared this compound. A recommended method involves the use of ammonium carbamate in methanol for the amination of the parent sugar, which is a simple, one-step procedure.[1]
-
Choice of Coupling Reagents: Employ a high-efficiency coupling reagent system. A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is often effective.
-
Reaction Monitoring: Closely monitor the progress of the coupling reaction using techniques like HPLC or mass spectrometry to determine the optimal reaction time and prevent degradation of products.
-
Solvent Selection: Use a solvent system that ensures the solubility of all reactants. A mixture of dimethylformamide (DMF) and dichloromethane (DCM) is often a good starting point.
| Parameter | Recommendation | Rationale |
| Glycosylamine | Use immediately after preparation | Prone to degradation and side reactions upon storage.[1] |
| Coupling Reagents | DIC/OxymaPure or HATU/HOAt | Provides high activation and minimizes side reactions. |
| Solvent | Anhydrous DMF or DMF/DCM mixture | Ensures good solubility of both peptide and glycosylamine. |
| Temperature | 0°C to room temperature | Balances reaction rate with the stability of the glycosylamine. |
2. Anomerization of the Glycosidic Linkage
Question: I have identified the presence of the alpha-anomer in my final glycopeptide product, but I started with the pure beta-anomer of this compound. What causes this anomerization, and how can I prevent it?
Answer:
The formation of the undesired alpha-anomer from the beta-glycosylamine is a significant side reaction that compromises the stereochemical purity of the final glycopeptide.
Mechanistic Insight:
Anomerization, the interconversion of alpha and beta anomers, can occur under certain reaction conditions. The mechanism often involves the reversible opening of the pyranose ring to form an acyclic oxocarbenium ion intermediate, which can then re-cyclize to form either the alpha or beta anomer. This process can be catalyzed by both acidic and basic conditions. The presence of certain reagents or solvents can also promote anomerization.[3]
Preventative Measures:
-
Strict pH Control: Maintain a neutral to slightly acidic pH throughout the coupling and subsequent workup steps. Avoid strongly acidic or basic conditions that can accelerate anomerization.
-
Careful Selection of Reagents: Be mindful of the reagents used. For example, some deprotection strategies in solid-phase peptide synthesis (SPPS) that employ strong acids can potentially lead to anomerization if the glycosidic bond is already formed.
-
Temperature Management: Perform the coupling reaction at controlled, lower temperatures (e.g., 0°C to room temperature) to minimize the rate of anomerization.
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as the presence of water can facilitate the ring-opening and closing mechanism.
3. Formation of Oxazoline and Other Side Products
Question: During my glycopeptide synthesis, I've observed a significant side product with a mass corresponding to the oxazoline of my sugar. What leads to its formation and how can I suppress it?
Answer:
The formation of a glycosyl oxazoline is a common side reaction when working with 2-acetamido-2-deoxy sugars.[4] This occurs through the intramolecular participation of the N-acetyl group at the C-2 position.
Mechanism of Oxazoline Formation:
Under activating conditions, the N-acetyl group can act as an internal nucleophile, attacking the anomeric carbon to form a stable five-membered oxazoline ring. This side reaction is particularly prevalent when attempting to activate the anomeric position for glycosylation, but can also occur under the conditions used for coupling the glycosylamine to the peptide.[4]
Another identified by-product can be bis(2-acetamido-2-deoxy-d-glucopyranosyl)amines, which result from the reaction of the glycosylamine with another molecule of the activated sugar.[5][6]
Strategies for Mitigation:
-
Control of Activation: The choice and stoichiometry of the coupling reagents are critical. Use the minimum amount of activating agent necessary to drive the desired coupling reaction to completion. Over-activation can promote oxazoline formation.
-
Rapid Coupling: Once the aspartic acid residue is activated, the glycosylamine should be added promptly to favor the intermolecular coupling over the intramolecular cyclization.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the formation of the oxazoline by reducing the rate of the intramolecular reaction.
-
Careful Workup: During purification, be aware that the oxazoline can be hydrolyzed back to the sugar, potentially complicating the purification process.
4. Aspartimide Formation
Question: I am performing the glycosylation on a solid-supported peptide and have detected a side product with a mass loss of 18 Da, which I suspect is an aspartimide. How does this form and what can I do to prevent it?
Answer:
Aspartimide formation is a well-known side reaction in solid-phase peptide synthesis (SPPS), particularly when dealing with aspartic acid residues.[7] This issue is exacerbated during the coupling of a bulky glycosylamine.
Mechanism of Aspartimide Formation:
Aspartimide formation is an intramolecular cyclization reaction involving the peptide backbone nitrogen attacking the activated side-chain carboxyl group of the aspartic acid. This forms a five-membered succinimide ring, which can then be hydrolyzed to give a mixture of the desired aspartyl peptide and the isomeric iso-aspartyl peptide.[7]
Prevention and Mitigation Strategies:
-
Use of Protecting Groups: For the aspartic acid residue, employ a protecting group on the side chain that is more resistant to the coupling conditions, such as the 3-tert-butyl-1-methyl ester (OMpe) or the 3-tert-butyl-1-propyl ester (OtBu).
-
Optimized Coupling Conditions: Utilize coupling reagents that are less prone to promoting aspartimide formation. For instance, the use of DIC with OxymaPure is often preferred over more aggressive reagents like HBTU.
-
Sequence Considerations: The amino acid C-terminal to the aspartic acid can influence the rate of aspartimide formation. Asp-Gly and Asp-Ser sequences are particularly susceptible.[8] If possible, redesigning the peptide sequence can be a solution.
-
Mild Deprotection: If Fmoc chemistry is used for SPPS, employing a milder piperidine solution for deprotection (e.g., 20% piperidine in DMF with 0.1 M HOBt) can help to suppress this side reaction.[8]
By understanding the chemical principles behind these common side reactions and implementing the recommended troubleshooting strategies, researchers can significantly improve the success rate of their glycopeptide syntheses using this compound.
References
-
Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: this compound derivatives. Biochemical Journal, 101(1), 184–190. [Link]
-
de la Torre, B. G., & Andreu, D. (2017). Synthesis of glycopeptides and glycopeptide conjugates. Bioconjugate Chemistry, 28(1), 1-13. [Link]
-
Demchenko, A. V., & Wolfert, M. A. (2005). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. Molecules, 10(10), 1258-1265. [Link]
-
Fairweather, J. K., & Driguez, H. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry, 14, 348-364. [Link]
-
Cambié, G., et al. (2005). Improving glycopeptide synthesis: a convenient protocol for the preparation of beta-glycosylamines and the synthesis of glycopeptides. The Journal of Organic Chemistry, 70(9), 3574-3578. [Link]
Sources
- 1. Improving glycopeptide synthesis: a convenient protocol for the preparation of beta-glycosylamines and the synthesis of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines [beilstein-journals.org]
- 5. Some further studies on the synthesis of glycopeptide derivatives: this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Technical Support Center: N-Acetyl-β-D-glucosaminylamine (NAG-amine) Stability in Solution
Welcome to the technical support center for N-Acetyl-β-D-glucosaminylamine (NAG-amine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for improving the stability of NAG-amine in solution during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of NAG-amine.
Q1: What is N-Acetyl-β-D-glucosaminylamine and why is its stability in solution a concern?
N-Acetyl-β-D-glucosaminylamine is a monosaccharide derivative where the anomeric hydroxyl group of N-Acetyl-D-glucosamine (GlcNAc) is replaced by an amino group. This primary amine makes it a valuable building block for various bioconjugation and drug development applications. However, this C1-amino group also renders the molecule susceptible to degradation in aqueous solutions, primarily through hydrolysis and participation in the Maillard reaction. Ensuring its stability is critical for reproducible and successful experimental outcomes.
Q2: How should I store the solid form of NAG-amine?
The solid, crystalline form of N-Acetyl-D-glucosamine, a closely related compound, is stable for years when stored at -20°C.[1] It is recommended to store solid NAG-amine under similar conditions, tightly sealed to protect it from moisture.
Q3: Can I pre-make and store aqueous solutions of NAG-amine?
It is strongly recommended to prepare aqueous solutions of NAG-amine fresh for each experiment. Aqueous solutions of the parent compound, N-acetyl-D-glucosamine, are not recommended for storage for more than one day due to potential degradation.[1] Given that NAG-amine is a glycosylamine, a class of compounds known for their instability in solution, this precaution is even more critical. If a stock solution must be prepared, use an anhydrous organic solvent like DMSO, store it at -20°C in small aliquots to avoid freeze-thaw cycles, and use it as quickly as possible.
Q4: What are the primary pathways of NAG-amine degradation in solution?
The main degradation pathways for NAG-amine in solution are:
-
Hydrolysis: The glycosylamine linkage is susceptible to hydrolysis, which is the reverse of its formation reaction. This process is highly dependent on pH, with increased rates in both acidic and alkaline conditions, leading to the regeneration of N-acetyl-D-glucosamine and ammonia.
-
Maillard Reaction: As a glycosylamine, NAG-amine is an early intermediate in the Maillard reaction.[2][3] This complex series of reactions can lead to the formation of Amadori products, and subsequently advanced glycation end-products (AGEs), which often results in a yellowing or browning of the solution and a loss of the desired compound.[2][3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with NAG-amine.
Issue 1: My NAG-amine solution turns yellow/brown during my experiment.
Q: I prepared a solution of NAG-amine for a conjugation reaction, and it has turned yellow or brown. What is causing this, and can I still use it?
A: A yellow or brown discoloration is a classic indicator of the Maillard reaction, a complex cascade of reactions initiated by the glycosylamine.[2][3] This color change signifies that your NAG-amine is degrading into a mixture of compounds, and the concentration of the active NAG-amine is decreasing.
Causality: The Maillard reaction is accelerated by several factors, including:
-
Elevated Temperatures: Heating the solution will significantly speed up the reaction.
-
Alkaline pH: An alkaline environment increases the rate of Maillard browning.[5]
-
Buffer Choice: Certain buffers, particularly phosphate buffers, have been shown to catalyze and accelerate the Maillard reaction compared to citrate or Tris buffers.[2][4][6]
Solution:
-
Discard the Solution: It is not advisable to use the discolored solution, as the concentration of your starting material is no longer accurate, and the degradation products could interfere with your experiment.
-
Optimize Your Protocol:
-
Temperature Control: Perform your reaction at the lowest temperature compatible with your experimental needs. If possible, conduct the reaction on ice or at 4°C.
-
pH Management: Maintain the pH of your solution as close to neutral as possible. The stability of similar glycoconjugates increases as the pH approaches neutrality.[7][8]
-
Buffer Selection: Switch from a phosphate buffer to a non-amine-containing buffer that has less of a catalytic effect on the Maillard reaction, such as citrate or HEPES buffer.
-
Issue 2: Low yield in my bioconjugation reaction.
Q: I am using NAG-amine to conjugate to a protein, but my yields are consistently low. What could be the problem?
A: Low conjugation efficiency can stem from several factors, including the degradation of NAG-amine, suboptimal reaction conditions, or issues with the protein itself.
Causality:
-
NAG-amine Instability: If your NAG-amine solution has been prepared in advance or under suboptimal conditions (e.g., high pH, warm temperature), a significant portion may have degraded before or during the conjugation reaction.
-
Hydrolysis of the Formed Conjugate: The bond formed might be susceptible to hydrolysis under the reaction or workup conditions.
-
Reaction pH: The pH of the reaction is critical. For reductive amination, a common conjugation method, the pH needs to be controlled to favor the formation of the Schiff base intermediate.
Solution:
-
Freshly Prepare NAG-amine: Always prepare your NAG-amine solution immediately before use.
-
Verify pH: Ensure the pH of your reaction buffer is optimal for your specific conjugation chemistry. For many protein conjugations, a pH range of 6.5-7.5 is a good starting point.
-
Buffer Considerations: As mentioned, avoid phosphate buffers if possible. Consider using buffers like HEPES or borate, depending on the specifics of your conjugation chemistry.[9]
-
Increase Stoichiometry: You may need to use a larger excess of NAG-amine to compensate for any degradation and to drive the reaction equilibrium towards product formation. However, be mindful that this can increase the risk of non-specific modifications.
Issue 3: Inconsistent results between experiments.
Q: I am getting variable results in my assays using NAG-amine, even though I am following the same protocol. Why is this happening?
A: Inconsistent results are often a sign of an unstable reagent. The stability of NAG-amine in solution can be influenced by seemingly minor variations in experimental setup.
Causality:
-
Solution Age: The time between preparing the NAG-amine solution and using it can significantly impact its concentration.
-
Minor pH Shifts: Small variations in buffer preparation can lead to pH shifts that affect the rate of NAG-amine degradation.
-
Temperature Fluctuations: Differences in room temperature or the time a solution spends out of the fridge can alter the stability.
Solution:
-
Standardize Solution Preparation: Implement a strict protocol for preparing the NAG-amine solution. Always prepare it at the exact same point in your experimental workflow.
-
Calibrate pH Meter: Ensure your pH meter is accurately calibrated before preparing buffers.
-
Control Temperature: Use an ice bath for your solutions whenever possible and minimize the time they spend at room temperature.
-
Consider Lyophilization: For long-term storage and to ensure consistency, consider preparing single-use aliquots of NAG-amine in a suitable buffer and lyophilizing them.[10][11] The lyophilized powder can be stored at -20°C or -80°C and reconstituted immediately before use.
III. Data Summary and Protocols
Table 1: Factors Affecting N-Acetyl-β-D-glucosaminylamine (NAG-amine) Stability in Solution
| Factor | Impact on Stability | Recommendations |
| pH | Highly unstable in strongly acidic or alkaline conditions. Stability increases near neutral pH.[7][8] | Maintain pH between 6.0 and 7.5. Avoid pH extremes. |
| Temperature | Degradation rate increases significantly with temperature. | Prepare solutions and conduct reactions at low temperatures (e.g., 4°C or on ice) whenever possible. |
| Buffer Type | Phosphate buffers can catalyze the Maillard reaction, leading to faster degradation.[2][4][6] | Prefer non-amine, non-phosphate buffers like citrate, HEPES, or borate, depending on experimental compatibility. |
| Solution Age | Degradation occurs over time in aqueous solutions. | Always prepare solutions fresh immediately before use. Do not store aqueous solutions.[1] |
| Oxidizing Agents | Can lead to oxidative degradation of the sugar and amine moieties. | Avoid the presence of strong oxidizing agents in your solution. |
Protocol 1: Preparation of a Stabilized NAG-amine Solution for Bioconjugation
This protocol provides a general guideline for preparing a NAG-amine solution with enhanced stability for use in applications like reductive amination.
Materials:
-
N-Acetyl-β-D-glucosaminylamine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for stock solution)
-
Reaction Buffer (e.g., 0.1 M HEPES with 0.15 M NaCl, pH 7.2-7.5)
-
Ultrapure water
Procedure for Fresh Solution (Recommended):
-
Calculate the required amount of solid NAG-amine for your desired final concentration.
-
Just before starting your experiment, dissolve the solid NAG-amine directly into the cold (4°C) reaction buffer.
-
Vortex gently until fully dissolved.
-
Keep the solution on ice and use it immediately.
Procedure for DMSO Stock Solution (Use with caution):
-
Dissolve the solid NAG-amine in anhydrous DMSO to a high concentration (e.g., 1 M).
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
When needed, thaw one aliquot and dilute it into your cold aqueous reaction buffer immediately before use. Do not re-freeze any unused portion of the thawed stock.
IV. Visualization of Degradation Pathways
Diagram 1: Key Instability Pathways of NAG-amine in Solution
This diagram illustrates the main chemical pathways that lead to the degradation of N-Acetyl-β-D-glucosaminylamine in an aqueous environment.
Caption: Major degradation routes for NAG-amine in aqueous solution.
Diagram 2: Troubleshooting Logic for NAG-amine Experiments
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered when working with NAG-amine.
Caption: A decision tree for troubleshooting NAG-amine stability issues.
V. References
-
Mikami, Y., & Murata, M. (2012). Effects of Sugar and Buffer Types, and pH on Formation of Maillard Pigments in the Lysine Model System. Japan Agricultural Research Quarterly: JARQ, 46(1), 813-819. [Link]
-
Sunderland, P., & Stella, V. J. (2004). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Journal of Pharmaceutical Sciences, 93(10), 2549-2560. [Link]
-
Rizzi, G. P. (2004). Role of Phosphate and Carboxylate Ions in Maillard Browning. Journal of Agricultural and Food Chemistry, 52(4), 953-957. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]
-
Zhou, L., et al. (2021). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 10(11), 2801. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]
-
Sunderland, P., & Stella, V. J. (2004). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Journal of Pharmaceutical Sciences, 93(10), 2549-2560. [Link]
-
Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. Retrieved from [Link]
-
PurpleCarrot Nutrition. (n.d.). Antioxidants can reduce the damage caused by sugar. Retrieved from [Link]
-
Lin, H. K., & Chen, C. S. (2011). N-Acetylglucosamine: Production and Applications. Marine drugs, 9(12), 2483–2501. [Link]
-
Baskin, K. E., et al. (2010). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate chemistry, 21(8), 1389–1394. [Link]
-
Chen, X., et al. (2022). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. Fermentation, 8(12), 723. [Link]
-
Pásztor, S., et al. (2013). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate research, 381, 103–112. [Link]
-
Cargill, Incorporated. (2004). U.S. Patent No. 6,693,188. U.S. Patent and Trademark Office.
-
Abdul-Fattah, A. M., et al. (2022). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. Pharmaceuticals, 15(10), 1269. [Link]
-
Corbo, M. R., et al. (2021). Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions. Foods, 10(11), 2824. [Link]
-
CJ CheilJedang Corp. (2022). U.S. Patent No. 11,555,049. U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Amino sugar. Retrieved from [Link]
-
Chen, D., et al. (2023). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Investigation, 53(5), 643-667. [Link]
-
Borysov, A., & Dikalov, S. (2017). Glucose as a Major Antioxidant: When, What for and Why It Fails?. Antioxidants, 6(4), 89. [Link]
-
Singh, N., et al. (2021). The role of dietary antioxidants in type 2 diabetes and neurodegenerative disorders: An assessment of the benefit profile. Neural Regeneration Research, 16(1), 43-50. [Link]
-
Wang, Y., et al. (2021). Effects of sugars on the flavor and antioxidant properties of the Maillard reaction products of camellia seed meals. Food Chemistry, 365, 130526. [Link]
-
Wei, Z., et al. (2019). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 24(12), 2269. [Link]
-
Bakass, M., et al. (2003). Monoammonium glycyrrhizinate stability in aqueous buffer solutions. International journal of pharmaceutics, 258(1-2), 107–113. [Link]
-
Solá, R. J., & Griebenow, K. (2009). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of pharmaceutical sciences, 98(4), 1223–1245. [Link]
-
Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]
-
BSI Group. (n.d.). BSI: Accelerating Progress Towards a Sustainable World. Retrieved from [Link]
-
Emadamerho-Atori, N. (2024). 39 Awesome CSS Animation Examples with Demos + Live Code. Prismic. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Sugar and Buffer Types, and pH on Formation of Maillard Pigments in the Lysine Model System [jstage.jst.go.jp]
- 7. Maillard reaction as influenced by buffer type and concentration | Semantic Scholar [semanticscholar.org]
- 8. aboligo.com [aboligo.com]
- 9. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
preventing anomerization of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-acetamido-2-deoxy-β-D-glucopyranosylamine and related glycosylamines. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing anomerization during your reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your compounds.
Understanding the Challenge: The Instability of the Anomeric Center
2-Acetamido-2-deoxy-β-D-glucopyranosylamine is a valuable synthetic intermediate, but its utility is often hampered by the lability of the anomeric center. Glycosylamines are prone to anomerization, a process where the stereochemistry at the C-1 carbon inverts, leading to a mixture of α and β anomers.[1][2] This process, also known as mutarotation in solution, proceeds through an open-chain imine intermediate and can be catalyzed by both acidic and basic conditions.[2][3][4] For researchers aiming for stereospecific products, preventing this equilibration is paramount.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem for my work with 2-acetamido-2-deoxy-β-D-glucopyranosylamine?
A1: Anomerization is the epimerization at the anomeric carbon (C-1) of a cyclic saccharide.[2] In the case of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, the desired β-anomer can convert into the α-anomer in solution. This is problematic because it leads to a loss of stereocontrol in your synthesis, resulting in a mixture of products that can be difficult to separate and may have different biological activities. The two anomers have distinct physical properties, including specific rotation and melting points.[2]
Q2: What are the primary factors that promote anomerization?
A2: Several factors can accelerate the rate of anomerization:
-
pH: Both acidic and basic conditions can catalyze anomerization.[2][5] The stability of glycosylamines is often greatest around a neutral pH.[6][7][8]
-
Temperature: Higher temperatures generally increase the rate of anomerization.[1][5][7][8]
-
Solvent: Polar, protic solvents can facilitate the formation of the open-chain intermediate necessary for anomerization.[2]
-
Reaction Time: Longer reaction times increase the likelihood of reaching an equilibrium mixture of anomers.[1]
Q3: How can I prevent anomerization during my reactions?
A3: The most effective strategy is to derivatize the glycosylamine immediately after its formation.[1] This "traps" the desired β-anomer before it has a chance to anomerize. Other key strategies include:
-
Careful Control of Reaction Conditions: Maintain a neutral pH and use the lowest possible temperature that allows the reaction to proceed.
-
Use of Protecting Groups: Protecting the hydroxyl groups of the sugar can sometimes help to stabilize the desired anomer.
-
Choice of Synthetic Route: Certain synthetic methods, such as those starting from glycosyl azides, can offer better stereocontrol.[1][9]
Q4: I've synthesized my 2-acetamido-2-deoxy-β-D-glucopyranosylamine from the corresponding glycosyl azide. Is anomerization still a concern?
A4: While starting from a glycosyl azide is an excellent way to produce the glycosylamine with high stereoselectivity, the resulting amine is still susceptible to anomerization once formed.[1] Therefore, it is crucial to proceed with the subsequent reaction (e.g., acylation) immediately after the reduction of the azide.[1]
Q5: Are there any specific reagents that can help minimize anomerization during coupling reactions?
A5: Yes, the choice of coupling agent can be critical. For amide bond formation, using a coupling agent like dicyclohexylcarbodiimide (DCC) can be effective as it allows for rapid reaction under mild conditions, minimizing the time the free glycosylamine is in solution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| NMR analysis shows a mixture of α and β anomers in my final product. | 1. Anomerization of the glycosylamine intermediate occurred before or during the reaction. 2. The starting material was already an anomeric mixture. 3. The reaction conditions (pH, temperature) promoted anomerization. | 1. Ensure the glycosylamine is used immediately after its preparation. 2. Characterize your starting materials thoroughly to confirm anomeric purity. 3. Buffer the reaction at a neutral pH if possible and run the reaction at a lower temperature, even if it requires a longer reaction time. |
| My reaction yield is consistently low. | 1. Hydrolysis of the glycosylamine to the corresponding reducing sugar.[1] 2. Anomerization leading to a complex mixture that is difficult to purify. | 1. Use anhydrous solvents and reagents to minimize hydrolysis. 2. Implement strategies to prevent anomerization (see above) to obtain a cleaner product mixture. |
| I observe the formation of by-products, such as bis(glycosyl)amines. | Formation of these by-products can occur during the preparation of the glycosylamine.[10] | Optimize the synthesis of the glycosylamine to minimize the formation of these dimers.[10] This may involve adjusting stoichiometry or reaction conditions. |
| Difficulty in purifying the desired β-anomer from the α-anomer. | The two anomers can have very similar chromatographic properties. | If anomerization cannot be completely prevented, careful optimization of the chromatographic separation (e.g., column packing material, solvent system) may be required. Consider derivatization to improve separability. |
Visualizing the Problem and Solution
Anomerization Mechanism of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
Caption: Anomerization proceeds via a reversible ring-opening to an achiral imine intermediate.
Recommended Workflow for Preventing Anomerization
Caption: A workflow emphasizing the immediate derivatization of the glycosylamine to prevent anomerization.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine from Glycosyl Azide and Immediate Acylation
Materials:
-
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide
-
Palladium on carbon (10% Pd/C)
-
Anhydrous ethyl acetate
-
Carboxylic acid of choice
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM)
-
Hydrogen gas supply
Procedure:
Part A: Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
-
In a flask suitable for hydrogenation, dissolve 2-acetamido-2-deoxy-β-D-glucopyranosyl azide in anhydrous ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. Note: Temperature control is a key factor; below 40°C, the substrate conversion may be very low.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of anhydrous ethyl acetate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-acetamido-2-deoxy-β-D-glucopyranosylamine. Proceed immediately to Part B.
Part B: Immediate Acylation to Prevent Anomerization
-
Dissolve the crude 2-acetamido-2-deoxy-β-D-glucopyranosylamine from Part A in anhydrous DCM.
-
Add the desired carboxylic acid (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the desired stable β-glycosyl amide.
References
- Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli - PMC - NIH. (2024-01-16).
- Glycosylamine - Grokipedia. (2026-01-07).
- Efficient synthesis of glycosylamines in solventless conditions promoted by mechanical milling - RSC Publishing.
- One-step synthesis of N-protected glycosylamines from sugar hemiacetals - ResearchGate. (2025-08-06).
-
Stereospecific Access to α‐ and β‐N‐Glycosylamine Derivatives by a Metal Free O‐to‐N[11][11]‐Sigmatropic Rearrangeme - FLORE. Retrieved from
- ChemInform Abstract: Syntheses of Amphiphilic Glycosylamides from Glycosyl Azides Without Transient Reduction to Glycosylamines. - Sci-Hub.
- Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - MDPI.
- Conformational preferences in glycosylamines. implications for the exo-anomeric effect.
- Synthesis and Applications of Carbohydrate-Based Organocatalysts - MDPI.
- Glycoside Mimics from Glycosylamines: Recent Progress - PMC - NIH.
- A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold - MDPI.
- Protecting Groups.
- pH dependent effect of glycosylation on protein stability - PubMed. (2008-02-05).
- Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC - NIH.
- Anomer - Wikipedia.
- 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4) - PubChem - NIH.
- Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - NIH.
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosylamine - MedchemExpress.com.
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PubMed Central.
- Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain - Indian Academy of Sciences.
- Glycoside Mimics from Glycosylamines: Recent Progress - PubMed. (2018-07-02).
- Synthesis of Some Aminoacyl Derivatives of 2-acetamido-2-deoxy- -D-glucopyranosylamine and of 2-amino-1-N-(4-L-aspartyl) - PubMed.
- Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protecting Groups List - SynArchive.
- 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - MDPI.
- Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) - PubMed.
- Significant substituent effect on the anomerization of pyranosides: mechanism of anomerization and synthesis of a 1,2-cis glucosamine oligomer from the 1,2-trans anomer - PubMed. (2014-01-03).
- Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain - PubMed.
- 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide | C8H14N4O5 - PubChem.
- Effects of pH on the degradation of C-glycosylflavonoids. a Degradation... - ResearchGate.
- Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Glycobiology | MedChemExpress.
- Impact of pH on the stability and function of Glycocholic Acid Sodium. - Benchchem.
Sources
- 1. Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anomer - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.st [sci-hub.st]
- 10. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of glycosylamines in solventless conditions promoted by mechanical milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in N-Acetyl-beta-D-glucosaminylamine Synthesis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of N-Acetyl-beta-D-glucosaminylamine. The purity of your final compound is paramount for its biological activity and safety. This document provides practical, experience-driven answers and troubleshooting workflows to help you identify, characterize, and control impurities that may arise during your synthesis.
The synthesis of N-Acetyl-beta-D-glucosaminylamine, while conceptually straightforward, involves multiple steps where side reactions or incomplete conversions can introduce a range of process-related impurities. A systematic approach to characterization is not just a quality control measure; it is an integral part of process development and validation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the synthesis and analysis of N-Acetyl-beta-D-glucosaminylamine.
Q1: What are the most common types of impurities I should expect in my synthesis?
A: Based on typical synthetic routes (e.g., starting from N-Acetyl-D-glucosamine, proceeding through a glycosyl azide intermediate, followed by reduction), impurities can be broadly categorized:
-
Process-Related Impurities: These originate from the chemical transformations.
-
Anomers (α/β): The α-anomer of N-Acetyl-D-glucosaminylamine is a very common impurity. Anomerization can occur under acidic or basic conditions. The α-anomer of the parent N-Acetyl-D-glucosamine starting material is also a known impurity in commercial sources.[1][2]
-
Unreacted Intermediates: The most critical intermediate to monitor is the N-Acetyl-beta-D-glucosaminyl azide. Due to its potential instability, ensuring its complete conversion to the desired amine is a primary safety and purity concern.
-
Hydrolysis Products: The glycosylamine bond is susceptible to hydrolysis. The presence of water during the reaction or workup can lead to the formation of N-Acetyl-beta-D-glucosamine.
-
-
Starting Material-Related Impurities: Impurities present in your initial N-Acetyl-D-glucosamine will likely carry through the synthesis.
-
Solvent and Reagent-Related Impurities: Residual solvents from reaction or purification steps (e.g., pyridine, methanol, ethanol) and reagents like tributylamine can be present in the final product.[3][4]
Q2: How can I reliably differentiate between the α and β anomers of N-Acetyl-beta-D-glucosaminylamine using NMR?
A: ¹H NMR spectroscopy is the definitive method. The key is the coupling constant of the anomeric proton (H-1).
-
For the β-anomer , the H-1 proton is in a trans-diaxial relationship with the H-2 proton. This results in a large coupling constant (³J(H1,H2)), typically in the range of 8-10 Hz.
-
For the α-anomer , the H-1 proton is in a gauche (axial-equatorial) relationship with the H-2 proton, resulting in a much smaller coupling constant, typically around 3-4 Hz.
By integrating the signals for both anomeric protons, you can accurately quantify the anomeric ratio in your sample.
Q3: What is the most effective HPLC column for separating these highly polar compounds?
A: Due to the highly polar nature of N-Acetyl-beta-D-glucosaminylamine and its impurities, standard reversed-phase (e.g., C18) columns provide little to no retention. The recommended approaches are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice. HILIC columns use a polar stationary phase with a high-organic mobile phase, providing excellent retention and separation for polar analytes.[5][6]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also be highly effective. For amino sugars, a column with anion-exchange properties can provide unique selectivity and good peak shape.[7]
Q4: My final product has an unexpected bitter taste and odor. What could be the cause?
A: This is often indicative of residual reagents from the synthesis, particularly if a chemical N-acetylation step was performed on glucosamine at an earlier stage. Trace amounts of pyridine, tributylamine, and O-acetylated byproducts are known to cause bitter tastes.[3][4] Thorough purification by crystallization or chromatography, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile residues, is recommended to identify and remove these impurities.
Section 2: Troubleshooting Guide: A Systematic Workflow for Impurity Identification
This section provides a structured approach to tackling common purity-related challenges.
Problem: Low Purity and Multiple Peaks in Crude Product
Symptom: Your initial HPLC or TLC analysis of the crude reaction mixture shows a complex profile with several unexpected peaks in addition to your product.
Causality: This is a classic sign of an unoptimized reaction. The root causes are typically incomplete conversion of the starting material (e.g., the glycosyl azide), the formation of stable side products (e.g., hydrolysis back to the sugar), or degradation under harsh reaction conditions.
Workflow for Identification and Resolution:
The following workflow provides a self-validating system to methodically identify each major impurity and trace it back to its source.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Enzyme Inhibition Assays with N-Acetyl-D-glucosylamine Analogs
Welcome to the technical support center for optimizing enzyme inhibition assays using N-Acetyl-D-glucosylamine (GlcNAc) analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays, ensuring data integrity and experimental success. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our advice in established enzymatic principles and field-proven experience.
The reversible post-translational modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in numerous cellular processes.[1][2] The enzymes responsible for this dynamic process are O-GlcNAc Transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][3] Consequently, inhibitors of OGA, often analogs of its substrate GlcNAc, are invaluable tools for studying cellular processes and potential therapeutics for diseases like neurodegenerative disorders.[4]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your enzyme inhibition assays.
Problem 1: No or Very Low Enzyme Activity Detected
You've set up your assay with the enzyme (e.g., OGA), a suitable substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide), and your buffer, but you observe little to no product formation.
-
Possible Cause 1: Inactive Enzyme.
-
Expertise & Experience: Enzymes are sensitive to their storage and handling conditions. Repeated freeze-thaw cycles, improper storage temperature, or dissolution in a suboptimal buffer can lead to denaturation and loss of activity.
-
Solution:
-
Always aliquot your enzyme stock upon receipt and store it at the recommended temperature (typically -80°C).
-
Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Ensure the buffer used for enzyme dilution and the final assay buffer are at the optimal pH for the enzyme's activity. For instance, OGA has optimal activity at a neutral pH, whereas lysosomal hexosaminidases function at an acidic pH.[2]
-
Confirm the enzyme's activity with a positive control inhibitor of known potency if available.
-
-
-
Possible Cause 2: Incorrect Substrate or Substrate Preparation.
-
Expertise & Experience: The choice and preparation of the substrate are critical. Some enzymes have high specificity. For example, an alpha-glucosidase will not act on a beta-glucoside substrate.[5] Additionally, some fluorogenic or colorimetric substrates can be difficult to dissolve.[6]
-
Solution:
-
Double-check that you are using the correct substrate for your enzyme. For OGA, a common substrate is 4-Nitrophenyl N-acetyl-β-D-glucosaminide (NP-GlcNAc) or a fluorogenic equivalent.[6]
-
Ensure the substrate is fully dissolved in the assay buffer. This may require gentle warming or extended vortexing/shaking.[6] Insoluble substrate will lead to an underestimation of the reaction rate.
-
Prepare fresh substrate solutions for each experiment, as they can degrade over time.
-
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Expertise & Experience: Enzyme activity is highly dependent on pH, temperature, and the presence of cofactors or inhibitors in your buffer.
-
Solution:
-
Verify the pH of your assay buffer. Buffers containing components like phosphate or EDTA can inhibit certain enzymes.[7]
-
Run the assay at the enzyme's optimal temperature. For most mammalian enzymes, this is around 37°C.[6]
-
Check for proportionality between the measured activity and the amount of enzyme added. A non-linear relationship may indicate an issue with the assay conditions or the presence of an inhibitor in your enzyme preparation.[8][9]
-
-
Problem 2: High Background Signal or Apparent Inhibition in No-Enzyme Controls
You observe a high signal in your control wells that lack the enzyme, which can be misinterpreted as enzyme activity or can mask true inhibition.
-
Possible Cause 1: Substrate Instability.
-
Expertise & Experience: Fluorogenic or colorimetric substrates can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, leading to a false-positive signal.[6]
-
Solution:
-
Always run a "substrate only" blank (no enzyme, no inhibitor) to measure the rate of spontaneous hydrolysis.[6]
-
Subtract the rate of the blank reaction from all other measurements.
-
If the background signal is excessively high, consider lowering the assay temperature or adjusting the pH, keeping in mind the enzyme's optimal conditions.
-
-
-
Possible Cause 2: Inhibitor Interference with Assay Readout.
-
Expertise & Experience: The inhibitor compound itself might be colored or fluorescent at the excitation/emission wavelengths of your assay, or it might quench the signal from the product.
-
Solution:
-
Run a control with the inhibitor and the product of the enzymatic reaction (if available) but without the enzyme to check for signal quenching.
-
Similarly, run a control with just the buffer and the inhibitor to see if the inhibitor itself contributes to the signal.
-
If interference is observed, you may need to switch to a different detection method (e.g., from a fluorescent to a colorimetric substrate or a coupled-enzyme assay).[10]
-
-
Problem 3: Inconsistent or Non-Reproducible IC50 Values
You are getting different IC50 values for the same inhibitor across different experiments.
-
Possible Cause 1: Assay Not Under Initial Velocity Conditions.
-
Expertise & Experience: For accurate determination of inhibition constants (IC50 and subsequently Ki), the assay must be conducted under initial velocity conditions. This means that less than 10-15% of the substrate should be consumed during the reaction time.[11] If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to non-linear reaction progress curves and inaccurate IC50 values.[10]
-
Solution:
-
Perform a time-course experiment to determine the time frame where product formation is linear.
-
Adjust the enzyme concentration or reaction time to ensure you are measuring the initial rate.
-
For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Ki = IC50 / (1 + [S]/Km).[12] Ensure you are using a consistent substrate concentration, ideally at or below the Km, for all IC50 determinations.[13]
-
-
-
Possible Cause 2: Inhibitor Instability or Aggregation.
-
Expertise & Experience: Some small molecules can be unstable in aqueous buffers or may aggregate at higher concentrations, leading to non-specific inhibition and variable results.
-
Solution:
-
Prepare fresh dilutions of your inhibitor from a concentrated stock in a suitable solvent (like DMSO) for each experiment.
-
Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can inhibit the enzyme. Keep it consistent across all wells (typically <1%).
-
If you suspect aggregation, you can include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer, after confirming it doesn't affect your enzyme's activity.
-
-
-
Possible Cause 3: Tight-Binding Inhibition.
-
Expertise & Experience: If your inhibitor is very potent (low nanomolar or picomolar Ki), the assumption that the concentration of free inhibitor is equal to the total inhibitor concentration may no longer be valid. The IC50 can become dependent on the enzyme concentration.
-
Solution:
-
For tight-binding inhibitors, the IC50 will be approximately half the enzyme concentration.[12] If you observe that the IC50 changes with the enzyme concentration, you are likely dealing with a tight-binding inhibitor.
-
In such cases, more advanced kinetic models (e.g., the Morrison equation) are needed to determine the true Ki.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right substrate concentration for my inhibition assay?
For determining the IC50 of a competitive inhibitor, it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).[13] This ensures the assay is sensitive to competitive inhibition. If the substrate concentration is much higher than the Km, a higher concentration of the competitive inhibitor will be needed to achieve 50% inhibition, leading to an overestimation of its potency. For non-competitive inhibitors, the IC50 is less dependent on the substrate concentration.[11]
Q2: What is the difference between IC50 and Ki, and why is Ki important?
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki (inhibition constant) is a measure of the inhibitor's binding affinity for the enzyme and is independent of substrate concentration for competitive inhibitors.[12][14] Ki is a more fundamental and transferable value for comparing the potency of different inhibitors. For competitive inhibitors, the relationship is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[12]
Q3: My N-Acetyl-D-glucosylamine analog inhibits OGA, but how do I know if it's selective?
Selectivity is crucial, especially when developing therapeutic agents. A common off-target for OGA inhibitors are the lysosomal β-hexosaminidases, which are functionally related.[15] To assess selectivity, you should perform parallel inhibition assays with the relevant off-target enzymes (e.g., human lysosomal β-hexosaminidase A and B). A highly selective inhibitor will have a much higher Ki for the off-target enzymes compared to OGA.[15][16]
Q4: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?
To determine the mechanism of inhibition, you need to measure the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of your inhibitor.[17] By creating Lineweaver-Burk plots (1/velocity vs. 1/[substrate]), you can visualize the inhibition pattern:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
It's important to note that while Lineweaver-Burk plots are useful for visualization, non-linear regression analysis of the raw data provides more accurate determination of kinetic parameters.[18]
Q5: What are some key considerations for setting up a coupled-enzyme assay?
Coupled-enzyme assays are useful when the product of the primary reaction is difficult to detect directly.[10] In this setup, the product of the first reaction is the substrate for a second, "coupling" enzyme, which produces an easily detectable signal.
-
Key Consideration 1: The coupling enzyme must never be the rate-limiting step. Its activity should be in excess to ensure that the measured rate reflects the activity of the primary enzyme.[10]
-
Key Consideration 2: The Km of the coupling enzyme for the intermediate product should be low to ensure efficient conversion even at low concentrations.[19]
-
Key Consideration 3: None of the components of the primary reaction (substrate, inhibitor) should interfere with the coupling enzyme.
Experimental Protocols
Protocol 1: Determining the IC50 of an N-Acetyl-D-glucosylamine Analog against OGA
This protocol is a general guideline and should be optimized for your specific enzyme, substrate, and inhibitor.
Materials:
-
Purified human OGA
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.3
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of OGA in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range for the chosen incubation time.
-
Prepare a working solution of 4-MU-GlcNAc in assay buffer. The final concentration should be at or below the Km for OGA.
-
Prepare serial dilutions of your inhibitor in assay buffer. It's common to use a 2-fold or 3-fold dilution series.[12] Remember to include a "no inhibitor" control.
-
-
Assay Setup (per well):
-
Add 25 µL of the inhibitor dilution (or buffer for the control).
-
Add 50 µL of the OGA working solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the 4-MU-GlcNAc working solution to each well to start the reaction.
-
Mix gently by shaking the plate.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence kinetically at 37°C using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Read every 1-2 minutes for 15-30 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined time (within the linear range) and then stop the reaction by adding a stop solution (e.g., 1 M glycine, pH 10.5). Then read the final fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 1-10 nM | Should be optimized for linear kinetics. |
| Substrate Concentration | 50-200 µM | Ideally at or below the Km of the enzyme. |
| Inhibitor Concentration Range | 0.1 nM - 10 µM | Should span at least 3-4 orders of magnitude around the expected IC50. |
| Incubation Time | 15-60 minutes | Must be within the linear range of the reaction. |
| Temperature | 37°C | Optimal for human OGA. |
| Final DMSO Concentration | < 1% | To avoid solvent effects on enzyme activity. |
Visualizations
Caption: Workflow for IC50 Determination.
Caption: Competitive vs. Non-competitive Inhibition.
References
-
Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of the American Chemical Society. [Link]
-
Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Semantic Scholar. [Link]
-
Chadwick, R. W., et al. (1990). Possible errors in assay for beta-glycosidase activity. Applied and Environmental Microbiology. [Link]
-
Dennis, R. J., et al. (2006). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal. [Link]
-
Zemaitis, J., & Urban, M. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences. [Link]
-
Gloster, T. M., & Vocadlo, D. J. (2012). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Angewandte Chemie International Edition. [Link]
-
Gloster, T. M., et al. (2011). Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases. Chemistry & Biology. [Link]
-
Kim, D., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry. [Link]
-
Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. Athena Enzyme Systems. [Link]
-
ResearchGate. (2023). Facing problem in alpha glucosidase assay? ResearchGate. [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Daniels, J. M., et al. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. Biochemistry. [Link]
-
Moreira, C. K., et al. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. Frontiers in Physiology. [Link]
-
ResearchGate. (2021). Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based. ResearchGate. [Link]
-
Moreira, C. K., et al. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. PMC. [Link]
-
Setthakaset, P., et al. (2008). Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. Journal of Metals, Materials and Minerals. [Link]
-
Megazyme. (n.d.). D-GLUCOSAMINE. Megazyme. [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
-
Branch, D. W., et al. (2006). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. [Link]
-
ResearchGate. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. [Link]
-
Junqueira, R. G., & Chagas, G. R. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
University College London. (n.d.). Enzyme inhibitors. UCL. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
ResearchGate. (2015). Can anyone help me about alpha glucosidase enzyme inhibition assay? ResearchGate. [Link]
Sources
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. athenaes.com [athenaes.com]
- 8. Frontiers | Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels [frontiersin.org]
- 9. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Untitled Document [ucl.ac.uk]
- 15. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 19. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the complexities of cellular delivery for 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and its derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the inherent cell permeability challenges associated with these highly polar, yet biologically significant, molecules.
The Permeability Predicament: Why Are These Derivatives Challenging?
This compound, a derivative of N-acetylglucosamine (GlcNAc), and related compounds are fundamental components of numerous biological processes. However, their therapeutic potential is often hampered by poor cell permeability. The primary obstacles are:
-
High Polarity: The abundance of hydroxyl (-OH) and amide (-NHAc) groups leads to a high degree of hydrophilicity and a strong capacity for hydrogen bonding with the aqueous extracellular environment. This makes it energetically unfavorable for the molecule to partition into the lipophilic cell membrane.[1]
-
Lack of Specific Transporters: Unlike glucose, many GlcNAc derivatives lack dedicated cell surface transporters, relying on less efficient uptake mechanisms like macropinocytosis.[2][3]
-
Efflux Pump Activity: These derivatives can be recognized and actively expelled from the cell by multidrug resistance pumps like P-glycoprotein (P-gp), further reducing intracellular concentration.[4]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows excellent in vitro activity in a cell-free assay but has no effect in my cell-based model. What's the likely cause?
A1: This is a classic indicator of poor cell permeability. The compound is active against its target, but it cannot reach it in a sufficient concentration within the cell. The high polarity of the sugar backbone is the most probable reason for its inability to cross the lipid bilayer. You should consider strategies to increase its lipophilicity.
Q2: I've read that acetylating my compound can improve its permeability. Is this a good strategy?
A2: Yes, acetylation is a well-established prodrug strategy to enhance the cell permeability of amino sugars.[2][5] By masking the polar hydroxyl groups with acetyl esters, the overall lipophilicity of the molecule is increased, facilitating passive diffusion across the cell membrane. Once inside the cell, cytoplasmic esterases cleave the acetyl groups, releasing the active parent compound. However, the degree of acetylation is critical. Per-acetylation (acetylating all available hydroxyl groups) can sometimes lead to cellular toxicity.[2] Mono-acetylation at specific positions, such as the 6-position of GlcNAc, has been shown to be a highly effective strategy, providing a significant boost in permeability without inducing toxicity.[2][5]
Q3: I'm observing a high efflux ratio in my Caco-2 permeability assay. What does this mean and how can I address it?
A3: A high efflux ratio (typically when the permeability from the basolateral to the apical side is more than twice the permeability from the apical to the basolateral side) strongly suggests that your compound is a substrate for active efflux pumps.[6] These pumps, such as P-glycoprotein, use ATP to actively transport the compound out of the cell, preventing it from reaching therapeutic intracellular concentrations. To confirm this, you can co-incubate your compound with a known efflux pump inhibitor, like verapamil. A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor would confirm that your compound is an efflux pump substrate. Strategies to circumvent this include designing derivatives that are not recognized by these pumps or co-administering a non-toxic efflux pump inhibitor.
Q4: I'm considering a nanoformulation approach. What are the potential benefits for my glycosylamine derivative?
A4: Nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles, can significantly enhance the bioavailability of poorly permeable compounds.[7][8] For a compound like a this compound derivative, nanoformulation can:
-
Protect the compound from degradation.
-
Improve its solubility.
-
Facilitate uptake through endocytic pathways, bypassing the need for passive diffusion across the membrane.
Recent studies have shown that formulating N-acetylglucosamine into nanoparticles can increase its anti-inflammatory effects at much lower concentrations compared to the free form, indicating improved cellular uptake and efficacy.[7][8]
Troubleshooting Guides
Guide 1: Low Permeability in PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive membrane permeability.[9][10] If your this compound derivative shows low permeability in this assay, it confirms that passive diffusion is a major hurdle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Guide 2: Inconsistent Results in Caco-2 Permeability Assay
The Caco-2 cell monolayer assay is a more complex model that accounts for both passive diffusion and active transport.[11][12] Inconsistent results can arise from various factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Caco-2 assay inconsistencies.
Experimental Protocols
Protocol 1: Synthesis of 6-O-acetyl-2-acetamido-2-deoxy-beta-D-glucopyranosylamine
This protocol is a conceptual outline based on established methods for selective acetylation.
-
Protection of the anomeric amine: The primary amine at the C1 position must be protected, for example, as a phthalimide or by a suitable N-protecting group.
-
Selective Protection of Hydroxyl Groups: To achieve selective acetylation at the C6 position, the hydroxyl groups at C3 and C4 can be protected using a di-tert-butylsilylene group.
-
Acetylation: The exposed C6 hydroxyl group can then be acetylated using acetic anhydride in the presence of a base like pyridine.
-
Deprotection: The silyl protecting group can be removed using a fluoride source such as TBAF (tetra-n-butylammonium fluoride).
-
Final Deprotection: The anomeric amine is deprotected under appropriate conditions to yield the final product.
For detailed synthetic procedures, refer to specialized organic chemistry literature on carbohydrate modifications.[10][13][14]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Artificial Membrane: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).[15] Allow the solvent to evaporate completely.
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Solution: Dissolve the test compound in buffer to the desired concentration. A small amount of a co-solvent like DMSO may be used, but the final concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate (donor plate) on top of the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_eq])
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Data Presentation
Table 1: Impact of Acetylation on the Permeability of N-acetylglucosamine (GlcNAc) Derivatives
| Compound | Modification | Relative Permeability Enhancement (vs. GlcNAc) | Cellular Toxicity | Reference |
| GlcNAc | None | 1x | Low | [2] |
| GlcNAc-6-acetate | Mono-acetylation at C6 | >10x | Low | [2][5] |
| Per-acetylated GlcNAc | Full acetylation | >50x | Moderate to High | [2] |
This table is a representative summary based on published findings and illustrates the general trends observed.
References
-
Lee S-U, Li CF, Mortales C-L, Pawling J, Dennis JW, Grigorian A, et al. (2019) Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLOS ONE 14(3): e0214253. [Link]
-
Lee, S.-U., Li, C. F., Mortales, C.-L., Pawling, J., Dennis, J. W., Grigorian, A., & Demetriou, M. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLoS ONE, 14(3). [Link]
-
Earl, C. C., & Ma, J. K.-C. (2021). Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation. Journal of Biological Chemistry, 297(1), 100824. [Link]
-
Zachara, N. E., & Hart, G. W. (2016). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiological Reviews, 96(3), 899–934. [Link]
-
Cisari, C., et al. (2023). The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study. International Journal of Molecular Sciences, 24(6), 5245. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184–190. [Link]
-
Hassan, K. A., et al. (2021). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Antibiotics, 10(7), 841. [Link]
-
Bermejo, M., et al. (2012). Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives. Journal of Pharmaceutical Sciences, 101(2), 530-540. [Link]
-
Poucher, W. A., & Taylor, R. J. (1980). Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs. Journal of Medicinal Chemistry, 23(7), 854-859. [Link]
-
Györgydeák, Z., et al. (2004). Synthesis of N-(beta-D-glucopyranosyl)- and N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase. Bioorganic & Medicinal Chemistry, 12(18), 4861-4870. [Link]
-
Cisari, C., et al. (2023). The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study. International Journal of Molecular Sciences, 24(6), 5245. [Link]
-
Erbacher, P., et al. (2006). From carbohydrate leads to glycomimetic drugs. Nature Reviews Drug Discovery, 5(7), 561-573. [Link]
-
Higgins, C. F. (2007). Role of efflux pumps and metabolising enzymes in drug delivery. Expert Opinion on Drug Delivery, 2(4), 683-694. [Link]
Sources
- 1. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity | PLOS One [journals.plos.org]
- 3. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transdermal permeability of N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 13. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-(beta-D-glucopyranosyl)- and N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anomeric Specificity in Action: A Comparative Guide to α- vs. β-2-Acetamido-2-deoxy-D-glucopyranosylamine in Biochemical Assays
Introduction
In the intricate world of glycobiology, the orientation of a single bond can dictate biological activity. This principle is powerfully illustrated by the anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine, a derivative of the ubiquitous amino sugar N-acetylglucosamine (GlcNAc). The anomeric carbon (C1) of the pyranose ring can exist in two stereoisomeric forms: alpha (α) and beta (β). While structurally similar, these anomers exhibit profoundly different behaviors in biochemical assays, a direct consequence of the stereospecificity of the enzymes and proteins that interact with them. This guide provides an in-depth comparison of the alpha and beta anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine, offering experimental data and protocols to aid researchers in their experimental design and data interpretation.
The Decisive Role of Anomeric Configuration in Biological Recognition
The orientation of the amine group at the anomeric carbon—axial in the α-anomer and equatorial in the β-anomer—creates distinct three-dimensional structures. This seemingly minor difference is a critical determinant for molecular recognition by proteins, particularly enzymes and lectins. The active sites of these proteins are exquisitely shaped to accommodate a specific anomeric configuration, leading to significant differences in binding affinity and catalytic efficiency.
A pivotal example of this specificity is the dynamic post-translational modification known as O-GlcNAcylation, where a single β-N-acetylglucosamine is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[3] Both OGT and OGA are highly specific for the β-anomer of N-acetylglucosamine derivatives.[4][5]
Comparative Performance in Key Biochemical Assays
The stringent anomeric specificity of enzymes like OGT and OGA, as well as various lectins, dictates the differential performance of the α- and β-anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine in a range of assays.
Enzymatic Assays: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)
In assays investigating the O-GlcNAc cycle, the β-anomer of 2-acetamido-2-deoxy-D-glucopyranosylamine would be the active compound, while the α-anomer would be expected to be inactive or a very poor substrate/inhibitor.
| Assay | Anomer | Expected Performance | Underlying Principle |
| OGT Activity Assay (as a potential inhibitor) | α-anomer | Low to no inhibition | The active site of OGT is evolved to recognize the β-anomeric configuration of the donor sugar (UDP-GlcNAc). The α-anomer of the glycosylamine will not fit properly in the active site.[4] |
| β-anomer | Potential for competitive inhibition | As a structural mimic of the GlcNAc moiety of the natural substrate, the β-anomer could potentially bind to the OGT active site and compete with UDP-GlcNAc. | |
| OGA Activity Assay (as a potential substrate or inhibitor) | α-anomer | No activity/inhibition | OGA is a retaining glycosidase that specifically hydrolyzes the β-O-glycosidic linkage.[5] The α-anomeric linkage of a potential substrate would not be recognized. As an inhibitor, the α-anomer would not fit the active site designed for the β-configuration.[6] |
| β-anomer | Potential substrate or inhibitor | The β-anomer of the glycosylamine could potentially act as a substrate if it can be glycosidically linked to a leaving group, or as an inhibitor by binding to the active site. |
Lectin Binding Assays
Lectins are carbohydrate-binding proteins with high specificity for particular sugar residues and their linkages. This specificity extends to the anomeric configuration. For example, some lectins specifically recognize terminal α-linked N-acetylgalactosamine (a related sugar), while others bind to β-linked structures.[7] A similar specificity is observed for N-acetylglucosamine-binding lectins.
| Lectin Type | Anomer | Expected Performance in Inhibition Assay | Rationale |
| α-GlcNAc specific lectin | α-anomer | Potent inhibitor | The α-anomer will effectively compete with α-GlcNAc-containing glycans for binding to the lectin's active site. |
| β-anomer | Weak to no inhibition | The β-anomer will not fit optimally into the binding site designed for the α-configuration. | |
| β-GlcNAc specific lectin (e.g., Wheat Germ Agglutinin) | α-anomer | Weak to no inhibition | The α-anomer will not effectively compete for binding to the lectin's active site. |
| β-anomer | Potent inhibitor | The β-anomer will mimic the natural ligand and inhibit the binding of β-GlcNAc-containing glycans.[8] |
Experimental Protocols
To empirically validate the differential activities of the α- and β-anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine, the following experimental protocols can be employed.
Protocol 1: OGA Activity Assay (Colorimetric)
This assay measures the activity of OGA using a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The inhibitory potential of the α- and β-anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine can be assessed by their ability to reduce the rate of p-nitrophenol production.
Materials:
-
Human O-GlcNAcase (OGA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
α- and β-anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine
-
Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Stop Solution (e.g., 0.4 M glycine-NaOH, pH 10.8)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNP-GlcNAc in the assay buffer.
-
Prepare serial dilutions of the α- and β-anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine in the assay buffer.
-
In a 96-well plate, add 25 µL of the assay buffer (for control) or the anomer solutions to the respective wells.
-
Add 25 µL of the pNP-GlcNAc solution to all wells.
-
Initiate the reaction by adding 50 µL of OGA solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each anomer concentration compared to the control.
Protocol 2: Lectin Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of the anomers to inhibit the binding of a biotinylated lectin to a glycoprotein immobilized on a microplate.
Materials:
-
Glycoprotein with terminal N-acetylglucosamine residues (e.g., asialofetuin)
-
Biotinylated lectin (α- or β-GlcNAc specific)
-
α- and β-anomers of 2-acetamido-2-deoxy-D-glucopyranosylamine
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well high-binding microplate
Procedure:
-
Coat the wells of a 96-well plate with the glycoprotein solution overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
In a separate plate, pre-incubate the biotinylated lectin with serial dilutions of the α- and β-anomers for 30 minutes.
-
Wash the glycoprotein-coated plate and add the lectin-anomer mixtures to the wells. Incubate for 1 hour at room temperature.
-
Wash the wells and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Determine the IC₅₀ value for each anomer.
Analytical Characterization of Anomers
Prior to their use in assays, it is crucial to confirm the anomeric purity of the 2-acetamido-2-deoxy-D-glucopyranosylamine samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between α- and β-anomers. The anomeric proton (H-1) exhibits a characteristic chemical shift and coupling constant (³JH1,H2) depending on its axial or equatorial orientation.[10]
-
α-anomer: The anomeric proton is in an axial position, resulting in a larger coupling constant (³JH1,H2 typically ~3-4 Hz).
-
β-anomer: The anomeric proton is in an equatorial position, leading to a smaller coupling constant (³JH1,H2 typically ~8-10 Hz).
High-Performance Liquid Chromatography (HPLC)
The α- and β-anomers can often be separated by HPLC, typically using a normal-phase column or a specialized carbohydrate analysis column. The different spatial arrangements of the anomers lead to differential interactions with the stationary phase, resulting in distinct retention times.[11][12]
Visualizing the Concepts
Caption: Differential activity of α- and β-anomers in key biochemical assays.
Conclusion
The anomeric configuration of 2-acetamido-2-deoxy-D-glucopyranosylamine is a critical factor determining its biological activity. The high stereospecificity of enzymes involved in O-GlcNAc cycling and various lectins results in a stark contrast in the performance of the α- and β-anomers in biochemical assays. For researchers in glycobiology and drug development, a thorough understanding of this anomeric specificity is paramount for designing robust experiments, accurately interpreting results, and ultimately, for the successful development of targeted therapeutics. The protocols and analytical methods outlined in this guide provide a framework for the empirical investigation of these fundamental principles.
References
-
Li, B., Li, H., Hu, C.-W., & Jiang, J. (2017). Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode. Nature Communications, 8, 666. [Link]
-
Lazarus, B. D., & Walker, S. (2019). Structural characterization of the O-GlcNAc cycling enzymes: insights into substrate recognition and catalytic mechanisms. Current Opinion in Chemical Biology, 48, 68-77. [Link]
-
Lazarus, M. B., Nam, Y., Jiang, J., Sliz, P., & Walker, S. (2011). O-GlcNAc transferase invokes nucleotide sugar pyrophosphate participation in catalysis. Nature Chemical Biology, 7(12), 1096-1102. [Link]
-
van Aalten, D. M. F., & Hart, G. W. (2014). O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? Journal of Biological Chemistry, 289(50), 34463-34465. [Link]
-
Ferenbach, A. T., & Cordara, G. (2023). Human O-GlcNAcase Uses a Preactivated Boat-skew Substrate Conformation for Catalysis. Evidence from X-ray Crystallography and QM/MM Metadynamics. Journal of the American Chemical Society, 145(42), 23145-23157. [Link]
-
Jinek, M., Rehwinkel, J., Lazarus, B. D., Izaurralde, E., Hanover, J. A., & Conti, E. (2008). Structural insights into mechanism and specificity of O-GlcNAc transferase. The EMBO Journal, 27(20), 2780-2788. [Link]
-
Zweitzig, D. R., & Hart, G. W. (2011). Chemical Approaches to Study O-GlcNAcylation. Accounts of Chemical Research, 44(8), 619-629. [Link]
-
Gabius, H. J., Gabius, S., Brinck, U., & Schauer, A. (1990). Endogenous lectins with specificity to beta-galactosides and alpha- or beta-N-acetyl-galactosaminides in human breast cancer. Their glycohistochemical detection in tissue sections by synthetically different types of neoglycoproteins, their quantitation on cultured cells by neoglycoenzymes and their usefulness as targets in lectin-mediated phototherapy in vitro. Pathology, Research and Practice, 186(5), 597-607. [Link]
-
Nagel, A. K., & Ball, L. E. (2014). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Amino Acids, 46(10), 2305-2316. [Link]
-
Hales, B. A., & Donnenberg, M. S. (2000). From alpha to beta: identification of amino acids required for the N-acetyllactosamine-specific lectin-like activity of bundlin. Molecular Microbiology, 36(5), 1104-1113. [Link]
-
Tateno, H., & Hirabayashi, J. (2021). Lectin blotting. In Glycoscience Protocols (pp. 1-10). Springer US. [Link]
-
Piller, V., Piller, F., & Cartron, J. P. (1990). Comparison of the carbohydrate-binding specificities of seven N-acetyl-D-galactosamine-recognizing lectins. European Journal of Biochemistry, 191(2), 461-466. [Link]
-
Thomas, M., Pierson, M., Uprety, T., & Kaushik, R. S. (2018). Lectins and inhibitors used for determining the lectin binding profile of MK1-OSU cells. [Table]. In Comparison of Porcine Airway and Intestinal Epithelial Cell Lines for the Susceptibility and Expression of Pattern Recognition Receptors upon Influenza Virus Infection. [Link]
-
Wikipedia. (2023, November 26). α-N-Acetylglucosaminidase. In Wikipedia. [Link]
-
Oliveira, A. S., et al. (2015). Inhibition of direct binding of lectins by using soluble carbohydrates. [Table]. In Fine carbohydrate recognition of Euphorbia milii lectin. [Link]
-
Nagel, A. K., & Ball, L. E. (2014). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Amino Acids, 46(10), 2305–2316. [Link]
-
B-K, P., et al. (2015). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. Journal of the American Chemical Society, 137(4), 1404-1414. [Link]
-
ResearchGate. (2013). β-Glucosidase activity determination protocol? [Online discussion forum]. [Link]
-
ZBiotech. (n.d.). Binding specificities of the 40 lectins. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]
-
Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]
-
Bearne, S. L., & Blouin, C. (2000). Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro. Bioorganic & Medicinal Chemistry, 8(4), 737-746. [Link]
-
Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]
-
Kiss, L., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(21), 5158. [Link]
-
Widmalm, G., & Agback, P. (2012). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 112(5), 2597-2633. [Link]
-
Birrane, G., et al. (2019). Structural characterization of the α-N-acetylglucosaminidase, a key enzyme in the pathogenesis of Sanfilippo syndrome B. Journal of Structural Biology, 205(3), 65-71. [Link]
-
Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications, 32(6), 1025-1030. [Link]
-
Shodex. (n.d.). Prevention of Anomer Separation. Retrieved from [Link]
-
AMSBIO. (n.d.). Beta-N-Acetylglucosaminidase. Retrieved from [Link]
-
Kurumbang, N. P., et al. (2022). Mutation Hotspot for Changing the Substrate Specificity of β-N-Acetylhexosaminidase: A Library of GlcNAcases. International Journal of Molecular Sciences, 23(14), 7738. [Link]
-
Farkas, V., et al. (2007). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1165(1-2), 196-200. [Link]
-
Wikipedia. (2023, December 14). Nuclear magnetic resonance spectroscopy of carbohydrates. In Wikipedia. [Link]
-
Whitworth, G. E., et al. (2007). Detailed comparative analysis of the catalytic mechanisms of beta-N-acetylglucosaminidases from families 3 and 20 of glycoside hydrolases. Biochemistry, 46(33), 9864-9876. [Link]
Sources
- 1. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase invokes nucleotide sugar pyrophosphate participation in catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human O-GlcNAcase Uses a Preactivated Boat-skew Substrate Conformation for Catalysis. Evidence from X-ray Crystallography and QM/MM Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the carbohydrate-binding specificities of seven N-acetyl-D-galactosamine-recognizing lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zbiotech.com [zbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating N-Acetyl-D-glucosylamine as a True Inhibitor of Hexosaminidase
For researchers, scientists, and drug development professionals, the rigorous validation of enzyme inhibitors is a cornerstone of discovery. This guide provides an in-depth, technically focused comparison for validating N-Acetyl-D-glucosylamine (NAG) as a true inhibitor of hexosaminidase. We will delve into the mechanistic rationale, present robust experimental protocols, and compare NAG to other known inhibitors, offering a comprehensive framework for your own investigations.
The Critical Role of Hexosaminidase and the Quest for Its Inhibitors
Hexosaminidases are lysosomal enzymes essential for the hydrolysis of terminal N-acetyl-D-hexosamine residues from glycoconjugates.[1][2][3] Specifically, the isoenzyme hexosaminidase A (Hex A), a heterodimer of α and β subunits, is crucial for the degradation of GM2 gangliosides in the brain and nervous system.[1][4] Deficiencies in Hex A activity, often due to mutations in the HEXA gene, lead to the accumulation of GM2 gangliosides, resulting in devastating neurodegenerative lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[1][5][6][7]
Given their critical physiological role, the identification and validation of potent and selective hexosaminidase inhibitors are of paramount importance. These inhibitors not only serve as valuable research tools to probe enzyme function but also hold therapeutic potential as pharmacological chaperones. By binding to and stabilizing mutant forms of the enzyme, they can facilitate proper folding and trafficking to the lysosome, thereby restoring partial enzyme activity.[1][8]
N-Acetyl-D-glucosylamine (NAG): A Product and a Potential Inhibitor
N-Acetyl-D-glucosylamine is one of the monosaccharide products resulting from the enzymatic breakdown of oligosaccharides by hexosaminidase.[9] It is a well-established principle in enzymology that high concentrations of a reaction product can lead to feedback inhibition.[9] This guide will walk you through the necessary steps to rigorously validate whether NAG acts as a true inhibitor and to characterize its inhibitory mechanism.
Experimental Validation of NAG as a Hexosaminidase Inhibitor: A Step-by-Step Approach
A multi-faceted experimental approach is essential to unequivocally validate NAG as a hexosaminidase inhibitor. This involves a combination of enzyme kinetics, biophysical assays, and cell-based models.
Enzyme Kinetics: Unraveling the Mechanism of Inhibition
Enzyme kinetics studies are the gold standard for characterizing the nature of enzyme inhibition. The primary objective is to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Sources
- 1. Hexosaminidase - Wikipedia [en.wikipedia.org]
- 2. Hexosaminidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEXA gene: MedlinePlus Genetics [medlineplus.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. myriad.com [myriad.com]
- 7. Tay-Sachs Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to Glycosyl Donors in Glycan Synthesis
Welcome to an in-depth analysis of glycosyl donors, the cornerstone building blocks in the chemical synthesis of glycans. For researchers, medicinal chemists, and drug development professionals, the strategic selection of a glycosyl donor is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. The complexity of glycan structures, with their multiple hydroxyl groups and stereocenters, makes the formation of the glycosidic bond one of the most challenging feats in organic synthesis.[1]
This guide moves beyond a simple catalog of reagents. It is designed to provide a framework for rational decision-making, grounded in mechanistic principles and supported by comparative data. We will explore the causality behind experimental choices, empowering you to not only select the appropriate donor but also to troubleshoot and optimize your glycosylation reactions.
Part 1: Fundamental Principles of Glycosylation
Before comparing specific donors, it's crucial to understand the underlying principles that govern their reactivity and stereoselectivity. The outcome of any glycosylation is a delicate interplay between the glycosyl donor, the glycosyl acceptor, protecting groups, the activation system (promoter), solvent, and temperature.[2][3]
The Mechanistic Spectrum: SN1 vs. SN2 Pathways
Glycosylation reactions operate on a mechanistic continuum ranging from a dissociative SN1-like pathway to an associative SN2-like pathway.[1][4] The dominant mechanism profoundly influences the stereochemical outcome.
-
SN1 (Dissociative): The leaving group departs first, forming a highly reactive, planar oxocarbenium ion intermediate. The acceptor can then attack from either the α- or β-face, often leading to a mixture of anomers. The final product ratio is influenced by thermodynamic and kinetic factors, including the anomeric effect.
-
SN2 (Associative): The acceptor attacks the anomeric carbon at the same time as the leaving group departs, in a single concerted step. This process results in an inversion of stereochemistry at the anomeric center. A pure SN2 glycosylation is the ideal scenario for achieving complete stereocontrol.
Caption: Glycosylation reaction mechanism spectrum.
Controlling Stereochemistry: The Power of the C-2 Protecting Group
The most reliable strategy for controlling stereochemistry is neighboring group participation . When a protecting group at the C-2 position (e.g., acetate, benzoate) is capable of participating in the reaction, it attacks the anomeric center as the leaving group departs. This forms a stable cyclic acyloxonium ion intermediate, which effectively shields one face of the donor. The incoming acceptor is then forced to attack from the opposite face, leading exclusively to the 1,2-trans-glycoside .[5] For a glucose donor, this would result in a β-linkage, while for a mannose donor, it would yield an α-linkage.
Caption: Neighboring group participation for 1,2-trans glycosylation.
The Armed-Disarmed Principle: A Strategy for Chemoselectivity
The electronic nature of the protecting groups elsewhere on the sugar ring significantly impacts the reactivity of the donor. This concept, known as the "armed-disarmed" principle , is a cornerstone of modern oligosaccharide synthesis.[6]
-
Armed Donors: Possess electron-donating protecting groups (e.g., benzyl ethers). These groups increase the electron density at the anomeric center, destabilizing the ground state and promoting the formation of the oxocarbenium ion. They are highly reactive.
-
Disarmed Donors: Feature electron-withdrawing protecting groups (e.g., acyl groups like benzoates or acetates). These groups decrease electron density, stabilizing the anomeric center and making the donor less reactive.[6]
This reactivity difference allows for chemoselective glycosylations, where an "armed" donor can be activated in the presence of a "disarmed" acceptor that also has a leaving group (e.g., a thioglycoside), which remains untouched.
Part 2: A Head-to-Head Comparison of Glycosyl Donors
The choice of leaving group at the anomeric position defines the class of glycosyl donor and dictates the required activation conditions. Here, we compare the most prevalent classes used in modern synthesis.
| Feature | Glycosyl Halides | Thioglycosides | Glycosyl Trichloroacetimidates | Glycosyl Phosphates |
| Leaving Group | -Br, -Cl, -F | -SR (e.g., -SPh, -SEt) | -OC(=NH)CCl₃ | -OPO(OPh)₂ |
| Relative Reactivity | Moderate to High | Low to High (Tunable) | Very High | High |
| Stability | Moderate (moisture sensitive) | High (very stable) | Low (moisture sensitive) | Moderate to High |
| Typical Activators | Ag⁺/Hg²⁺ salts (Br/Cl); Lewis acids (F) | NIS/TfOH, DMTST, MeOTf | Catalytic Lewis/Brønsted acid (TMSOTf, BF₃·OEt₂) | TMSOTf |
| Stereocontrol | Good with NGP¹ | Good with NGP¹, versatile | Good with NGP¹, can be complex | Good with NGP¹, versatile |
| Key Advantage | Historical, well-established | Versatility, stability, use in block synthesis | High reactivity, high yields, catalytic activation | Suitability for automated synthesis |
| Key Disadvantage | Stoichiometric toxic heavy metals | Can be sluggish, potential aglycon transfer | Moisture sensitivity, potential rearrangement | Preparation can be complex |
¹NGP = Neighboring Group Participation
Class 1: Glycosyl Halides (Bromides and Fluorides)
The classical Koenigs-Knorr reaction, using glycosyl bromides and chlorides activated by silver or mercury salts, is the oldest method but remains relevant.[5][7]
-
Reactivity & Stability: Glycosyl bromides are reactive but sensitive to moisture. Glycosyl fluorides are significantly more stable, requiring more forceful activation (e.g., BF₃·Et₂O), which makes them useful in orthogonal glycosylation strategies.[1]
-
Advantages: Decades of literature and predictable outcomes, especially for 1,2-trans linkages.
-
Disadvantages: The primary drawback is the need for stoichiometric amounts of toxic heavy metal salt promoters (for bromides/chlorides), which can complicate purification and is environmentally undesirable.[5]
Class 2: Thioglycosides
Thioglycosides are arguably the most versatile and widely used glycosyl donors.[8] Their popularity stems from their excellent balance of stability and tunable reactivity.
-
Reactivity & Stability: They are exceptionally stable, withstanding a wide array of common protecting group manipulations, making them ideal for the synthesis of complex building blocks.[1][8] Their reactivity is "unlocked" only in the presence of a specific thiophilic promoter, most commonly N-Iodosuccinimide (NIS) with a catalytic amount of an acid like triflic acid (TfOH).[6]
-
Advantages: Superb stability, tunable reactivity, and central role in armed-disarmed and sequential glycosylation strategies.
-
Disadvantages: Glycosylation reactions can sometimes be sluggish. Under certain conditions, an "aglycon transfer" side reaction can occur, where the thio-aglycon from one donor is transferred to another activated donor.
Class 3: O-Glycosyl Trichloroacetimidates
Developed by Richard R. Schmidt, trichloroacetimidate donors are renowned for their high reactivity and the ability to be activated by catalytic amounts of a Lewis or Brønsted acid.[5]
-
Reactivity & Stability: These are among the most reactive donors available, often leading to high yields in short reaction times. However, this high reactivity comes at the cost of stability; they are very sensitive to moisture and acidic conditions.[5]
-
Advantages: Excellent reactivity, high yields, and requirement for only catalytic activators.
-
Disadvantages: Prone to hydrolysis. A common side reaction is the rearrangement of the imidate to a stable anomeric trichloroacetamide, which acts as a dead-end product, necessitating the use of excess donor.[9][10][11] This occurs via an intermolecular aglycon transfer mechanism.[9][10]
Class 4: Glycosyl Phosphates
Glycosyl phosphates are emerging as highly effective donors, particularly for the synthesis of complex and challenging linkages. They are the natural donors in biological systems.[6]
-
Reactivity & Stability: They are stable building blocks that can be activated, typically with TMSOTf, to become potent glycosylating agents.[12]
-
Advantages: They are highly versatile and have proven more effective than thioglycosides in certain challenging syntheses, such as for chitin and chitosan oligosaccharides.[1] Their properties make them exceptionally well-suited for Automated Glycan Assembly (AGA).[1][13]
-
Disadvantages: The synthesis of the phosphate donor itself can be more involved than for other donor types.
Performance Data: A Comparative Model Reaction
To illustrate the practical differences, let's compare the performance of different donors in a model reaction: the synthesis of a disaccharide.
| Donor Type | Glycosyl Acceptor | Activator | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Acetobromocellobiose | Methyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside | Ag₂CO₃ | RT | 16 h | 60-85 | >1:20 | [5] |
| Trichloroacetimidate | Methyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside | TMSOTf (cat.) | -40 to 0 | 30 min | 80-95 | >1:20 | [5] |
| Thioglycoside (Glc) | Protected Acceptor | NIS / TfOH | -20 | 1-2 h | ~85 | >1:19 | General Literature |
| Phosphate (GlcNAc) | Protected Acceptor | TMSOTf | -78 to -40 | 1 h | 34* | N/A | [1] |
*Note: The 34% yield for the glycosyl phosphate was in the context of a challenging automated synthesis of a chitin oligosaccharide, where the corresponding thioglycoside yielded only 8%. This highlights that absolute yield is context-dependent, and donor choice can be critical for difficult linkages.[1]
Part 3: Field-Proven Experimental Protocols
The following protocols are representative workflows. The key to success is rigorous exclusion of moisture. All glassware should be flame- or oven-dried, and reactions must be run under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Schmidt Glycosylation with a Trichloroacetimidate Donor
This protocol describes a typical glycosylation using a highly reactive trichloroacetimidate donor. The use of low temperatures is critical to control the high reactivity and minimize side reactions.
Workflow Diagram
Caption: Experimental workflow for a typical glycosylation reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the glycosyl trichloroacetimidate donor (1.2 eq.), the glycosyl acceptor (1.0 eq.), and freshly activated powdered molecular sieves (4 Å).
-
Causality: Molecular sieves are crucial for scavenging any trace amounts of water, which would otherwise rapidly hydrolyze the highly sensitive donor and activator.
-
-
Solvation and Cooling: Add anhydrous dichloromethane (DCM) via syringe and stir the resulting suspension at room temperature for 30 minutes. Then, cool the mixture to the desired temperature (typically between -20 °C and -78 °C).
-
Causality: Pre-stirring ensures all reagents are dry. Low temperatures are essential to control the reaction rate, enhance stereoselectivity, and suppress the formation of the trichloroacetamide side product.[5]
-
-
Activation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.) in anhydrous DCM dropwise via syringe.
-
Causality: TMSOTf is a powerful Lewis acid that catalytically activates the imidate, initiating the reaction. Dropwise addition prevents localized high concentrations of the activator, which could lead to uncontrolled decomposition.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Causality: The basic amine neutralizes the acidic catalyst, immediately halting the reaction and preventing product degradation during workup.
-
-
Purification: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite® to remove the molecular sieves. Concentrate the filtrate and purify the crude residue by silica gel column chromatography to yield the desired oligosaccharide.[5]
Protocol 2: Thioglycoside Glycosylation
This protocol uses the versatile thioglycoside donor, which requires a thiophilic promoter system. The reaction is generally less sensitive than the imidate method but still requires anhydrous conditions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under Argon, add the thioglycoside donor (1.5 eq.), the glycosyl acceptor (1.0 eq.), and activated molecular sieves (4 Å).
-
Solvation and Cooling: Add anhydrous DCM and stir the suspension at room temperature for 30 minutes. Cool the mixture to -40 °C.
-
Activation: Add N-Iodosuccinimide (NIS, 1.5 eq.). Stir for 5 minutes, then add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) dropwise.
-
Causality: NIS is the thiophile that coordinates to the anomeric sulfur atom. The strong Brønsted acid, TfOH, then protonates this complex, making the thio-aglycon an excellent leaving group and activating the donor.
-
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction may appear yellow or orange due to the iodine-based promoter.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality: Sodium thiosulfate is a reducing agent that neutralizes the excess NIS and any iodine formed, which is critical for a clean workup.
-
-
Purification: Warm the mixture to room temperature, filter through Celite®, and transfer the filtrate to a separatory funnel. Wash sequentially with saturated aq. Na₂S₂O₃ and saturated aq. sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Part 4: Conclusion and Future Outlook
The four classes of glycosyl donors discussed here—halides, thioglycosides, trichloroacetimidates, and phosphates—form the core toolkit of the synthetic carbohydrate chemist. There is no single "best" donor; the optimal choice is always context-dependent.
-
For reliability and well-precedented reactions, glycosyl halides remain a viable option, despite their drawbacks.
-
For complex, multi-step syntheses requiring a stable building block that can be activated at will, thioglycosides are often the donor of choice.
-
For rapid, high-yielding couplings where reactivity is paramount, trichloroacetimidates are an excellent, though sensitive, option.
-
For challenging linkages and for pioneering work in automated synthesis, glycosyl phosphates represent the modern frontier.
Looking ahead, the development of "bimodal" glycosyl donors, which can be steered to form either α- or β-glycosides by simply tuning reaction conditions, promises to further streamline synthetic strategies by reducing the number of building blocks required.[14][15] As the field of chemical glycobiology continues to expand, a deep, mechanistic understanding of these fundamental building blocks will remain the most critical tool for success.
References
-
Comparison of glycosyl donors: a supramer approach. PubMed Central.[Link]
-
Chemical O‐Glycosylations: An Overview. National Institutes of Health.[Link]
-
Advances in glycoside and oligosaccharide synthesis. Royal Society of Chemistry.[Link]
-
Glycosyl donor. Wikipedia.[Link]
-
On the reactivity and selectivity of donor glycosides in glycochemistry and glycobiology: trapped covalent intermediates. Royal Society of Chemistry.[Link]
-
Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online.[Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers Media S.A.[Link]
-
Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. ResearchGate.[Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. National Institutes of Health.[Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. Freie Universität Berlin.[Link]
-
Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society.[Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. National Institutes of Health.[Link]
-
A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. PubMed.[Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. ACS Publications.[Link]
-
Comparison of glycosyl donors: a supramer approach. Beilstein Journals.[Link]
-
Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents. PubMed.[Link]
-
Acceptor reactivity in glycosylation reactions. Royal Society of Chemistry.[Link]
-
One-pot glycosylation of different glycosyl trichloroacetimidates 2–5,... ResearchGate.[Link]
-
Comparision of donors 187 and 189 in glycosylation. ResearchGate.[Link]
-
Glycosyl Trichloroacetimidates. ResearchGate.[Link]
-
Solid‐Phase Synthesis of Fluorinated Analogues of Glycosyl 1‐Phosphate Repeating Structures from Leishmania using the Phosphoramidite Method. National Institutes of Health.[Link]
-
(PDF) Solid‐Phase Synthesis of Fluorinated Analogues of Glycosyl 1‐Phosphate Repeating Structures from Leishmania using the Phosphoramidite Method. ResearchGate.[Link]
-
Chemical Strategies for Controlling Sulfation in Biomacromolecules. ACS Publications.[Link]
Sources
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 7. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Acetamido-2-Deoxy-beta-D-glucopyranosylamine Derivatives in Cancer Cells
Introduction: Targeting Aberrant Glycosylation, a Hallmark of Cancer
The landscape of cancer therapy is perpetually evolving, moving towards more targeted and mechanistically driven approaches. One such promising avenue is the exploitation of aberrant glycosylation, a universal feature of malignant transformation. Altered glycan structures on the cancer cell surface play a pivotal role in tumor progression, influencing cell signaling, adhesion, invasion, and immune evasion[1][2]. This guide provides a comprehensive comparison of the efficacy of a specific class of compounds, 2-acetamido-2-deoxy-beta-D-glucopyranosylamine derivatives, which are designed to interfere with these aberrant glycosylation processes. We will delve into their mechanism of action, compare their cytotoxic profiles with established chemotherapeutic agents, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers and drug development professionals.
Mechanism of Action: Disrupting the Sugar-Coated Shield of Cancer
The primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of crucial enzymes involved in glycosylation pathways. A key target is the enzyme O-GlcNAc transferase (OGT), which catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous intracellular proteins[3][4][5]. In many cancers, OGT is overexpressed, leading to hyper-O-GlcNAcylation of proteins that are critical for cancer cell survival and proliferation[5][6].
By acting as mimics of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), these derivatives can competitively inhibit OGT, leading to a reduction in the O-GlcNAcylation of key oncogenic proteins. This disruption can trigger a cascade of downstream effects, including the destabilization of oncoproteins and the modulation of critical signaling pathways.
Furthermore, some derivatives have been shown to interfere with the biosynthesis of other important glycans, such as hyaluronan, a key component of the extracellular matrix that is often dysregulated in cancer[7]. By acting as chain terminators, these analogs can inhibit hyaluronan synthesis, thereby impeding tumor growth and metastasis[7].
Comparative Efficacy: Benchmarking Against the Gold Standard
A critical aspect of evaluating any new anticancer agent is to benchmark its performance against existing therapies. While direct head-to-head studies are still emerging, the available data allows for a compelling comparative analysis.
Cytotoxicity Profile of Novel Derivatives
Several studies have reported the synthesis and cytotoxic evaluation of novel this compound derivatives across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorine-containing glucosamine analog | Pancreatic cancer (KP1-NL) | 30 | [7] |
| Oleanolic acid-3-yl beta-D-GluNAc | Leukemia (HL-60) | Significant cytotoxicity | [8] |
| Oleanolic acid-3-yl beta-D-GluNAc | Gastric cancer (BGC-823) | Significant cytotoxicity | [8] |
| N-acetylglucosamine-bearing oleanolic acid saponin | Leukemia (HL-60) | < 10 (in one case) | [9] |
Synergistic Potential with Standard Chemotherapeutics
A particularly promising strategy is the use of glycosylation inhibitors as chemosensitizers to enhance the efficacy of conventional anticancer drugs. The related glucose analog, 2-deoxy-D-glucose (2-DG), has demonstrated significant synergistic effects when combined with DNA-damaging agents like doxorubicin and cisplatin[8][9][10]. By inhibiting glycolysis and interfering with N-linked glycosylation, 2-DG can render cancer cells more susceptible to the cytotoxic effects of these drugs[7][11]. This suggests a strong rationale for exploring similar combination therapies with this compound derivatives.
For context, the IC50 values for some standard chemotherapeutic agents are provided below. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.
| Standard Drug | Cancer Cell Line | IC50 (nM) | Reference |
| Doxorubicin | Breast cancer (MCF-7) | 8306 | [12] |
| Doxorubicin | Breast cancer (MDA-MB-231) | 6602 | [12] |
| Cisplatin | Breast cancer (MCF-7) | 20,000 | [13] |
Impact on Key Signaling Pathways
The anticancer activity of this compound derivatives is intrinsically linked to their ability to modulate critical intracellular signaling pathways that drive tumorigenesis.
The PI3K/Akt and MAPK Pathways
The PI3K/Akt and MAPK signaling pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Aberrant glycosylation has been shown to play a role in the activation of these pathways[14][15][16]. By inhibiting glycosylation, particularly the function of receptor tyrosine kinases (RTKs) that are often heavily glycosylated, these derivatives can lead to a downstream reduction in the phosphorylation and activation of key signaling molecules like Akt and ERK[6][17].
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is another critical regulator of cell fate and is frequently dysregulated in cancers, particularly colorectal cancer. O-GlcNAcylation has been shown to stabilize β-catenin, the central effector of this pathway, by competing with phosphorylation that would otherwise mark it for degradation[3]. By inhibiting OGT, this compound derivatives can decrease β-catenin stability, leading to its degradation and the subsequent downregulation of Wnt target genes involved in cell proliferation and invasion[18].
Experimental Protocols
To facilitate the reproducible evaluation of these compounds, we provide detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound derivatives represent a compelling class of targeted anticancer agents. Their ability to disrupt aberrant glycosylation, a hallmark of cancer, provides a clear mechanistic rationale for their efficacy. The data presented in this guide highlights their cytotoxic potential and, perhaps more importantly, their capacity to synergize with existing chemotherapies. The modulation of key oncogenic signaling pathways further underscores their therapeutic promise.
Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives. Furthermore, the development of more potent and selective inhibitors, guided by structure-activity relationship studies, will be crucial for translating these promising compounds into clinically effective cancer therapies. The continued exploration of glycosylation as a therapeutic target holds immense potential to reshape the landscape of cancer treatment.
References
- Wang, P., Wang, J., Guo, T., & Li, Y. (2010). Synthesis and anti-cancer activity of a glycosyl library of N-acetylglucosamine-bearing oleanolic acid.
- Wang, P., Wang, J., Guo, T., & Li, Y. (2010). Synthesis and cytotoxic activity of the N-acetylglucosamine-bearing triterpenoid saponins.
- Pinho, S. S., & Reis, C. A. (2015). Glycosylation in cancer: mechanisms and clinical implications.
- Mahal, L. K. (2014). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. ACS Chemical Biology, 9(7), 1495-1500.
- Zhang, F., & Aft, R. L. (2009). Chemosensitizing and cytotoxic effects of 2-deoxy-D-glucose on breast cancer cells. Journal of Cancer Research and Therapeutics, 5(Suppl 1), S41-S43.
- Olivier-Van Stichelen, S., Dehennaut, V., Buzy, A., Zachayus, J. L., Guinez, C., Mir, A. M., ... & Lefebvre, T. (2014). O-GlcNAcylation stabilizes β-catenin through direct competition with phosphorylation at threonine 41. The FASEB Journal, 28(8), 3325-3338.
- Gu, Y., Mi, W., He, T., Wang, Z., & Liu, X. (2020).
- Contessa, J. N., Bhojani, M. S., Freeze, H. H., Rehemtulla, A., & Lawrence, T. S. (2008). Inhibition of N-linked glycosylation disrupts receptor tyrosine kinase signaling in tumor cells. Cancer Research, 68(10), 3803-3809.
- Pinho, S. S., & Reis, C. A. (2015). Glycosylation in cancer: mechanisms and clinical implications.
- Ferreira, G., Cuello, H., Nogueira, A. C., & Gabri, M. (2019). N-Glycosylation as a Key Requirement for the Positive Interaction of Integrin and uPAR in Glioblastoma. International Journal of Molecular Sciences, 20(18), 4475.
- Wen, Y., Li, Y., Wang, Y., & Liu, Y. (2022). The Regulatory Mechanism of EpCAM N-Glycosylation-Mediated MAPK and PI3K/Akt Pathways on Epithelial-Mesenchymal Transition in Breast Cancer Cells. Cellular and Molecular Biology, 68(5), 192-201.
- Luo, B., So, K. W., & Chen, H. (2018). The Regulatory Mechanism of EpCAM N-Glycosylation-Mediated MAPK and PI3K/Akt Pathways on Epithelial-Mesenchymal Transition in Breast Cancer Cells. Cellular and Molecular Biology, 68(5), 192-201.
- Slawson, C., & Hart, G. W. (2011). O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling. Trends in Cell Biology, 21(9), 547-556.
- Ma, Z., & Vosseller, K. (2014). MAPK/ERK signaling pathway-induced hyper-O-GlcNAcylation enhances cancer malignancy. Molecular & Cellular Proteomics, 13(6), 1493-1503.
- Slawson, C., & Hart, G. W. (2011). O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling. Trends in Cell Biology, 21(9), 547-556.
- Drewinko, B., & Gottlieb, J. A. (1975). Comparative cytotoxicity between cisplatin and second generation platinum analogs. Cancer Research, 35(6), 1765-1771.
- Zhirnik, A. S., Pozdnyakova, N. V., Chubarov, A. S., Knorre, D. G., & Godovikova, T. S. (2019). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics, 11(11), 589.
- Pinho, S. S., & Reis, C. A. (2015). Glycosylation in cancer: mechanisms and clinical implications.
- Asadi, M., & Torkzadeh-Mahani, M. (2019). Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents on MCF-7 Cells. Avicenna Journal of Medical Biotechnology, 11(2), 163-169.
- Ak, M., & Gülçin, İ. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(4), 684-691.
- Holst, C., & Oredsson, S. (2005). Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines. Toxicology in Vitro, 19(3), 337-344.
- Chen, Y. J., Chen, C. N., & Wang, Y. J. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Molecules, 27(17), 5601.
- Garifullin, A. I., Galkin, V. I., & Kataev, V. E. (2022). Cytotoxic activity of conjugates of isosteviol and N-acetylglucosamine... Molecules, 27(1), 123.
- Zhirnik, A. S., Pozdnyakova, N. V., Chubarov, A. S., Knorre, D. G., & Godovikova, T. S. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2201.
- Li, X., Wang, Y., & Zhang, Y. (2021). The IC50 of Doxorubicin to MDA-MB-231 and MDA- MB-231/ADM Cells. Journal of Cancer, 12(12), 3567-3575.
Sources
- 1. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]
- 2. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation stabilizes β-catenin through direct competition with phosphorylation at threonine 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK signaling pathway-induced hyper-O-GlcNAcylation enhances cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity, radiosensitization, and chemosensitization of tumor cells by 2-deoxy-D-glucose in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cellmolbiol.org [cellmolbiol.org]
- 17. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
A Comparative Guide to the Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine: Chemical and Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of key carbohydrate building blocks is a critical step in the development of novel therapeutics, diagnostics, and research tools. Among these, 2-acetamido-2-deoxy-β-D-glucopyranosylamine, a derivative of N-acetylglucosamine (GlcNAc), serves as a valuable precursor for the synthesis of N-glycans, glycopeptides, and various glycoconjugates. This guide provides an in-depth comparison of the primary synthetic routes to this important compound, offering insights into the underlying chemistry, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Introduction to 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
2-Acetamido-2-deoxy-β-D-glucopyranosylamine is a glycosylamine in which the anomeric hydroxyl group of N-acetylglucosamine is replaced by an amino group. This seemingly simple substitution opens up a world of synthetic possibilities, allowing for the direct linkage of the sugar moiety to amino acids, proteins, and other molecules through amide bond formation. The β-configuration at the anomeric center is crucial for mimicking the natural linkage in N-linked glycoproteins. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and the overall efficiency of a research or development program.
This guide will explore three principal synthetic strategies:
-
Direct Amination of N-Acetyl-D-glucosamine: A classical and straightforward approach.
-
The Glycosyl Azide Reduction Pathway: A versatile and often high-yielding two-step method.
-
Enzymatic Synthesis: A green and highly selective biocatalytic alternative.
A fourth, emerging method, Mechanochemical Synthesis , will also be discussed as a promising solvent-free option.
Route 1: Direct Amination of N-Acetyl-D-glucosamine
The direct conversion of the anomeric hydroxyl group of N-acetyl-D-glucosamine into an amino group is a well-established method. This approach typically involves the reaction of the unprotected sugar with an ammonia equivalent, often in the form of ammonium salts.
The Likhosherstov Method: A Classic Approach
A widely cited method for the synthesis of glycosylamines from unprotected sugars involves the use of ammonium bicarbonate. This method, pioneered by Likhosherstov and colleagues, offers a simple and direct route to the desired product.
Reaction Mechanism: The reaction proceeds through the open-chain aldehyde form of N-acetylglucosamine, which is in equilibrium with the cyclic hemiacetal. The ammonia generated from the ammonium bicarbonate acts as a nucleophile, attacking the carbonyl group to form an unstable imine intermediate. This intermediate then cyclizes to the more stable glycosylamine. The β-anomer is generally the thermodynamic product and is favored.
Figure 1: Simplified reaction pathway for direct amination.
Experimental Protocol (Likhosherstov Method):
-
Dissolve N-acetyl-D-glucosamine in a saturated aqueous solution of ammonium bicarbonate.
-
Stir the reaction mixture at room temperature. The reaction is typically slow and may require several days to a week for completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, lyophilize the reaction mixture to remove water and excess ammonium bicarbonate.
-
The crude product can be used directly for subsequent reactions or purified by recrystallization.[1]
A variation of this method involves heating the reducing sugar with an aqueous solution of ammonia in the presence of one equivalent of ammonium bicarbonate at around 42°C for 36 hours, which can lead to a quantitative yield of the corresponding glycosylamine after lyophilization.[2][3]
Microwave-Assisted Direct Amination
To address the long reaction times associated with the classical Likhosherstov method, microwave irradiation has been employed to accelerate the synthesis of glycosylamines.
Experimental Protocol (Microwave-Assisted):
-
Suspend N-acetyl-D-glucosamine in a suitable solvent (e.g., methanol or water) in a microwave-safe vessel.
-
Add an excess of an aminating agent, such as ammonium carbonate or ammonium carbamate.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 80-120°C) for a significantly reduced reaction time (minutes to hours).[4]
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Route 2: The Glycosyl Azide Reduction Pathway
This two-step approach involves the initial conversion of N-acetyl-D-glucosamine to the corresponding glycosyl azide, followed by the reduction of the azide to the desired amine. This method offers excellent stereocontrol and is often high-yielding.
Step 1: Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosyl Azide
The synthesis of the glycosyl azide precursor typically starts from a protected form of N-acetyl-D-glucosamine to ensure regioselectivity.
Experimental Protocol (Synthesis of Glycosyl Azide):
-
Protection: Acetylate the hydroxyl groups of N-acetyl-D-glucosamine to form 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose.
-
Azidation: React the per-O-acetylated N-acetylglucosamine with trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in an anhydrous solvent like dichloromethane (DCM) at room temperature.[5]
-
Quench the reaction and purify the resulting 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide by column chromatography.
-
Deprotection: Remove the acetyl protecting groups using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield 2-acetamido-2-deoxy-β-D-glucopyranosyl azide.[6]
Step 2: Reduction of the Glycosyl Azide
The azide group can be efficiently reduced to the primary amine via two main methods: Staudinger ligation or catalytic hydrogenation.
The Staudinger reaction involves the treatment of the glycosyl azide with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine and phosphine oxide.[7][8][9]
Reaction Mechanism: The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the loss of dinitrogen gas to form the aza-ylide. Subsequent hydrolysis yields the desired amine.
Figure 2: Staudinger reduction of a glycosyl azide.
Experimental Protocol (Staudinger Reduction):
-
Dissolve the 2-acetamido-2-deoxy-β-D-glucopyranosyl azide in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (PPh₃) to the solution and stir at room temperature until the reaction is complete, as monitored by TLC.
-
Concentrate the reaction mixture and purify the product by chromatography to remove the triphenylphosphine oxide byproduct.
Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines, with the only byproduct being nitrogen gas.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the glycosyl azide in a suitable solvent, such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Subject the mixture to a hydrogen atmosphere (either from a hydrogen gas cylinder or a hydrogen donor like ammonium formate in catalytic transfer hydrogenation) with vigorous stirring.[10][11]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the desired 2-acetamido-2-deoxy-β-D-glucopyranosylamine.
Route 3: Enzymatic Synthesis
The use of enzymes for the synthesis of glycosides and their derivatives offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. β-N-acetylhexosaminidases, which naturally hydrolyze terminal N-acetylglucosamine residues, can be employed in a "reverse" or "transglycosylation" mode to form new glycosidic linkages.
Reaction Principle: In the presence of a suitable glycosyl donor and an acceptor nucleophile (in this case, an amine), the enzyme catalyzes the transfer of the glycosyl moiety from the donor to the acceptor. Glycosyl azides have been shown to be effective donor substrates for some β-N-acetylhexosaminidases in transglycosylation reactions.[12]
Hypothetical Experimental Protocol (Enzymatic Synthesis):
-
Incubate 2-acetamido-2-deoxy-β-D-glucopyranosyl azide (as the glycosyl donor) with a high concentration of an ammonia source (e.g., ammonium carbonate) in a suitable buffer.
-
Add a β-N-acetylhexosaminidase from a microbial source (e.g., Aspergillus oryzae).[13]
-
Maintain the reaction at an optimal temperature and pH for the enzyme.
-
Monitor the formation of the glycosylamine product by HPLC or other analytical techniques.
-
Purify the product from the reaction mixture, which may involve separation from the enzyme, unreacted starting materials, and byproducts.
Emerging Route: Mechanochemical Synthesis
Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, is gaining traction as a green chemistry approach. This solvent-free method can lead to high yields and reduced reaction times.
Reaction Principle: The mechanical energy input during ball milling facilitates the intimate mixing of the reactants and can lower the activation energy of the reaction. For the synthesis of glycosylamines, this method involves the direct reaction of the unprotected sugar with an amine.
Experimental Protocol (Mechanochemical Synthesis):
-
Place N-acetyl-D-glucosamine and a solid amine source (or a solid carrier for ammonia) in a ball milling jar with grinding balls.
-
Mill the mixture at a specified frequency for a defined period.
-
After milling, extract the product from the solid mixture with a suitable solvent.
-
Purify the product as necessary.[7]
Comparative Analysis of Synthetic Routes
| Feature | Direct Amination (Likhosherstov) | Microwave-Assisted Amination | Glycosyl Azide Reduction | Enzymatic Synthesis | Mechanochemical Synthesis |
| Starting Material | N-Acetyl-D-glucosamine | N-Acetyl-D-glucosamine | Protected N-Acetyl-D-glucosamine | Glycosyl Azide or other activated donor | N-Acetyl-D-glucosamine |
| Number of Steps | 1 | 1 | 2-3 (including protection/deprotection) | 1 (from activated donor) | 1 |
| Reaction Time | Days | Minutes to hours | Hours to days | Hours to days | Minutes to hours |
| Yield | Moderate to high | Moderate to high | Generally high | Variable, depends on enzyme and conditions | High |
| Stereoselectivity | Generally good (thermodynamic control) | Generally good | Excellent (retention of configuration) | Excellent (enzyme-controlled) | Generally good |
| Purity/Byproducts | Can have side products | Can have side products | Cleaner, but requires removal of PPh₃O or catalyst | High purity, minimal byproducts | High purity, simple work-up |
| Scalability | Moderate | Good | Good | Potentially challenging | Good |
| "Green" Aspects | Aqueous solvent | Reduced reaction time and energy | Use of potentially hazardous reagents (azides) and solvents | Mild, aqueous conditions, biodegradable catalyst | Solvent-free |
| Expertise Required | Low to moderate | Moderate (requires microwave reactor) | High (handling of azides and multi-step synthesis) | Moderate to high (enzyme handling and optimization) | Moderate (requires ball mill) |
Conclusion: Choosing the Right Path
The optimal synthetic route for 2-acetamido-2-deoxy-β-D-glucopyranosylamine depends on the specific requirements of the researcher or organization.
-
For simplicity and cost-effectiveness on a smaller scale, the Direct Amination methods, particularly the Likhosherstov approach, are attractive despite the longer reaction times. Microwave-assisted amination offers a significant speed advantage for this direct route.
-
When high yield, purity, and stereochemical control are paramount, the Glycosyl Azide Reduction Pathway is often the method of choice, although it requires more synthetic steps and expertise in handling potentially hazardous reagents.
-
For a "green" and highly selective synthesis , the Enzymatic Route is a promising avenue, though it may require significant optimization of reaction conditions and enzyme selection.
-
Mechanochemical Synthesis is an emerging and compelling alternative that combines the benefits of a one-step process with environmental friendliness and high efficiency.
By carefully considering the trade-offs between these different synthetic strategies, researchers can select the most appropriate method to efficiently produce 2-acetamido-2-deoxy-β-D-glucopyranosylamine for their specific applications in the ever-evolving fields of glycobiology and drug discovery.
References
Click to expand
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. [Link]
-
Glycosylamine. (2026). In Grokipedia. Retrieved from [Link]
-
Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents. Biochimie. (1994). [Link]
-
Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research. (1975). [Link]
-
Haddoub, R., Laurent, N., Meloni, M. M., & Flitsch, S. L. (2009). Straightforward Synthesis of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Esters under Microwave Conditions. Synlett. [Link]
-
Straightforward Synthesis of 2-Acetamido-2-deoxy-β-d-glucopyranosyl Esters under Microwave Conditions. (2009). Request PDF. [Link]
-
Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. Carbohydrate Research. (1995). [Link]
-
New Efficient Synthesis of β-Glucosylamines of Mono and Disaccharides with the Use of Ammonium Carbamate. (2002). ResearchGate. [Link]
- Method for the preparation of glycosylamines from reducing sugars. EP0601897A1. (1994).
-
Catalytic transfer hydrogenation of sugar derivatives. (2010). ResearchGate. [Link]
-
Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. (2011). ResearchGate. [Link]
-
Staudinger reaction. (2023). In Wikipedia. [Link]
-
Fekete, A., et al. (2013). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research. [Link]
-
Hydrogenation of azide 5c to afford N-glycosyl amine 2cβ and anomerization to 2cα. (2022). ResearchGate. [Link]
-
Synthesis of N-glycyl-β-glycopyranosylamines, human milk fucooligosaccharide derivatives. (2015). ResearchGate. [Link]
-
Biochemical Characterization and Structural Analysis of a β-N-Acetylglucosaminidase from Paenibacillus barengoltzii for Efficient Production of N-Acetyl-d-glucosamine. (2022). Request PDF. [Link]
-
Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. Molecules. (2020). [Link]
-
Staudinger Reaction. Organic Chemistry Portal. [Link]
-
β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences. (2020). [Link]
-
Synthesis of α- and β-C-glycosides of N-acetylglucosamine. (2000). ResearchGate. [Link]
-
Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal. (1962). [Link]
-
Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents. Biochimie. (1994). [Link]
-
A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. Molecules. (2022). [Link]
-
On the Hydrogenation of Glycosyl Oxazolines. (2010). ResearchGate. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. (2021). [Link]
-
Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. (2022). [Link]
-
N-Acetylglucosamine: Production and Applications. Marine Drugs. (2010). [Link]
- Method for preparing N-acetylglucosamine. US7511134B1. (2009).
-
Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. [Link]
-
2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine. PubChem. [Link]
-
4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-N-acetyl-beta-D-glucosamine. PubChem. [Link]
-
A Practical, Convergent Method for Glycopeptide Synthesis. Defense Technical Information Center. (1993). [Link]
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. (2022). [Link]
-
Conversion of N‐Acetyl‐D‐glucosamine into 3‐Acetamido‐5‐acetylfuran Using Cheap Ammonium Chloride as Catalyst. (2019). Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. synthose.com [synthose.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Staudinger Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Structural Characterization of N-Acetyl-D-glucosamine: A Comparative Validation of NMR and Mass Spectrometry Data
In the landscape of pharmaceutical development and biomedical research, the unambiguous characterization of biomolecules is paramount. N-Acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide amide, is a critical component of numerous polysaccharides and glycoconjugates, playing vital roles in cellular structure, signaling, and recognition.[1][2][3] Its purity and structural integrity are critical quality attributes that necessitate rigorous analytical validation. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive characterization of GlcNAc. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer a comparative analysis to guide researchers in selecting the appropriate methodology for their needs.
The validation of these analytical procedures is not merely a checklist exercise; it is a systematic process to demonstrate that a method is suitable for its intended purpose.[4] This principle is enshrined in guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[5][6][7][8] Our discussion will be grounded in these principles, ensuring that the methodologies presented are robust, reliable, and scientifically sound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled, non-destructive technique that provides precise information on atomic connectivity and stereochemistry, making it indispensable for the primary structural confirmation of molecules like GlcNAc.[2] Unlike other methods, NMR can provide a holistic view of the molecule in solution, revealing details about its conformation and the chemical environment of each atom.
Causality in Experimental Design for NMR
The choice of NMR experiment and its parameters is dictated by the need for unambiguous structural confirmation. For a molecule like GlcNAc, both ¹H and ¹³C NMR are fundamental.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The anomeric proton (H1) is particularly diagnostic, with its chemical shift and coupling constant revealing the stereochemistry (α or β) at the C1 position.
-
¹³C NMR: Complements the ¹H data by providing a spectrum where each carbon atom in a unique environment gives a distinct signal. This is crucial for confirming the carbon backbone of the sugar.
-
2D NMR (COSY, HSQC): In cases of spectral overlap, which can occur in complex carbohydrate samples, 2D experiments are essential.[9] A Correlation Spectroscopy (COSY) experiment maps out proton-proton couplings, allowing for the tracing of the proton network within the sugar ring. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon, providing definitive assignments for both.
Experimental Protocol: NMR Characterization of N-Acetyl-D-glucosamine
This protocol outlines the steps for acquiring high-quality NMR data for GlcNAc, ensuring data integrity and reproducibility.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the N-Acetyl-D-glucosamine sample.
-
Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O). Rationale: D₂O is the solvent of choice as it is NMR-silent in the proton region of interest and readily dissolves polar molecules like GlcNAc. It also allows for the exchange of labile hydroxyl protons, simplifying the spectrum.
-
Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a derivative, for accurate chemical shift referencing (δ 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher. Rationale: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving complex spectra.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
If necessary, acquire 2D COSY and HSQC spectra to resolve ambiguities in signal assignment.
-
-
Data Processing and Validation:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Compare the obtained chemical shifts and coupling constants with established literature values or a certified reference standard.
-
Data Presentation: Expected NMR Data for N-Acetyl-D-glucosamine
The following tables summarize the expected ¹H and ¹³C chemical shifts for N-Acetyl-D-glucosamine in D₂O, based on public spectral databases.[10] Note that GlcNAc exists as an equilibrium of α and β anomers in solution, which are distinguishable by NMR.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for N-Acetyl-D-glucosamine in D₂O
| Proton Assignment | α-anomer | β-anomer |
| H1 | ~5.19 | ~4.65 |
| H2 | ~3.87 | ~3.70 |
| H3 | ~3.76 | ~3.88 |
| H4 | ~3.48 | ~3.45 |
| H5 | ~3.85 | ~3.40 |
| H6a, H6b | ~3.83 | ~3.85 |
| Acetyl (CH₃) | ~2.04 | ~2.06 |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for N-Acetyl-D-glucosamine in D₂O
| Carbon Assignment | α-anomer | β-anomer |
| C1 | ~97.6 | ~97.9 |
| C2 | ~59.4 | ~57.0 |
| C3 | ~76.6 | ~75.0 |
| C4 | ~72.8 | ~70.9 |
| C5 | ~78.7 | ~76.8 |
| C6 | ~63.4 | ~61.6 |
| Acetyl (C=O) | ~177.5 | ~175.4 |
| Acetyl (CH₃) | ~24.9 | ~23.2 |
Mass Spectrometry (MS): High Sensitivity for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is highly sensitive and provides crucial information about the molecular weight of the analyte and, through fragmentation analysis, its structure. For GlcNAc, MS is an excellent complementary technique to NMR.
Causality in Experimental Design for MS
The choice of ionization source and analyzer is critical for obtaining meaningful data for a polar, non-volatile molecule like GlcNAc.
-
Ionization Technique (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar molecules. It minimizes in-source fragmentation, allowing for the clear observation of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This is fundamental for confirming the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For GlcNAc, fragmentation patterns typically involve the cleavage of glycosidic bonds and loss of the acetyl group or water.[12][13]
Experimental Protocol: MS Characterization of N-Acetyl-D-glucosamine
This protocol details the steps for acquiring ESI-MS and MS/MS data for GlcNAc.
-
Sample Preparation:
-
Prepare a dilute solution of N-Acetyl-D-glucosamine (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a protic organic solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate. Rationale: This solvent system is compatible with ESI and promotes efficient ionization. The additives can enhance the formation of specific adducts ([M+H]⁺ or [M+NH₄]⁺).
-
-
Instrument Setup & Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan MS spectrum in positive ion mode to identify the molecular ion. The expected exact mass of GlcNAc (C₈H₁₅NO₆) is 221.0899.
-
Perform an MS/MS experiment by selecting the precursor ion (e.g., m/z 222.1 for [M+H]⁺) and applying collision energy to induce fragmentation. Acquire the product ion spectrum.
-
-
Data Processing and Validation:
-
Process the full scan spectrum to determine the accurate mass of the molecular ion and compare it to the theoretical mass. The mass accuracy should be within a few ppm for a high-resolution instrument.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation pathways for N-acetylated hexosamines or with data from a reference standard.
-
Data Presentation: Expected MS Data for N-Acetyl-D-glucosamine
Table 3: Expected Molecular Ions in ESI-MS (Positive Mode)
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₁₆NO₆]⁺ | 222.0972 |
| [M+Na]⁺ | [C₈H₁₅NO₆Na]⁺ | 244.0791 |
| [M+K]⁺ | [C₈H₁₅NO₆K]⁺ | 260.0531 |
Table 4: Common Fragment Ions in MS/MS of [M+H]⁺ (m/z 222.1)
| m/z | Loss | Putative Structure/Fragment |
| 204.0866 | H₂O | Dehydrated precursor |
| 180.0815 | C₂H₂O (Ketene) | Glucosamine ion |
| 162.0709 | C₂H₂O + H₂O | Dehydrated glucosamine ion |
| 126.0550 | C₂H₅NO₂ + H₂O | C₅H₆O₃ fragment |
| 84.0444 | C₅H₇O₄ | C₃H₆NO fragment |
| 72.0444 | C₅H₉O₅ | C₃H₆N fragment |
Note: Fragmentation patterns can vary depending on the instrument and collision energy.
Comparative Analysis: NMR vs. MS
Both NMR and MS are powerful techniques, but they provide different and complementary information. The choice between them, or the decision to use both, depends on the analytical goal.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | Chemical shifts, coupling constants, integrals | Mass-to-charge ratios (m/z) |
| Structural Info | Definitive stereochemistry, anomeric configuration, atomic connectivity, conformation | Molecular weight, elemental composition (HRMS), fragmentation patterns |
| Sensitivity | Lower (mg to µg range) | Higher (ng to fg range) |
| Destructive? | No | Yes |
| Quantitation | Inherently quantitative (qNMR) without need for identical standards[14][15] | Requires isotopic labeling or calibration curves for accurate quantitation |
| Throughput | Slower | Faster, amenable to coupling with chromatography (LC-MS) |
| Isomerism | Excellent for distinguishing isomers (e.g., α/β anomers, epimers)[2] | Can distinguish isomers with chromatography or specific fragmentation, but can be challenging[3] |
Integrated Workflow for Validation
A robust validation of N-Acetyl-D-glucosamine relies on an integrated approach, leveraging the strengths of both techniques. The following workflow represents a best-practice model for comprehensive characterization.
Caption: Integrated workflow for the characterization of N-Acetyl-D-glucosamine.
Conclusion
The characterization of N-Acetyl-D-glucosamine is a critical step in research and drug development. While both NMR and MS are potent analytical tools, they offer complementary data. NMR provides an unambiguous structural fingerprint, confirming atomic connectivity and stereochemistry, which is essential for absolute identification. MS offers superior sensitivity, providing rapid confirmation of molecular weight and key structural motifs through fragmentation. For complete and defensible characterization, particularly within a regulatory framework, an integrated approach is the gold standard. By understanding the principles behind each technique and applying a systematic validation workflow, researchers can ensure the quality and integrity of their materials, paving the way for reliable and reproducible scientific outcomes.
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- National Institutes of Health. (n.d.). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ACS Publications. (2020, February 25). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry.
- Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-D-glucosamine at BMRB (bmse000231).
- National Institutes of Health. (n.d.). Enzymatic analysis of UDP-N-acetylglucosamine. PubMed Central.
- ACS Publications. (n.d.). Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer. Journal of Agricultural and Food Chemistry.
- MDPI. (n.d.). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin.
- PubMed. (n.d.). Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin.
- EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics.
- National Institutes of Health. (2020, November 5). Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines.
- ResearchGate. (n.d.). Positive ESI-MS/MS product ion spectra of (a) glucosamine and (b)...
Sources
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Specificity of N-Acetyl-beta-D-glucosaminylamine-Based Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the dynamic addition and removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins serve as a critical regulatory mechanism, akin to phosphorylation.[1][2] This process is governed by two key enzymes: O-GlcNAc Transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][3] Given the link between dysregulated O-GlcNAcylation and diseases like cancer, diabetes, and neurodegeneration, OGA has emerged as a compelling therapeutic target.[1][2][3]
N-Acetyl-beta-D-glucosaminylamine (NAG-amine) derivatives form the backbone of some of the most potent and widely used OGA inhibitors. However, their utility is critically dependent on their ability to selectively inhibit OGA without affecting other functionally related enzymes. This guide provides an in-depth comparison of NAG-amine-based inhibitors, elucidates the experimental workflows for rigorously assessing their specificity, and explains the scientific rationale behind these critical validation steps.
The Core Challenge: OGA vs. Lysosomal Hexosaminidases
The primary hurdle in developing specific OGA inhibitors is overcoming off-target inhibition of lysosomal β-hexosaminidases (HexA and HexB).[4] These enzymes, belonging to the GH20 glycoside hydrolase family, share a similar substrate, N-acetylglucosamine, and are involved in ganglioside degradation.[5] Non-selective inhibition can lead to off-target effects that confound experimental results and, in a therapeutic context, could mimic lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[6][7]
Comparative Analysis of OGA Inhibitors
The development of NAG-amine-based inhibitors, particularly those incorporating a thiazoline ring to mimic the enzyme's transition state, marked a significant leap forward in achieving OGA selectivity.[7][11] The key to this selectivity lies in exploiting structural differences in the active sites of OGA versus lysosomal hexosaminidases. OGA possesses a deeper pocket that can accommodate bulkier substituents on the inhibitor, a feature that hexosaminidases lack.[11]
Thiamet-G , a prominent NAG-amine derivative, exemplifies this principle. Its design, inspired by the OGA catalytic mechanism, results in an extremely potent and selective inhibitor.[6][12]
Here is a comparison of the inhibitory potency and selectivity of key compounds:
| Inhibitor | Class / Scaffold | Target (hOGA) Ki | Off-Target (HexB) Ki | Selectivity Index (Ki HexB / Ki hOGA) |
| PUGNAc | Carbamate | ~70 nM[13] | High (Non-selective)[4][8] | Low |
| NAG-Thiazoline | Thiazoline | ~70 nM[7] | ~70 nM[7] | ~1 (Non-selective) |
| NButGT | Thiazoline Derivative | ~0.23 µM[8] | ~340 µM[8] | ~1,500-fold[8] |
| Thiamet-G | Thiazoline Derivative | ~2.1 nM[6][8] | High | >37,000-fold[6] |
Ki (inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency. The Selectivity Index is a critical metric calculated by dividing the off-target inhibition constant by the on-target inhibition constant. A higher index signifies greater specificity.
Experimental Workflow for Specificity Assessment
A multi-tiered approach is essential for validating the specificity of an N-Acetyl-beta-D-glucosaminylamine-based inhibitor. This workflow progresses from basic biochemical assays to more complex cellular validation.
Caption: Specificity driven by inhibitor-active site interaction.
Conclusion
The N-Acetyl-beta-D-glucosaminylamine scaffold has been foundational in developing highly specific OGA inhibitors like Thiamet-G. Achieving this specificity, primarily over lysosomal hexosaminidases, is not an assumption but a mandatory experimental endpoint. Rigorous validation, progressing from in vitro IC50 and Ki determination to cellular target engagement assays like CETSA, is the gold standard. This systematic approach ensures that the biological effects observed can be confidently attributed to the modulation of OGA, providing trustworthy data for basic research and advancing the development of novel therapeutics for a range of human diseases.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Catalytic mechanism of OGA and lysosomal β-hexosaminidases and some... ResearchGate. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
-
O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling?. PMC - NIH. Available at: [Link]
-
An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. PubMed Central. Available at: [Link]
-
Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. ACS Publications. Available at: [Link]
-
Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. NIH. Available at: [Link]
-
Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. PMC - PubMed Central. Available at: [Link]
-
DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE. PMC - NIH. Available at: [Link]
-
Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. American Physiological Society. Available at: [Link]
-
Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. PubMed Central. Available at: [Link]
-
Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. ACS Publications. Available at: [Link]
-
O‐GlcNAcase: Emerging Mechanism, Substrate Recognition and Small‐Molecule Inhibitors. ResearchGate. Available at: [Link]
-
Identification of a Specific Inhibitor of nOGA - A caspase-3 Cleaved O-GlcNAcase Variant During Apoptosis. PubMed. Available at: [Link]
-
Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. PMC. Available at: [Link]
-
Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiology.org. Available at: [Link]
-
Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. PMC - NIH. Available at: [Link]
-
Distinctive inhibition of O-GlcNAcase isoforms by an α-GlcNAc thiolsulfonate. Semantic Scholar. Available at: [Link]
-
Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. PMC - NIH. Available at: [Link]
-
O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system. NIH. Available at: [Link]
-
Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes. NIH. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. PubMed - NIH. Available at: [Link]
-
OGT inhibitors assessed by UDP-Glo assay. ResearchGate. Available at: [Link]
-
N-Acetyl-beta-D-glucopyranosylamine 6-phosphate is a specific inhibitor of glycogen-bound protein phosphatase 1. PMC - NIH. Available at: [Link]
-
O-linked β-N-acetylglucosaminidase inhibitor attenuates β-amyloid plaque and rescues memory impairment. PubMed. Available at: [Link]
-
Determination of the substrate specificities of N-acetyl-d-glucosaminyltransferase. PubMed. Available at: [Link]
Sources
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine (also commonly known as N-Acetyl-D-glucosamine). Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental compliance, and fostering a culture of responsible chemical handling. The procedures outlined herein are based on an analysis of regulatory guidelines and safety data sheets, emphasizing a self-validating system of protocol integrity.
Part 1: Hazard Characterization and Regulatory Context
The foundation of any disposal procedure is a thorough understanding of the substance's chemical properties and associated hazards. This compound is a derivative of glucose and is a building block for many polysaccharides in biological systems.
Scientific Rationale: Based on available Safety Data Sheets (SDS), this compound is generally not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) or European CLP regulations.[1][2][3] However, it is crucial to note that many sources state its toxicological properties have not been fully investigated.[1][4] This lack of comprehensive data necessitates treating the substance with a degree of caution appropriate for all laboratory chemicals. It is a combustible solid, and fine dust dispersed in the air can pose a potential dust explosion hazard in the presence of an ignition source.[5]
The disposal of this chemical waste is primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Since it does not typically meet the criteria for a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic) nor is it a listed hazardous waste, it is generally managed as non-hazardous chemical waste.[6][7] However, institutional and local regulations may have specific requirements.
Table 1: Physicochemical and Hazard Profile
| Property | Value | Source(s) |
| Physical State | Powder Solid | [8][9] |
| Appearance | White to Off-white | [5][9] |
| GHS/CLP Classification | Not classified as hazardous | [1][2][3] |
| Water Solubility | Soluble | [5][8] |
| Melting Point | ~211 °C | [5][8] |
| Stability | Stable under normal conditions | [4][9] |
| Incompatibilities | Strong acids, Strong bases, Strong oxidants | [4][8][9] |
Part 2: Core Disposal Protocols
The following step-by-step methodologies provide a clear path for the safe disposal of this compound in various forms. The cornerstone of these protocols is the principle of waste minimization and segregation.
Protocol 2.1: Disposal of Bulk, Unused Solid Waste
This protocol applies to pure, solid this compound that is expired, surplus, or no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][10]
-
Container Selection: Select a chemically compatible, sealable container for waste accumulation. A high-density polyethylene (HDPE) container is a suitable choice. The container must be clean and dry.
-
Waste Labeling: Label the container clearly as "Non-Hazardous Chemical Waste." The label must include the full chemical name: "this compound" and the approximate quantity.[7][11] Do not use abbreviations or chemical formulas.[11]
-
Transfer: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.[12]
-
Storage: Store the sealed waste container in a designated, low-traffic area away from incompatible materials.[5]
-
Final Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3][13] Do not place this waste in regular laboratory trash cans handled by custodial staff, as they are instructed not to handle chemical waste.[14]
Protocol 2.2: Management of Spills and Small Quantities
This protocol is for cleaning up minor spills or residual amounts of the solid chemical.
-
Ensure Safety: Wear appropriate PPE as described in Protocol 2.1. If a significant amount of dust is airborne, consider respiratory protection.[1]
-
Containment: Prevent the spill from spreading.
-
Cleanup: Use a scoop or brush to carefully sweep up the spilled solid.[4] Place the collected material into a labeled waste container as described in Protocol 2.1.
-
Decontamination: Once the solid is removed, decontaminate the surface by wiping it down with a wet paper towel.
-
Disposal of Cleaning Materials: Dispose of the used paper towels and gloves in the same non-hazardous solid waste stream.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.
Protocol 2.3: Disposal of Aqueous Solutions
Disposal of solutions requires careful consideration to avoid overburdening wastewater treatment systems or violating local discharge regulations.
-
EHS Consultation (Critical Step): Never dispose of chemical solutions down the sanitary sewer without explicit, written permission from your institution's EHS department.[11][14]
-
Hazard Assessment: Confirm that the solution contains only this compound and water, with no other hazardous chemicals mixed in.
-
Request for Approval: Provide your EHS office with the full composition of the solution, including concentration and total volume.
-
Approved Drain Disposal: If approved, flush the solution down the sanitary sewer with copious amounts of cold water (a 20:1 water-to-solution ratio is a common guideline) to ensure adequate dilution.
-
Disposal as Chemical Waste: If EHS approval is not granted, the aqueous solution must be collected in a sealed, properly labeled container and disposed of through your institution's chemical waste program.
Protocol 2.4: Handling of Empty Containers
Properly managing "empty" containers is a key component of RCRA compliance.[7]
-
Definition of "Empty": A container that held this non-acutely hazardous chemical is considered "RCRA Empty" when no more than 2.5 cm (1 inch) of residue remains in the bottom, or no more than 3% by weight of the total capacity of the container remains.[7]
-
Removal of Residue: Scrape out as much of the solid residue as possible and manage it as non-hazardous waste according to Protocol 2.1.
-
Container Rinsing: For containers that will be disposed of as regular trash or recycled, rinse them three times with a suitable solvent (water is appropriate for this chemical). Collect the rinsate and manage it as chemical waste (see Protocol 2.3).
-
Label Defacing: Completely obliterate, cross out, or remove the original chemical label.[14] This crucial step prevents the container from being mistaken for one that still holds a chemical.
-
Final Disposal: Once empty, rinsed, and defaced, the container can typically be disposed of in the regular trash or appropriate recycling bin, in accordance with your facility's procedures.[14]
Part 3: Institutional Compliance and Decision Workflow
While this guide provides a robust framework, the ultimate authority for waste disposal rests with your institution's Environmental Health and Safety (EHS) department. All laboratory activities must be conducted in accordance with your organization's specific Chemical Hygiene Plan or Laboratory Management Plan.[15][16] These documents are tailored to your local regulatory environment and available resources.
The following diagram illustrates the critical decision-making process for the disposal of this compound waste.
Sources
- 1. biosynth.com [biosynth.com]
- 2. carlroth.com [carlroth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. ufz.de [ufz.de]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sfasu.edu [sfasu.edu]
- 15. epa.gov [epa.gov]
- 16. ors.od.nih.gov [ors.od.nih.gov]
A Senior Application Scientist's Guide to Handling 2-acetamido-2-deoxy-beta-D-glucopyranosylamine: Personal Protective Equipment and Disposal
Hazard Assessment: A Principle of Proactive Safety
While 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and its isomers are not classified as hazardous under current CLP/GHS regulations, it is crucial to recognize a core tenet of chemical safety: the absence of a formal hazard classification does not equate to the absence of risk.[1][2] The toxicological properties of this specific compound have not been fully investigated.[3][4] Therefore, we must handle it with a level of caution appropriate for a novel substance, implementing controls to mitigate potential, yet uncharacterized, hazards.
The primary physical form of this compound is a powder or solid, which introduces the risk of airborne particle generation.[1][5][6] Inhalation and inadvertent contact with skin or eyes are the most probable routes of exposure.
Table 1: Hazard Profile and Rationale for Controls
| Potential Hazard Route | Risk Assessment & Causality | Recommended Control Level |
| Eye Contact | As a fine powder, the substance can easily become airborne and cause mechanical irritation. While not classified as an irritant, direct contact should always be avoided. | Mandatory: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][5][6][7] |
| Skin Contact | Prolonged or repeated contact with any chemical powder can lead to dryness or mild irritation. The primary risk is absorption of a substance with unknown long-term toxicological effects. | Mandatory: Standard laboratory coat and compatible chemical-resistant gloves.[1][3] |
| Inhalation | Fine powders can be easily aerosolized during weighing or transfer, leading to inhalation. This is the most direct route for systemic exposure. | Mandatory: Handle in a well-ventilated area. Recommended: Use a chemical fume hood or an enclosure when handling quantities that may generate dust.[8] |
| Ingestion | Risk of ingestion is primarily through cross-contamination from hands to mouth. | Mandatory: Strict adherence to hygiene protocols, including washing hands thoroughly after handling.[1][3] |
Core Personal Protective Equipment (PPE) for Routine Operations
The following PPE ensemble is mandatory for all routine procedures involving milligram to gram quantities of this compound under standard laboratory conditions.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: At all times, wear safety glasses with side shields that conform to European Standard EN166 or ANSI Z87.1 standards.[6][7] This is non-negotiable and protects against accidental splashes and airborne particles during transfer.
-
Enhanced Requirement (Splash/Aerosol Risk): When working with solutions or performing operations with a high potential for splashing (e.g., sonicating, vortexing, or transferring large volumes), a face shield must be worn in addition to safety goggles.[7][9][10] The goggles provide a seal around the eyes, while the face shield protects the entire face.
Hand Protection: Ensuring Chemical Compatibility
-
Glove Selection: Disposable nitrile gloves are the standard choice for incidental contact.[1][7] They offer sufficient protection against solid particles and splashes from common laboratory solvents.
-
Protocol for Use:
-
Always inspect gloves for tears or punctures before use.[1]
-
Don a fresh pair of gloves before handling the compound.
-
If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the designated chemical waste container.
-
Body Protection: Preventing Skin Exposure
A clean, buttoned laboratory coat is required to protect against incidental spills and contamination of personal clothing.[1][3][5] Ensure the sleeves are of an appropriate length to cover the wrists. For tasks with a higher risk of spills, consider a vinyl or rubber apron worn over the lab coat.[10]
Enhanced Precautions and Respiratory Protection
Standard engineering controls, such as working in a well-ventilated area, are typically sufficient.[6] However, certain scenarios demand a higher level of protection.
-
When to Use Respiratory Protection:
-
Weighing and Transfer of Large Quantities: When handling amounts of powder that could visibly generate dust.
-
Insufficient Ventilation: If work cannot be performed within a chemical fume hood or a suitably ventilated enclosure.
-
-
Respirator Type: In these situations, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with a particulate filter (dust respirator) is necessary.[3][4][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm that the chemical fume hood or designated ventilated area is operational.
-
Assemble PPE: Gather all necessary PPE: safety glasses/goggles, face shield (if needed), lab coat, and compatible gloves.
-
Prepare a Designated Workspace: Demarcate the handling area. A disposable bench liner can be used to contain any minor spills.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Handling the Compound
-
Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
Transfer and Weighing: Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood or ventilated enclosure.[8]
-
Avoid Dust Formation: Handle the container carefully to minimize disturbance of the powder. Use spatulas and other tools gently.[1][6]
-
Container Management: Keep the container tightly closed when not in use.[1][5][6]
Step 3: Post-Handling and Cleanup
-
Decontaminate Tools: Clean any non-disposable equipment (e.g., spatulas) thoroughly.
-
Clean Workspace: Wipe down the work surface with an appropriate cleaning agent. If a disposable liner was used, fold it inward and place it in the solid chemical waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on: first gloves, then lab coat, and finally eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[1][3]
Disposal Plan: Managing Chemical and Contaminated Waste
The disposal of chemical waste is governed by strict regulations. Always adhere to your institution's specific guidelines.
-
Unused Chemical: Unused or waste this compound must be disposed of as chemical waste. It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and bench liners, must be placed in a designated solid hazardous waste container.[4]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[8][11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
Emergency Procedures: Immediate and Decisive Action
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For a small powder spill, and if you are trained to do so, proceed with cleanup. For large spills, evacuate and contact your EHS department.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), gently sweep up the powder to avoid creating dust and place it in a sealed container for disposal.[4][9] Clean the area with soap and water.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6][9] Seek medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[1][6][9] Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][6]
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
References
-
Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Acetamido-2-deoxy-a-D-glucopyranose. Link
-
Sciencelab.com. (2005, October 9). Material Safety Data Sheet: N-Acetyl-D-glucosamine. Link
-
Biosynth. (2022, April 27). Safety Data Sheet: 2-Acetamido-N-biotinyl-2-deoxy-β-D-glucopyranosylamine. Link
-
Sigma-Aldrich. 2-Acetamido-2-deoxy-b-D-glucopyranosylamine 97% HPLC. (Product Page). Link
-
Fisher Scientific. (2021, December 25). Safety Data Sheet: 2-Acetamido-2-deoxy-D-glucopyranose. Link
-
Research Products International. (2014, December 15). Product Safety Data Sheet: 4-Methylumbelliferyl-2-Acetamido-2-Deoxy-6-Sulfate-β-D-Glucopyranoside. Link
-
Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Amino-2-deoxy-D-glucopyranose. Link
-
TCI Chemicals. (2024, December 6). Safety Data Sheet: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Azide. Link
-
Cole-Parmer. Material Safety Data Sheet - beta-(1,4)-2-Acetamido-2-deoxy-D-glucose. Link
-
Cayman Chemical. (2025, July 9). Safety Data Sheet: β-D-Glucose. Link
-
PubChem. 2-Acetamido-2-deoxy-beta-D-glucosylamine. National Center for Biotechnology Information. Link
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Link
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Link
-
American Chemistry Council. Protective Equipment. Link
-
William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Environmental Health & Safety. Link
-
University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Link
-
Chem-Supply. (Date not available). Safety Data Sheet: 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D- glucopyranose. Link
-
Carl ROTH. (2024, March 2). Safety Data Sheet: N-acetyl-ß-D-glucosamine. Link
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. tcichemicals.com [tcichemicals.com]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hmdb.ca [hmdb.ca]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 9. angenechemical.com [angenechemical.com]
- 10. wm.edu [wm.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
